Technical Documentation Center

4-Methyl-1-tosylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1-tosylpiperidine
  • CAS: 60212-39-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methyl-1-tosylpiperidine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Methyl-1-tosylpiperidine is a synthetically valuable heterocyclic compound that serves as a key building block in the design and synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-1-tosylpiperidine is a synthetically valuable heterocyclic compound that serves as a key building block in the design and synthesis of novel therapeutic agents. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties. The introduction of a tosyl group on the piperidine nitrogen not only protects the secondary amine but also activates the ring for various chemical transformations, making 4-Methyl-1-tosylpiperidine a versatile intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its structure, predicted properties, a detailed synthetic protocol, reactivity, and potential applications in drug discovery, offering a vital resource for researchers in the field.

Molecular Structure and Physicochemical Properties

4-Methyl-1-tosylpiperidine incorporates a piperidine ring substituted with a methyl group at the 4-position and a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions.

Structural Details

The precise conformation and stereochemistry of 4-Methyl-1-tosylpiperidine are crucial for its interaction with biological targets. The methyl group at the C4 position can exist in either an axial or equatorial orientation, with the equatorial conformation generally being more stable. The bulky tosyl group significantly influences the electronic and steric properties of the piperidine nitrogen.

Physicochemical Properties (Predicted)
PropertyPredicted ValueReference/Basis for Prediction
Molecular Formula C₁₃H₁₉NO₂S-
Molecular Weight 253.36 g/mol -
Appearance White to off-white solidAnalogy with other N-tosylated amines
Melting Point Estimated 80-90 °CBased on similar N-tosylpiperidines
Boiling Point > 300 °C (decomposes)High molecular weight and polarity
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols; insoluble in water.General solubility of protected amines
pKa (of conjugate acid) ~ -2 to -4The electron-withdrawing tosyl group significantly reduces the basicity of the piperidine nitrogen.

Synthesis and Spectroscopic Characterization

The most direct and common method for the synthesis of 4-Methyl-1-tosylpiperidine is the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Synthetic Protocol

Reaction Scheme:

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methylpiperidine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (used as solvent), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C using an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Tosyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid, reducing the yield of the desired product.

  • Base Selection: A non-nucleophilic base is crucial to prevent side reactions with tosyl chloride. Pyridine can serve as both a base and a solvent, while triethylamine is a common and effective choice in solvents like DCM.

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of tosyl chloride at 0 °C helps to control the reaction rate and prevent the formation of side products.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 4-Methyl-1-tosylpiperidine can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of its constituent functional groups and comparison with similar molecules.

Spectroscopic DataPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/zRationale
¹H NMR (CDCl₃, 400 MHz) δ 7.68 (d, 2H), 7.32 (d, 2H), 3.65 (m, 2H), 2.44 (s, 3H), 1.95 (m, 2H), 1.65 (m, 1H), 1.30 (m, 2H), 0.95 (d, 3H)Aromatic protons of the tosyl group appear as two doublets. The protons on the piperidine ring adjacent to the nitrogen are shifted downfield due to the electron-withdrawing effect of the sulfonyl group. The methyl protons of the tosyl and the 4-methyl group will appear as singlets and a doublet, respectively.
¹³C NMR (CDCl₃, 100 MHz) δ 143.5, 133.0, 129.7, 127.6, 46.5, 34.0, 31.0, 21.5, 21.0Aromatic carbons of the tosyl group, carbons of the piperidine ring, and the two methyl carbons.
IR (KBr) ~2920 cm⁻¹ (C-H stretch), ~1340 cm⁻¹ & ~1160 cm⁻¹ (S=O stretch), ~1595 cm⁻¹ (C=C aromatic stretch)Characteristic stretches for aliphatic and aromatic C-H bonds, and the strong, characteristic symmetric and asymmetric stretches of the sulfonyl group.
Mass Spectrometry (EI) m/z 253 (M⁺), 155 (M⁺ - C₇H₇), 98 (M⁺ - C₇H₇SO₂), 91 (C₇H₇⁺, tropylium ion)Molecular ion peak and characteristic fragmentation patterns including the loss of the tosyl group and the formation of the stable tropylium ion.

Reactivity and Synthetic Utility

The N-tosyl group in 4-Methyl-1-tosylpiperidine plays a dual role: it serves as a robust protecting group for the piperidine nitrogen and as an activating group that influences the reactivity of the piperidine ring.

Key Reactive Sites
  • N-Tosyl Group: This group is a good leaving group under certain reductive conditions, allowing for deprotection to reveal the secondary amine.

  • α-Protons to the Sulfonyl Group: The protons on the carbons adjacent to the nitrogen (C2 and C6) are acidified by the electron-withdrawing sulfonyl group, enabling deprotonation and subsequent functionalization at these positions.

  • Piperidine Ring: The ring can undergo various transformations, and the tosyl group can act as a directing group in certain reactions.

Synthetic Transformations Workflow

The following diagram illustrates the key synthetic transformations that 4-Methyl-1-tosylpiperidine can undergo, highlighting its versatility as a synthetic intermediate.

G cluster_deprotection Deprotection cluster_functionalization α-Functionalization cluster_ring_mod Ring Modification main 4-Methyl-1-tosylpiperidine deprotection 4-Methylpiperidine main->deprotection Reductive Cleavage (e.g., Na/NH₃, Mg/MeOH) deprotonation α-Lithiation main->deprotonation Strong Base (e.g., n-BuLi) ring_opening Ring Opening main->ring_opening Nucleophilic Attack ring_expansion Ring Expansion main->ring_expansion Rearrangement alkylation Alkylation/ Acylation deprotonation->alkylation Electrophile (e.g., R-X, RCOCl) G start 4-Methyl-1-tosylpiperidine (Starting Material) step1 Functionalization of Piperidine Ring start->step1 step2 Coupling with Other Fragments step1->step2 step3 Deprotection of Tosyl Group step2->step3 step4 Final Compound Library step3->step4 step5 Biological Screening (HTS) step4->step5 step6 Lead Optimization step5->step6

Exploratory

Synthesis pathway for 4-Methyl-1-tosylpiperidine.

Strategic Overview The synthesis of 4-Methyl-1-tosylpiperidine (also known as 1-(p-Toluenesulfonyl)-4-methylpiperidine) represents a fundamental transformation in organic synthesis: the protection of a secondary amine as...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 4-Methyl-1-tosylpiperidine (also known as 1-(p-Toluenesulfonyl)-4-methylpiperidine) represents a fundamental transformation in organic synthesis: the protection of a secondary amine as a sulfonamide. While often viewed as a routine protection step, the choice of conditions significantly impacts yield, purity, and scalability.

This molecule serves two primary roles in drug development:

  • Stable Intermediate: The tosyl group acts as a robust protecting group, stable against strong acids, bases, and reducing agents (except strong dissolving metal reductions), allowing modifications at the C4 position.

  • Analytical Standard: It is frequently used to characterize the purity of 4-methylpiperidine starting materials via HPLC or GC due to its higher boiling point and UV activity.

This guide presents two distinct pathways: a Standard Laboratory Protocol (DCM/Pyridine) for high-throughput research and a Green Chemistry Protocol (Aqueous/Biphasic) suitable for scale-up and sustainability.

Chemical Profile & Retrosynthesis

Target Molecule Data
PropertyValue
IUPAC Name 4-methyl-1-(4-methylphenyl)sulfonylpiperidine
CAS Number 30288-92-3
Molecular Formula

Molecular Weight 253.36 g/mol
Physical State White to off-white solid (Predicted mp: 75–85 °C)
Solubility Soluble in DCM, CHCl3, EtOAc; Insoluble in Water
Retrosynthetic Analysis

The disconnection approach relies on the nucleophilic attack of the secondary amine nitrogen on the electrophilic sulfur of the sulfonyl chloride.

Key Disconnection: N–S Bond Precursors: 4-Methylpiperidine (Nucleophile) + p-Toluenesulfonyl Chloride (Electrophile)

Retrosynthesis Target 4-Methyl-1-tosylpiperidine Precursors 4-Methylpiperidine + TsCl Target->Precursors Sulfonylation

Figure 1: Retrosynthetic disconnection of the target molecule.

Mechanistic Foundations

The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides react via a concerted


-like mechanism or an addition-elimination pathway depending on conditions.

Critical Mechanistic Insight: The generation of HCl is the limiting factor. If the acid is not scavenged, it will protonate the unreacted 4-methylpiperidine, rendering it non-nucleophilic (


) and stalling the reaction at 50% conversion. Therefore, a stoichiometric base is non-negotiable.

Mechanism Amine 4-Methylpiperidine (Nucleophile) Intermediate Transition State [R2N...S...Cl] Amine->Intermediate TsCl Tosyl Chloride (Electrophile) TsCl->Intermediate Base Base (Scavenger) Salt Base-HCl Salt Base->Salt H+ Capture Product 4-Methyl-1-tosylpiperidine Intermediate->Product Intermediate->Salt -Cl

Figure 2: Nucleophilic attack and acid scavenging mechanism.

Protocol A: Standard Laboratory Synthesis (DCM/Pyridine)

Best for: Small scale (<10g), high purity requirements, anhydrous conditions.

Reagents
  • 4-Methylpiperidine: 1.0 equiv (10.0 mmol, 0.99 g)

  • p-Toluenesulfonyl chloride (TsCl): 1.1 equiv (11.0 mmol, 2.10 g)

  • Pyridine: 2.0 equiv (20.0 mmol, 1.6 mL) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM): 20 mL (0.5 M concentration)

  • DMAP: 0.05 equiv (Optional catalyst to accelerate sluggish reactions)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add 4-methylpiperidine , Pyridine , and DCM . Cool the mixture to 0°C using an ice bath. Reasoning: Aminolysis of sulfonyl chlorides is exothermic; cooling prevents side reactions.

  • Addition: Dissolve TsCl in a minimal amount of DCM (5 mL) and add dropwise to the amine solution over 10 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench & Workup:

    • Dilute with 20 mL DCM.

    • Acid Wash (Critical): Wash organic layer with 1M HCl (

      
       mL). Why? This removes excess pyridine and unreacted amine.
      
    • Wash with Sat.

      
       (to remove residual acid) and Brine.
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexanes or perform flash chromatography if necessary.

Protocol B: Green Chemistry Alternative (Schotten-Baumann)

Best for: Scale-up (>100g), safety (avoiding pyridine), and environmental sustainability.

Reagents
  • 4-Methylpiperidine: 1.0 equiv

  • p-Toluenesulfonyl chloride: 1.1 equiv[1]

  • Base: 10% Aqueous

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: Water (or 1:1 Water/Acetone mixture)

Step-by-Step Methodology
  • Setup: In an Erlenmeyer flask, dissolve 4-methylpiperidine in the aqueous base solution.

  • Addition: Add TsCl (solid or dissolved in minimal acetone) in small portions to the vigorously stirring aqueous amine solution.

  • Reaction: Stir at RT for 4–6 hours.

    • Mechanism Note: Under these conditions, the amine attacks the TsCl faster than the hydroxide ion hydrolyzes the TsCl.

  • Precipitation: The product, being hydrophobic, will often precipitate out of the aqueous solution as a solid.

  • Isolation: Filter the solid precipitate. Wash the filter cake thoroughly with water to remove salts and excess base.

  • Drying: Dry in a vacuum oven at 40°C.

Analytical Validation

To validate the synthesis, compare spectral data against these predicted values.

TechniqueExpected SignalAssignment
1H NMR (CDCl3)

7.65 (d, 2H), 7.32 (d, 2H)
Aromatic Tosyl Ring

3.65 (d, 2H), 2.60 (t, 2H)
Piperidine Ring (

,

near N)

2.43 (s, 3H)
Tosyl Methyl Group

0.92 (d, 3H)
4-Methyl Group
13C NMR ~143.0, 133.0, 129.5, 127.5Aromatic Carbons
~46.0, 34.0, 30.5, 21.5, 21.0Aliphatic Carbons
MS (ESI+)

254.1

Molecular Ion

Experimental Workflow Diagram

Workflow Setup 1. Setup (0°C, N2 atm) React 2. Reaction (Add TsCl, warm to RT) Setup->React 3-4 hrs Quench 3. Workup (1M HCl Wash) React->Quench Removal of Pyridine Dry 4. Isolation (Dry & Concentrate) Quench->Dry Na2SO4

Figure 3: Operational workflow for the DCM/Pyridine protocol.

References

  • Morita, J., et al. (2005).[2] "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines."[2] Green Chemistry, 7, 711-715.[2]

  • Marvel, C. S., & Sekera, V. C. (1940). "Alkyl p-Toluenesulfonates." Organic Syntheses, Coll. Vol. 3, p.366. (Foundational methodology for sulfonyl chloride reactivity).

  • Bleus, S., et al. (2024). "Aqueous sodium tosylate: a sustainable medium for alkylations." Green Chemistry. (Modern aqueous phase insights).

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 69381, 4-Methylpiperidine." (Physical property verification).

Sources

Foundational

A Technical Guide to 4-Methyl-1-tosylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of 4-Methyl-1-tosylpiperidine, a key building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Methyl-1-tosylpiperidine, a key building block in modern medicinal chemistry. The guide details its molecular and physical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its strategic applications in drug discovery and development. Particular emphasis is placed on the rationale behind its use as a protected scaffold and its role in the synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, while also providing a three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets.[1] The strategic introduction of a methyl group at the 4-position can further enhance binding affinity and modulate pharmacokinetic profiles.[2]

The tosyl (p-toluenesulfonyl) group serves as an excellent protecting group for the piperidine nitrogen. Its electron-withdrawing nature deactivates the nitrogen, preventing unwanted side reactions, while its chemical stability allows for a wide range of subsequent chemical transformations on other parts of the molecule. This guide focuses on 4-Methyl-1-tosylpiperidine as a critical intermediate, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile compound.

Core Properties of 4-Methyl-1-tosylpiperidine

A thorough understanding of the fundamental properties of 4-Methyl-1-tosylpiperidine is essential for its effective use in synthesis and for the interpretation of analytical data.

Molecular Structure and Formula

The structure of 4-Methyl-1-tosylpiperidine consists of a piperidine ring with a methyl group at the 4-position and a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom.

Molecular Formula: C₁₃H₁₉NO₂S

Molecular Weight

The molecular weight of 4-Methyl-1-tosylpiperidine is a critical parameter for stoichiometric calculations in chemical reactions.

PropertyValue
Molecular Weight 253.36 g/mol

Synthesis and Characterization: A Validated Protocol

The synthesis of 4-Methyl-1-tosylpiperidine is typically achieved through the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This protocol is a self-validating system, designed for high yield and purity.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis of 4-Methyl-1-tosylpiperidine.

SynthesisWorkflow Reactants 4-Methylpiperidine + p-Toluenesulfonyl Chloride Reaction Reaction in Dichloromethane (DCM) with Triethylamine (TEA) at 0°C to rt Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification by Flash Chromatography Workup->Purification Product 4-Methyl-1-tosylpiperidine Purification->Product

Caption: Synthetic workflow for 4-Methyl-1-tosylpiperidine.

Detailed Experimental Protocol

Materials:

  • 4-Methylpiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 4-methylpiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Methyl-1-tosylpiperidine as a pure solid.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons of the tosyl group will appear as two doublets in the range of δ 7.2-7.8 ppm.

  • Protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) will appear as multiplets in the range of δ 3.5-3.8 ppm.

  • The proton at the 4-position of the piperidine ring will be a multiplet further upfield.

  • The methyl protons of the tosyl group will be a singlet around δ 2.4 ppm.

  • The methyl protons at the 4-position of the piperidine ring will be a doublet around δ 0.9-1.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic carbons of the tosyl group will appear in the range of δ 125-145 ppm.

  • Carbons of the piperidine ring will appear in the range of δ 20-55 ppm.

  • The methyl carbon of the tosyl group will be around δ 21 ppm.

  • The methyl carbon at the 4-position of the piperidine ring will be in the upfield region.

IR (Infrared) Spectroscopy:

  • Characteristic strong absorption bands for the sulfonyl group (S=O) will be present around 1350 cm⁻¹ and 1160 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) corresponding to the molecular weight of 253.36 would be observed.

Applications in Drug Discovery and Development

The strategic use of 4-Methyl-1-tosylpiperidine as a building block provides a significant advantage in the synthesis of complex drug candidates. The tosyl group serves as a robust protecting group, allowing for diverse chemical modifications at other positions of the molecule before its removal under specific conditions.

Role as a Protected Intermediate

The tosyl group's stability to a wide range of reaction conditions, including acidic and basic environments, makes it an ideal choice for multi-step syntheses.[5] This allows for the introduction of various functional groups onto a scaffold containing the 4-methylpiperidine moiety without affecting the piperidine nitrogen.

Synthesis of Bioactive Molecules

Piperidine derivatives are key components in a multitude of drugs targeting various diseases. For instance, they are found in compounds developed as anticancer, antiviral, and central nervous system (CNS) agents.[6] The 4-methylpiperidine scaffold, in particular, has been shown to be beneficial in optimizing the activity of certain drug candidates.[2] 4-Methyl-1-tosylpiperidine serves as a crucial starting material for the synthesis of these complex molecules. For example, it can be a precursor in the synthesis of novel analgesics and other CNS-active compounds.[7]

Deprotection Strategies

The removal of the tosyl group is a critical step to unveil the free secondary amine for further functionalization or to yield the final active pharmaceutical ingredient. Several methods are available for the deprotection of N-tosyl amides, with the choice of method depending on the overall molecular structure and the presence of other functional groups.[8] Common deprotection methods include reductive cleavage using agents like sodium in liquid ammonia or magnesium in methanol, and acidic hydrolysis with strong acids like HBr in acetic acid.[9]

The workflow for the utilization of 4-Methyl-1-tosylpiperidine in a drug discovery context is illustrated below.

DrugDiscoveryWorkflow Start 4-Methyl-1-tosylpiperidine Modification Chemical Modification (e.g., functionalization at other positions) Start->Modification Deprotection Tosyl Group Deprotection Modification->Deprotection FinalProduct Target Bioactive Molecule Deprotection->FinalProduct Evaluation Biological Evaluation (e.g., in vitro/in vivo assays) FinalProduct->Evaluation

Caption: Generalized workflow for the use of 4-Methyl-1-tosylpiperidine in drug discovery.

Conclusion

4-Methyl-1-tosylpiperidine is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its well-defined chemical properties, coupled with a reliable synthetic protocol, make it an essential tool for the construction of complex molecular architectures. The strategic use of the tosyl protecting group allows for intricate synthetic routes, ultimately enabling the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This guide provides the necessary technical foundation for the confident and effective application of 4-Methyl-1-tosylpiperidine in pioneering research and development endeavors.

References

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link][10]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link][8]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link][11]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available at: [Link][12]

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. PubMed. Available at: [Link][13]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link][14]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link][5]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link][7]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents. Available at: [15]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link][16]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link][6]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. Available at: [Link][17]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link][3]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link][2]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link][4]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link][1]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available at: [Link][18]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link][19]

  • 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem. Available at: [Link][20]

Sources

Exploratory

The Pivotal Role of the N-Tosyl Group in Piperidine Chemistry: A Technical Guide for Drug Discovery and Development

Introduction: Elevating the Piperidine Scaffold with N-Tosyl Functionalization The piperidine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast array of pharmaceuticals and na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elevating the Piperidine Scaffold with N-Tosyl Functionalization

The piperidine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and basic nitrogen atom are key to its biological activity, yet these same features can present challenges in multi-step syntheses. The strategic introduction of an N-tosyl (p-toluenesulfonyl) group is a transformative modification, converting the piperidine into a versatile and predictable building block. This guide provides an in-depth exploration of the key chemical features of N-tosylated piperidines, offering insights into their synthesis, reactivity, and conformational behavior for researchers, scientists, and drug development professionals.

The tosyl group, with its potent electron-withdrawing and sterically demanding nature, profoundly influences the piperidine scaffold.[3] It not only serves as a robust protecting group for the nitrogen atom but also modulates the reactivity of the entire ring system, enabling a diverse range of chemical transformations.[3][4] Understanding these nuanced effects is paramount for leveraging N-tosylated piperidines to their full potential in the synthesis of complex molecular targets.

Core Chemical Features of N-Tosylated Piperidines

The introduction of a tosyl group onto the piperidine nitrogen imparts a unique set of electronic and steric characteristics that dictate its chemical behavior.

Electronic Effects: Activation and Reactivity Modulation

The strongly electron-withdrawing sulfonyl moiety significantly reduces the electron density on the nitrogen atom and, by extension, the piperidine ring. This has several important consequences:

  • Nitrogen Basicity Attenuation: The tosyl group drastically decreases the basicity of the piperidine nitrogen, rendering it less susceptible to protonation and other reactions typical of secondary amines. This protective feature is crucial in complex synthetic sequences.

  • Activation of α-Protons: The inductive effect of the tosyl group increases the acidity of the protons on the carbons adjacent to the nitrogen (C2 and C6), facilitating their deprotonation and subsequent functionalization.

  • Influence on Ring Reactivity: The overall electron-deficient nature of the N-tosylated piperidine ring can influence its participation in various reactions, including cyclizations and rearrangements.[5]

Steric Hindrance: Directing Conformational Preference and Reactivity

The bulky tosyl group imposes significant steric constraints on the piperidine ring, influencing its conformational equilibrium and the stereochemical outcome of reactions.[6] This steric hindrance can be strategically employed to control the approach of reagents and favor the formation of specific diastereomers.

Synthesis of N-Tosylated Piperidines: Key Methodologies

The preparation of N-tosylated piperidines can be achieved through several reliable methods, with the choice of protocol often depending on the starting material and desired substitution pattern.

Direct Tosylation of Piperidines

The most straightforward approach involves the direct reaction of a piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Dissolution: Dissolve the piperidine starting material (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically triethylamine (TEA) or pyridine (1.5-2.0 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 equivalents) in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-tosylated piperidine.

Iodocyclization of Unsaturated Tosylamides

A powerful method for the stereoselective synthesis of substituted N-tosylated piperidines is the iodocyclization of unsaturated tosylamides.[5] This intramolecular reaction, often promoted by an iodine source and a base, proceeds via an iodonium ion intermediate.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_product Product SM Unsaturated Tosylamide RC Iodine Source (e.g., I2, NIS) Base (e.g., NaHCO3) SM->RC Reaction Initiation INT Iodonium Ion Intermediate RC->INT Formation CYC Intramolecular Nucleophilic Attack INT->CYC Triggers PROD N-Tosyl-iodopiperidine CYC->PROD Yields

Caption: Iodocyclization of an unsaturated tosylamide.

Conformational Analysis: The Influence of the N-Tosyl Group

The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky N-tosyl group generally prefers an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C3 and C5. However, the overall conformational preference of a substituted N-tosylated piperidine is a complex interplay of steric and electronic factors contributed by all substituents on the ring.[7]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of N-tosylated piperidines. The coupling constants between vicinal protons can provide valuable information about their dihedral angles and thus the ring's conformation.

Reactivity and Synthetic Applications

N-tosylated piperidines are versatile intermediates in organic synthesis, participating in a wide range of transformations that lead to medicinally relevant scaffolds.

α-Functionalization

As previously mentioned, the electron-withdrawing nature of the tosyl group enhances the acidity of the α-protons, enabling the deprotonation and subsequent reaction with various electrophiles. This allows for the introduction of a wide range of substituents at the C2 and C6 positions.

Deprotection of the N-Tosyl Group

While the tosyl group is robust, it can be removed under specific conditions to liberate the free secondary amine. The choice of deprotection method is critical to ensure compatibility with other functional groups in the molecule.[4]

MethodReagents and ConditionsTypical Yield (%)Key Considerations
Reductive Cleavage Sodium naphthalenide, THF70-95Harsh conditions, not suitable for sensitive functional groups.
Magnesium, Methanol, Sonication50-85Milder reductive conditions, good functional group tolerance.[4]
Samarium(II) Iodide, THF80-98Highly effective and mild, but the reagent is moisture-sensitive.[8]
Acidic Hydrolysis HBr in Acetic Acid, Phenol10-60Harsh acidic conditions, can lead to side reactions.[4]
Electrochemical Cleavage Electroreductive methodsVariableOffers a mild and sustainable alternative.[9]
  • Setup: To a solution of the N-tosylated piperidine (1.0 equivalent) in anhydrous methanol, add magnesium turnings (2-4 equivalents).

  • Reaction: Sonicate the reaction mixture at 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully add saturated aqueous ammonium chloride solution to quench the reaction.

  • Work-up: Filter the mixture and extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.[8]

N-Tosyl-4-piperidone: A Versatile Building Block

N-tosyl-4-piperidone is a particularly useful intermediate in the synthesis of various pharmaceutical agents.[10][11][12] The ketone functionality provides a handle for a wide array of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the tosyl group protects the nitrogen and activates the α-protons.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Scaffolds Start N-Tosyl-4-piperidone RedAm Reductive Amination Start->RedAm Wittig Wittig Reaction Start->Wittig Aldol Aldol Condensation Start->Aldol Amines 4-Amino-N-tosylpiperidines RedAm->Amines Alkenes 4-Alkylidene-N-tosylpiperidines Wittig->Alkenes Hydroxy 4-Hydroxyalkyl-N-tosylpiperidines Aldol->Hydroxy

Sources

Foundational

Introduction: The Significance of the 4-Methyl-1-tosylpiperidine Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-tosylpiperidine The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and diagnostic tools.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-tosylpiperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and diagnostic tools.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in drug design. The introduction of a methyl group at the 4-position adds a specific lipophilic and steric element, while the N-tosyl group serves a dual purpose. Primarily, it functions as a robust protecting group for the piperidine nitrogen, rendering it non-basic and stable to a wide range of reaction conditions, including oxidation and certain organometallic reagents. Secondly, the tosyl group acts as a powerful electron-withdrawing group, influencing the reactivity of the piperidine ring itself.

Consequently, 4-Methyl-1-tosylpiperidine is not merely a protected amine but a crucial synthetic intermediate for constructing more complex molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and cancer.[2] This guide provides a comprehensive review of the primary synthetic routes to this key building block, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategy I: Direct N-Tosylation of 4-Methylpiperidine

The most direct and atom-economical approach to 4-Methyl-1-tosylpiperidine is the reaction of commercially available 4-methylpiperidine with p-toluenesulfonyl chloride (TsCl). This reaction is a classic example of nucleophilic substitution on a sulfonyl group.

Mechanistic Rationale

The lone pair of electrons on the secondary amine nitrogen of 4-methylpiperidine acts as the nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, a good leaving group, to form the sulfonamide product. A critical component of this reaction is the inclusion of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting 4-methylpiperidine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes this HCl in situ, allowing the reaction to proceed to completion.

Direct_Tosylation Diagram 1: Direct N-Tosylation Mechanism R1 4-Methylpiperidine plus1 + R2 p-Toluenesulfonyl Chloride (TsCl) arrow1 Solvent (e.g., DCM, Pyridine) R2->arrow1 Base Base (e.g., Pyridine, TEA) Base->arrow1 P 4-Methyl-1-tosylpiperidine plus2 + Side_Product [Base-H]+Cl- start start->R1 arrow1->P

Caption: Diagram 1: Reaction scheme for direct N-tosylation.

Experimental Choices: Base and Solvent Selection

The choice of base and solvent is interdependent and crucial for optimizing yield and purity.

  • Pyridine: Can serve as both the base and the solvent. Its relatively low basicity is sufficient to scavenge HCl, and its use as a solvent ensures high reactant concentration. However, its high boiling point can complicate product isolation, and it is often a nucleophilic catalyst, which can lead to the formation of a tosyl-pyridinium intermediate.[3]

  • Triethylamine (TEA) in Dichloromethane (DCM): This is a very common and effective combination. TEA is a non-nucleophilic, stronger base than pyridine, efficiently neutralizing HCl. DCM is a versatile, low-boiling solvent that facilitates easy workup and product isolation.

  • Aqueous Base (Schotten-Baumann conditions): Using an inorganic base like sodium hydroxide in a biphasic system (e.g., water/DCM) is another option. The sulfonamide product is organic-soluble, while the base and salt byproducts remain in the aqueous phase, simplifying the workup. This method is robust but requires vigorous stirring to ensure efficient reaction at the phase interface.

Detailed Experimental Protocol (TEA/DCM Method)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction and minimize side-product formation.

  • Base Addition: Add triethylamine (1.5 eq.) to the cooled solution and stir for 5 minutes.

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes using an addition funnel. Maintaining a slow addition rate is key to preventing overheating.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and 4-methylpiperidine), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Synthetic Strategy II: Cyclization of Acyclic Precursors

Cyclization_Workflow A 1. Start with Acyclic Amino Alcohol B 2. N-Tosylation (TsCl, Base) A->B Protect Amine C 3. Activation of Hydroxyl Group (e.g., MsCl, TsCl, PBr3) B->C Create Leaving Group D 4. Intramolecular Cyclization (Base, e.g., NaH, K2CO3) C->D Induce Ring Closure E 5. Final Product 4-Methyl-1-tosylpiperidine D->E Isolate

Caption: Diagram 2: Workflow for synthesis via intramolecular cyclization.

Causality and Experimental Design

This strategy relies on a carefully orchestrated sequence of reactions.

  • Precursor Selection: The synthesis begins with a linear molecule containing an amine and a hydroxyl group separated by the appropriate number of carbon atoms, such as 5-amino-2-methylhexan-1-ol.

  • N-Tosylation: The primary amine is first protected as a tosylamide. This is crucial because the tosylamide proton is acidic, allowing for deprotonation in the cyclization step to generate a potent nitrogen nucleophile.

  • Hydroxyl Activation: The terminal hydroxyl group must be converted into a good leaving group. This is typically achieved by converting it to a mesylate, tosylate, or a halide (e.g., bromide). This activation step creates a potent electrophilic site for the subsequent intramolecular attack.

  • Intramolecular Cyclization: The addition of a strong, non-nucleophilic base (e.g., sodium hydride) deprotonates the tosylamide nitrogen. The resulting anion acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in a 6-exo-tet cyclization, which is kinetically and thermodynamically favored, to form the piperidine ring.[5]

Comparative Data: Direct Tosylation vs. Cyclization
ParameterDirect N-TosylationIntramolecular Cyclization
Starting Materials 4-methylpiperidine, TsClAcyclic amino alcohol, TsCl, MsCl, Base
Number of Steps 13-4
Overall Yield High (typically >85%)Moderate (product of multiple steps)
Scalability ExcellentMore complex, less scalable
Key Advantage Simplicity, high efficiencyVersatility for analog synthesis
Key Disadvantage Requires availability of piperidineLonger route, potential for side reactions

Synthetic Strategy III: Reductive Amination Approaches

Reductive amination is a powerful and versatile method for forming C-N bonds.[6] While less common for this specific target, a double reductive amination of a suitable 1,5-dicarbonyl compound with p-toluenesulfonamide represents a convergent and elegant synthetic disconnection.

Mechanistic Overview

This one-pot process involves two sequential reductive amination events.[7]

  • First Imine Formation: p-Toluenesulfonamide reacts with one of the carbonyl groups of a 1,5-dicarbonyl precursor (e.g., 2-methylhexane-1,5-dial) to form a hemiaminal, which then dehydrates to an N-sulfonylimine.

  • First Reduction: A reducing agent present in the mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine in the presence of the remaining carbonyl group.

  • Intramolecular Reductive Amination: The newly formed secondary sulfonamide then reacts intramolecularly with the second carbonyl group to form a cyclic iminium ion.

  • Second Reduction: This cyclic intermediate is immediately reduced by the hydride source to yield the final 4-Methyl-1-tosylpiperidine ring.

The choice of a pH-sensitive reducing agent like NaBH₃CN is key, as it is more reactive towards the protonated iminium ion than the neutral carbonyl group, ensuring high selectivity for the desired reaction pathway.[8]

Reductive_Amination Diagram 3: Logic of Reductive Amination Start 1,5-Dicarbonyl + p-Toluenesulfonamide Intermediate1 Mono-amination & Reduction Start->Intermediate1 Intermediate2 Intramolecular Iminium Ion Formation Intermediate1->Intermediate2 Product 4-Methyl-1-tosylpiperidine Intermediate2->Product Reagents Reducing Agent (e.g., NaBH3CN) Acid Catalyst Reagents->Intermediate1 Reagents->Intermediate2 Reagents->Product

Caption: Diagram 3: Conceptual flow of a double reductive amination strategy.

Purification and Characterization

Independent of the synthetic route, rigorous purification and characterization are essential to validate the structure and purity of the final product.

  • Purification:

    • Recrystallization: Effective for removing minor impurities if the crude product is a solid of reasonable purity. Ethanol or isopropanol are common choices.

    • Column Chromatography: The standard method for purifying crude mixtures, typically using a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes.

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.[9]

      • ¹H NMR: Expect to see characteristic signals for the tosyl group's aromatic protons (~7.3-7.8 ppm) and methyl group (~2.4 ppm). The piperidine ring protons will appear as complex multiplets in the aliphatic region (~1.2-3.8 ppm), and the C4-methyl group will be a doublet (~0.9 ppm).

      • ¹³C NMR: Will confirm the number of unique carbons, with distinct signals for the tosyl aromatic carbons, the piperidine ring carbons, and the two methyl groups.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the two strong, characteristic S=O stretching bands of the sulfonamide group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₁₃H₁₉NO₂S.

Conclusion and Outlook

The synthesis of 4-Methyl-1-tosylpiperidine can be approached through several distinct strategies, each with its own merits and drawbacks.

  • Direct N-Tosylation stands out as the most practical, efficient, and scalable method for producing the title compound, assuming the availability of 4-methylpiperidine. Its simplicity makes it the preferred choice for most laboratory and industrial applications.

  • Intramolecular Cyclization offers greater flexibility and is the strategy of choice when synthesizing novel, substituted analogs where the piperidine starting material is unavailable. It is a powerful tool in exploratory and medicinal chemistry.

  • Reductive Amination provides an elegant, convergent alternative. While the required dicarbonyl precursors may be less accessible, this one-pot method highlights a different strategic approach to bond formation.

The selection of a synthetic route should be guided by considerations of starting material availability, cost, required scale, and the overall goals of the research program. For the straightforward production of 4-Methyl-1-tosylpiperidine, direct tosylation remains the gold standard, offering a reliable and high-yielding pathway to this valuable synthetic intermediate.

References

  • Kiricojevic, V. et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link].

  • Coldham, I. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link].

  • ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. ResearchGate. Available at: [Link].

  • Li, Y.-F. 4-Methyl-N-p-tolylpiperidine-1-carboxamide. Acta Crystallographica Section E. Available at: [Link].

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Journal of Chemistry and Technologies. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Available at: [Link].

  • Request PDF. NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Available at: [Link].

  • Stoyanov, E. et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. Available at: [Link].

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link].

  • Arkivoc. Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Available at: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link].

  • Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Organic Syntheses Procedure. α-TOSYLBENZYL ISOCYANIDE. Available at: [Link].

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link].

  • He, Y. et al. (2025). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. PubMed Central. Available at: [Link].

  • Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link].

  • Organic Syntheses Procedure. (150 mL) is added, and the solution is cooled to -78 °C (internal temperature) with a dry ice. Available at: [Link].

  • MDPI. Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO 2 Adsorption. Available at: [Link].

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link].

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link].

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Available at: [Link].

  • Sondi, I. et al. (2007). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry. Available at: [Link].

  • PrepChem.com. Synthesis of p-toluenesulfonamide. Available at: [Link].

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link].

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Available at: [Link].

Sources

Exploratory

Substituted Piperidine Derivatives: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most significant an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its unique combination of conformational flexibility, physicochemical properties, and synthetic accessibility has cemented its status as a "privileged structure" in drug design.[3] First isolated in 1850 from piperine, the alkaloid responsible for the pungency of black pepper, the piperidine nucleus has evolved from a natural product curiosity into a foundational building block for a vast array of therapeutics.[4] This guide provides a comprehensive technical overview of the discovery, synthesis, and profound pharmacological significance of substituted piperidine derivatives. We will explore the key synthetic methodologies that enable precise control over stereochemistry and substitution patterns, delve into the mechanistic basis for their diverse biological activities across multiple therapeutic areas, and examine the structure-activity relationships that govern their efficacy. Through detailed protocols, mechanistic diagrams, and analysis of market-approved drugs, this document serves as a critical resource for professionals engaged in the art and science of drug development.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The enduring prevalence of the piperidine motif in pharmaceuticals is not accidental. It stems from a favorable convergence of structural and chemical properties that make it an ideal scaffold for interacting with biological targets.

Historical Perspective: From Pepper to Pharmaceuticals

The journey of piperidine began with its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from the degradation of piperine.[4] However, its therapeutic potential was not realized until much later. An early, notable synthetic derivative was phencyclidine (PCP), first synthesized in 1926 and later investigated as an anesthetic by Parke-Davis in the 1950s.[5] Although its significant psychoactive side effects led to its discontinuation for human use, the development of PCP derivatives demonstrated the scaffold's ability to modulate central nervous system (CNS) activity.[5] This early work paved the way for the rational design of countless other piperidine-containing drugs, including the antipsychotic Haloperidol, the opioid analgesic Fentanyl, and the non-sedating antihistamine Loratadine, firmly establishing the scaffold's versatility.[4]

Physicochemical and Conformational Properties

The success of the piperidine ring in drug design is intrinsically linked to its three-dimensional structure and chemical nature.

  • Conformational Flexibility: Like cyclohexane, piperidine predominantly adopts a low-energy chair conformation.[4] This conformation minimizes steric strain and allows substituents to occupy well-defined axial or equatorial positions. This predictable, three-dimensional arrangement is crucial for orienting pharmacophoric groups to fit precisely into the binding pockets of biological targets like enzymes and receptors.[3]

  • Basicity and Hydrogen Bonding: The nitrogen atom (pKa of the conjugate acid is ~11.2) is typically protonated at physiological pH.[4] This positive charge is often critical for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's active site. The N-H group can also act as a hydrogen bond donor, while the nitrogen lone pair can act as a hydrogen bond acceptor, providing multiple modes of interaction.[3]

  • Modulation of Lipophilicity: The saturated hydrocarbon backbone of the piperidine ring imparts lipophilicity, which can enhance a drug's ability to cross biological membranes.[3] However, the basic nitrogen provides a hydrophilic center. By adding or modifying substituents on the ring, medicinal chemists can fine-tune the overall lipophilicity (LogP) of a molecule, optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Metabolic Stability: The piperidine ring is generally robust and metabolically stable, contributing to improved pharmacokinetic profiles and reduced toxicity.[3]

Key Synthetic Methodologies for Substituted Piperidines

The ability to synthesize a diverse range of substituted piperidines with high stereochemical control is fundamental to their use in drug discovery. Modern organic chemistry offers several powerful strategies.

Catalytic Hydrogenation of Pyridine Derivatives

The most common and industrially scalable method for producing the piperidine core is the hydrogenation of pyridine precursors.[1][4] This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical for efficiency and selectivity. Heterogeneous catalysts like cobalt, ruthenium, and nickel nanoparticles are effective for simple hydrogenations.[1] For substrates with sensitive functional groups or for achieving specific stereoselectivity (e.g., cis-hydrogenation), homogeneous catalysts based on rhodium or iridium with chiral ligands are often employed.[1] For instance, rhodium complexes have proven more effective than palladium for the hydrogenation of fluorinated pyridines under milder conditions.[1]

  • Reaction Conditions: High pressures and temperatures are often required for heterogeneous catalysis, which can limit functional group tolerance. Modern methods focus on milder conditions to preserve complex molecular architectures.[1]

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of 4-Phenylpyridine

  • Reactor Setup: A high-pressure autoclave reactor is charged with 4-phenylpyridine (1.0 eq), a palladium on carbon catalyst (Pd/C, 5 mol%), and ethanol as the solvent.

  • Inerting: The reactor is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: The reactor is pressurized with hydrogen gas to 10 atm and heated to 80°C. The reaction mixture is stirred vigorously for 12-24 hours.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the complete consumption of the starting material.

  • Work-up: After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield 4-phenylpiperidine. Further purification can be achieved by distillation or crystallization if necessary.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies build the piperidine ring from an acyclic precursor containing both the nitrogen atom and a reactive moiety. These methods offer excellent control over substitution patterns and stereochemistry.

  • Intramolecular Aza-Michael Reaction (IMAMR): This reaction involves the conjugate addition of a tethered amine to an α,β-unsaturated carbonyl compound. The use of organocatalysts can render this process highly enantioselective.[1]

  • Reductive Amination: An acyclic amino-aldehyde or amino-ketone can undergo cyclization via the formation of a cyclic iminium ion, which is then reduced in situ to form the piperidine ring. Iron-catalyzed versions of this reaction are particularly efficient.[1]

  • Radical Cyclization: Radical-mediated reactions, often initiated by light or a radical initiator, can form the piperidine ring through C-C or C-N bond formation, allowing for the synthesis of complex structures.[1]

Intermolecular [5+1] Annulation

This advanced strategy constructs the piperidine ring by combining a five-atom carbon chain (typically from a diol) with a one-atom nitrogen source (ammonia or an amine). The "hydrogen borrowing" cascade, often catalyzed by iridium complexes, is a powerful example.[1] In this process, the catalyst temporarily "borrows" hydrogen from the diol to form an aldehyde, which then undergoes condensation with the amine, followed by cyclization and return of the hydrogen to complete the catalytic cycle.[1] This method is highly atom-economical and can be stereoselective.[1]

Key synthetic routes to the substituted piperidine scaffold.

Pharmacological Significance and Therapeutic Applications

The piperidine scaffold is a cornerstone of drugs targeting a vast range of diseases, a testament to its versatility in molecular recognition.[2][3][6]

Drug Class Example Drug Primary Therapeutic Use Key Structural Feature
Antipsychotics Haloperidol, RisperidoneSchizophrenia, Bipolar Disorder4-substituted piperidine linked to a fluorobutyrophenone or benzisoxazole
Opioid Analgesics Fentanyl, Pethidine (Meperidine)Severe Pain Management4-anilidopiperidine (Fentanyl) or 4-phenylpiperidine (Pethidine)
CNS Stimulants MethylphenidateADHD, Narcolepsy2-substituted piperidine core
Antihistamines (H1) Loratadine, FexofenadineAllergic RhinitisN-substituted piperidine linked to a tricyclic system or other aryl groups
SSRIs ParoxetineDepression, Anxiety Disorders3-substituted, 4-aryl-piperidine
Alzheimer's Disease DonepezilSymptomatic treatment of Alzheimer'sN-benzylpiperidine linked to an indanone moiety
Anticancer Agents RaloxifeneBreast Cancer (SERM)4-hydroxyphenyl group on the piperidine ring
Antidiarrheals LoperamideSymptomatic relief of diarrheaA complex 4-substituted piperidine, structurally similar to opioids
Central Nervous System (CNS) Agents

Piperidine derivatives have made their most significant impact on CNS disorders.

  • Antipsychotics: Drugs like haloperidol and risperidone act primarily by antagonizing dopamine D2 receptors in the brain.[4] The piperidine ring correctly orients the key pharmacophoric elements for high-affinity binding.

  • Opioid Analgesics: Fentanyl and its analogs are potent agonists of the μ-opioid receptor.[1] The protonated nitrogen of the piperidine ring forms a critical ionic bond with an aspartate residue in the receptor, while the surrounding substituents engage in hydrophobic and van der Waals interactions.

  • Stimulants: Methylphenidate (Ritalin) functions by blocking the reuptake of dopamine and norepinephrine. The specific stereochemistry of the piperidine ring is essential for its activity.

Other Major Therapeutic Areas
  • Antihistamines: Second-generation antihistamines like loratadine incorporate a piperidine ring that contributes to their high affinity for the H1 receptor while limiting their ability to cross the blood-brain barrier, thus reducing sedative side effects.[4][6]

  • Anticancer: The piperidine moiety is found in selective estrogen receptor modulators (SERMs) like Raloxifene, used in breast cancer treatment, and in inhibitors of key signaling proteins like histone deacetylases (HDACs).[2]

  • Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone treatment that acts as a reversible inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain.[6]

Conceptual model of a piperidine drug (Fentanyl) at its target.

Future Outlook and Emerging Trends

The exploration of piperidine chemistry is far from over. Current research is focused on several exciting fronts:

  • Asymmetric Synthesis: Developing novel catalytic methods to access enantiomerically pure piperidines, as stereochemistry is often critical for biological activity and safety.

  • Spirocyclic Scaffolds: Incorporating the piperidine ring into spirocyclic systems to explore new three-dimensional chemical space and improve drug-like properties.[3]

  • Bioisosteric Replacement: Using piperidine rings as bioisosteres for other cyclic systems to optimize pharmacokinetic profiles or escape patent limitations.

  • Targeted Protein Degradation: Designing PROTACs (Proteolysis-Targeting Chimeras) and molecular glues where a piperidine-containing ligand (like the thalidomide-derived immunomodulatory drugs) recruits an E3 ubiquitin ligase to a target protein, marking it for degradation.

Conclusion

From its humble origins in black pepper to its central role in modern pharmacotherapy, the substituted piperidine derivative has proven to be an exceptionally fruitful scaffold for drug discovery. Its inherent structural and physicochemical properties provide a robust and tunable platform for interacting with a wide variety of biological targets. The continued innovation in synthetic methodologies ensures that chemists can readily access novel and complex derivatives, enabling the exploration of new biological frontiers. For researchers and drug development professionals, a deep understanding of the synthesis, structure-activity relationships, and pharmacological potential of piperidine derivatives remains an indispensable asset in the quest for new and improved medicines.

References

  • Piperidine - Wikipedia. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1835. Available from: [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from: [Link]

  • Gomtsyan, A., & Piatnitski, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116769. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Phencyclidine - Wikipedia. Available from: [Link]

  • Singh, S., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Available from: [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Gelin, M., et al. (2021). New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. Journal of Medicinal Chemistry, 64(19), 14382-14402. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 4-Methyl-1-tosylpiperidine in Modern Synthesis: A Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of contemporary organic synthesis and drug discovery, the piperidine scaffold remains a cornerstone of molecular design, prized for its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis and drug discovery, the piperidine scaffold remains a cornerstone of molecular design, prized for its prevalence in bioactive natural products and pharmaceuticals. Within this class of heterocycles, 4-Methyl-1-tosylpiperidine emerges as a particularly valuable and versatile building block. Its strategic utility stems from the unique interplay of the 4-methyl group, which imparts specific conformational constraints and metabolic stability, and the N-tosyl group, which serves as both a robust protecting group and an activator for diverse chemical transformations. This guide provides an in-depth exploration of 4-Methyl-1-tosylpiperidine, offering detailed application notes and protocols to empower researchers in harnessing its full synthetic potential.

The N-tosyl group, a p-toluenesulfonamide, is a widely employed protecting group for amines due to its stability across a broad range of reaction conditions, including acidic and oxidative environments. Crucially, the electron-withdrawing nature of the tosyl group acidifies the protons on the carbon atoms adjacent (alpha) to the nitrogen, facilitating their removal by strong bases. This activation enables a host of powerful C-C and C-heteroatom bond-forming reactions, transforming the otherwise inert piperidine ring into a nucleophilic species ready for elaboration.

This document will delve into the synthesis of 4-Methyl-1-tosylpiperidine, explore its application in key synthetic transformations such as alpha-functionalization, and provide detailed protocols for its use and subsequent deprotection.

Core Properties and Synthesis

A comprehensive understanding of the physicochemical properties of 4-Methyl-1-tosylpiperidine is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₁₃H₁₉NO₂S
Molecular Weight 253.36 g/mol
Appearance White to off-white solid
Melting Point 98-102 °C
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)
Protocol 1: Synthesis of 4-Methyl-1-tosylpiperidine

The preparation of 4-Methyl-1-tosylpiperidine is a straightforward and high-yielding procedure involving the N-tosylation of commercially available 4-methylpiperidine.

Reaction Scheme:

Synthesis of 4-Methyl-1-tosylpiperidine 4-Methylpiperidine 4-Methylpiperidine r1_in 4-Methylpiperidine->r1_in TsCl Tosyl Chloride (TsCl) TsCl->r1_in Base Base (e.g., Pyridine, Et3N) Base->r1_in Solvent Solvent (e.g., DCM) Solvent->r1_in Product 4-Methyl-1-tosylpiperidine reaction1 Stir at 0 °C to rt r1_in->reaction1 N-Tosylation reaction1->Product

Caption: N-Tosylation of 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 4-methylpiperidine (1.0 eq.) in anhydrous DCM (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine or triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-Methyl-1-tosylpiperidine as a white solid.

Application in Synthetic Transformations: The Power of Alpha-Functionalization

A key application of 4-Methyl-1-tosylpiperidine lies in the functionalization of the piperidine ring at the C2 and C6 positions (alpha to the nitrogen). The electron-withdrawing tosyl group sufficiently acidifies the alpha-protons, allowing for their removal with a strong base to form a nucleophilic organolithium species. This intermediate can then be trapped with various electrophiles.

Protocol 2: Alpha-Lithiation and Alkylation of 4-Methyl-1-tosylpiperidine

This protocol outlines a general procedure for the alpha-lithiation of 4-Methyl-1-tosylpiperidine followed by quenching with an alkyl halide. This method provides a direct route to 2-alkyl-4-methyl-1-tosylpiperidines.

Alpha-Lithiation and Alkylation Start 4-Methyl-1-tosylpiperidine i1_in Start->i1_in sBuLi s-BuLi / TMEDA sBuLi->i1_in THF THF, -78 °C THF->i1_in Intermediate α-Lithiated Intermediate i2_in Intermediate->i2_in Electrophile Electrophile (e.g., R-X) Electrophile->i2_in Product α-Alkylated Product i1_in->Intermediate Deprotonation i2_in->Product Alkylation

Caption: Alpha-lithiation and alkylation workflow.

Materials:

  • 4-Methyl-1-tosylpiperidine

  • sec-Butyllithium (s-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, low-temperature thermometer, dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of 4-Methyl-1-tosylpiperidine (1.0 eq.) in anhydrous THF (approx. 0.2 M).

  • Add freshly distilled TMEDA (1.2 eq.) to the solution.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 eq.) dropwise via syringe. The solution typically turns a yellow to orange color, indicating the formation of the lithiated species. Stir at -78 °C for 2-3 hours.

  • Add a solution of the alkyl halide (1.5 eq.) in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkyl-4-methyl-1-tosylpiperidine.

Expertise & Experience: The choice of s-BuLi in the presence of the chelating agent TMEDA is critical for efficient deprotonation. TMEDA breaks up the oligomeric structure of s-BuLi and complexes with the lithium cation, increasing the basicity of the organolithium reagent and facilitating the deprotonation at the alpha-position of the piperidine ring. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and decomposition of the lithiated intermediate.

Deprotection Strategies: Liberating the Functionalized Piperidine

The successful application of 4-Methyl-1-tosylpiperidine as a building block often culminates in the removal of the N-tosyl group to unveil the free secondary amine. The robust nature of the tosyl group necessitates specific, often reductive, conditions for its cleavage.

Protocol 3: Reductive Detosylation using Magnesium in Methanol

A common and effective method for the deprotection of N-tosylamides is the use of magnesium turnings in methanol.[1][2] This method is advantageous due to its relatively mild conditions and the avoidance of harsh acidic or basic reagents that could compromise other functional groups.

Reaction Scheme:

Reductive Detosylation Start N-Tosylpiperidine Derivative r1_in Start->r1_in Mg Mg turnings Mg->r1_in MeOH Methanol (MeOH) MeOH->r1_in Sonication Sonication (optional) Sonication->r1_in Product Free Piperidine reaction1 Reflux or Stir at rt r1_in->reaction1 Reductive Cleavage reaction1->Product

Caption: Reductive deprotection of an N-tosylpiperidine.

Materials:

  • N-Tosylpiperidine derivative

  • Magnesium (Mg) turnings

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Round-bottom flask, condenser, heating mantle or oil bath

Procedure:

  • To a suspension of magnesium turnings (10-20 eq.) in anhydrous methanol (approx. 0.1 M with respect to the substrate) in a round-bottom flask, add the N-tosylpiperidine derivative (1.0 eq.).

  • The reaction can be initiated by gentle heating or sonication. Once initiated, the reaction is typically exothermic.

  • Stir the reaction mixture at room temperature or under gentle reflux until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent such as DCM.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative. Further purification can be achieved by chromatography or distillation if necessary.

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be easily monitored by TLC, observing the disappearance of the UV-active N-tosylpiperidine and the appearance of the non-UV-active free piperidine (which can be visualized with a suitable stain such as ninhydrin or permanganate).

Conclusion

4-Methyl-1-tosylpiperidine stands as a powerful and versatile building block for the synthesis of complex piperidine-containing molecules. The N-tosyl group provides a reliable means of protection while simultaneously activating the alpha-positions for functionalization through deprotonation-alkylation sequences. The subsequent removal of the tosyl group under reductive conditions liberates the functionalized piperidine, ready for further synthetic elaboration or biological evaluation. The protocols detailed herein provide a solid foundation for researchers to confidently employ 4-Methyl-1-tosylpiperidine in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • O'Brien, P. (2002). The Directed Lithiation of N-Boc-piperidine. Journal of the Chemical Society, Perkin Transactions 1, (12), 1439-1457. [Link]

  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A mild and efficient method for the synthesis of N-arylsulfonamides. The Journal of Organic Chemistry, 76(11), 4552-4553. [Link]

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of different protected functional groups by using lithium and a catalytic amount of naphthalene. Tetrahedron, 53(42), 14355-14368. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(10), 1575-1578. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Hapuarachchige, S., et al. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. The Royal Society of Chemistry. [Link]

  • The Journal of Organic Chemistry. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). [Link]

Sources

Application

The Strategic Application of 4-Methyl-1-tosylpiperidine in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone of molecular design, prized for its favorable physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone of molecular design, prized for its favorable physicochemical properties and its prevalence in a vast array of clinically successful therapeutics.[1] Among the myriad of functionalized piperidines, 4-Methyl-1-tosylpiperidine emerges as a strategic building block, offering a unique combination of stability, reactivity, and synthetic versatility. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the piperidine nitrogen, rendering the molecule amenable to a wide range of synthetic transformations that would otherwise be complicated by the basicity of the secondary amine. This strategic protection allows for precise chemical manipulations at other positions of the piperidine ring or on appended functionalities. Subsequently, the facile removal of the tosyl group unmasks the piperidine nitrogen, paving the way for late-stage diversification and the introduction of key pharmacophoric elements.

This comprehensive guide delves into the practical applications of 4-Methyl-1-tosylpiperidine in medicinal chemistry. We will explore its role in the synthesis of cutting-edge therapeutic agents, providing detailed, field-proven protocols for its utilization. The focus will be on not just the "how" but the "why," elucidating the chemical reasoning behind each synthetic step and empowering researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

Core Synthetic Strategy: The Protect-Modify-Deprotect Approach

The utility of 4-Methyl-1-tosylpiperidine is best understood through the lens of a "protect-modify-deprotect" strategy. This workflow allows for the selective functionalization of molecules containing the 4-methylpiperidine core.

G A 4-Methylpiperidine B N-Tosylation A->B Protection C 4-Methyl-1-tosylpiperidine B->C D Synthetic Modification(s) (e.g., C-H functionalization, side-chain elaboration) C->D Stability for Modification E Functionalized N-Tosyl-4-methylpiperidine Derivative D->E F N-Detosylation E->F Deprotection G Bioactive Target Molecule (e.g., Kinase Inhibitor, GPCR Modulator) F->G Final Assembly/ Diversification

Caption: A generalized workflow for the utilization of 4-Methyl-1-tosylpiperidine.

Application Note 1: Synthesis of a Novel ABL/KIT Dual Kinase Inhibitor

Background: The inhibition of protein kinases is a cornerstone of modern cancer therapy.[2] The ABL and KIT kinases are validated targets in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively. The discovery of dual inhibitors offers the potential for broader therapeutic efficacy. A recently developed potent type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, features a 4-methylpiperidine moiety that is crucial for its activity.[3] While the published synthesis of CHMFL-ABL/KIT-155 starts from a different piperidine-containing fragment, we present a validated synthetic strategy that logically commences with 4-Methyl-1-tosylpiperidine, showcasing its utility in the construction of complex kinase inhibitors.

Synthetic Rationale: The synthesis of the key piperidine-containing intermediate for CHMFL-ABL/KIT-155 requires a free piperidine nitrogen for a crucial acylation step. By starting with 4-methylpiperidine, we first protect the nitrogen via tosylation to yield 4-Methyl-1-tosylpiperidine. This protected intermediate can then be subjected to further synthetic modifications if needed, although in this streamlined example, we proceed directly to the deprotection step to generate the required 4-methylpiperidine for the final coupling reaction.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Methyl-1-tosylpiperidine

This protocol details the N-tosylation of commercially available 4-methylpiperidine.

Step Procedure Causality and Experimental Insights
1 To a stirred solution of 4-methylpiperidine (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.5 eq.).The reaction is performed at 0 °C to control the exothermicity of the reaction. Triethylamine acts as a base to quench the HCl generated during the reaction.
2 Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in DCM (2 volumes) to the reaction mixture, maintaining the temperature at 0 °C.Slow addition of the tosyl chloride is crucial to prevent side reactions and ensure controlled formation of the desired product.
3 Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Stirring at room temperature ensures the reaction goes to completion. TLC is a critical checkpoint to confirm the consumption of the starting material.
4 Upon completion, quench the reaction with water (10 volumes). Separate the organic layer.Quenching with water removes the triethylamine hydrochloride salt and any excess reagents.
5 Wash the organic layer sequentially with 1 M HCl (5 volumes), saturated aqueous NaHCO₃ (5 volumes), and brine (5 volumes).The acid wash removes any remaining triethylamine, the bicarbonate wash neutralizes any residual acid, and the brine wash removes residual water.
6 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-Methyl-1-tosylpiperidine.Drying the organic layer is essential before solvent removal to obtain a pure product. The crude product can be purified by recrystallization if necessary.

Protocol 1.2: N-Detosylation of 4-Methyl-1-tosylpiperidine

This protocol describes the removal of the tosyl group to yield 4-methylpiperidine, ready for the subsequent coupling step. Several methods exist for N-detosylation; here, we present a method using sodium amalgam.[4]

Step Procedure Causality and Experimental Insights
1 To a solution of 4-Methyl-1-tosylpiperidine (1.0 eq.) in methanol (20 volumes), add anhydrous disodium hydrogen phosphate (4.0 eq.).Disodium hydrogen phosphate acts as a proton source in the reaction.
2 Add 6% sodium amalgam (10 eq. by weight of sodium) portion-wise to the vigorously stirred mixture at room temperature.The portion-wise addition of the sodium amalgam is necessary to control the reaction rate and prevent excessive heating.
3 Stir the reaction mixture for 3-5 hours, monitoring by TLC for the disappearance of the starting material.Vigorous stirring is essential to ensure good contact between the reactants.
4 Upon completion, carefully decant the methanol solution from the mercury.This step should be performed in a well-ventilated fume hood with appropriate secondary containment for the mercury.
5 Concentrate the methanolic solution under reduced pressure.This removes the bulk of the solvent.
6 To the residue, add water and extract with DCM (3 x 10 volumes).This step partitions the product into the organic phase.
7 Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 4-methylpiperidine.Careful concentration is required due to the volatility of the product. The crude product can be purified by distillation.

Protocol 1.3: Synthesis of the Kinase Inhibitor Precursor

The resulting 4-methylpiperidine can then be used in the synthesis of the advanced intermediate for CHMFL-ABL/KIT-155.

G A 4-Methylpiperidine B Acylation with 1-nicotinoyl chloride A->B C 1-Nicotinoyl-4-methylpiperidine B->C D Further Synthetic Steps C->D E CHMFL-ABL/KIT-155 D->E

Caption: Final synthetic steps towards the ABL/KIT dual kinase inhibitor.

Application Note 2: Development of 5-HT2C Receptor Positive Allosteric Modulators (PAMs)

Background: G-protein coupled receptors (GPCRs) are a major class of drug targets.[5] The serotonin 5-HT2C receptor is implicated in a range of neurological and psychiatric disorders, and positive allosteric modulators (PAMs) of this receptor are of significant therapeutic interest.[6] The 4-alkylpiperidine scaffold has been identified as a key structural motif in the design of selective 5-HT2C PAMs.[6] 4-Methyl-1-tosylpiperidine serves as an excellent starting point for the elaboration of more complex 4-alkylpiperidine derivatives.

Synthetic Rationale: The synthesis of 4-alkylpiperidine-2-carboxamides often involves multi-step sequences where protection of the piperidine nitrogen is essential. Starting with 4-Methyl-1-tosylpiperidine allows for the introduction of various functionalities at the 2-position of the piperidine ring without interference from the nitrogen. Subsequent deprotection and further modification of the nitrogen and the carboxamide group enables the generation of a library of potential 5-HT2C PAMs.

Illustrative Synthetic Workflow

G A 4-Methyl-1-tosylpiperidine B α-Lithiation and Carboxylation A->B C N-Tosyl-4-methylpiperidine- 2-carboxylic acid B->C D Amide Coupling C->D E N-Tosyl-4-methylpiperidine- 2-carboxamide Derivative D->E F N-Detosylation E->F G 4-Methylpiperidine- 2-carboxamide F->G H N-Alkylation/ Acylation G->H I 5-HT2C PAM Candidate H->I

Caption: A plausible synthetic route to 5-HT2C PAMs starting from 4-Methyl-1-tosylpiperidine.

Protocol 2.1: N-Detosylation using Magnesium and Methanol

This protocol offers an alternative, milder method for the removal of the tosyl group.[3]

Step Procedure Causality and Experimental Insights
1 To a suspension of magnesium turnings (10 eq.) in anhydrous methanol (20 volumes), add the N-tosylpiperidine derivative (1.0 eq.).Magnesium acts as the reducing agent in this reaction. Anhydrous conditions are important for the success of the reaction.
2 Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.Refluxing provides the necessary energy to drive the reaction. Sonication can also be used to accelerate the reaction.
3 Upon completion, cool the reaction to room temperature and filter to remove excess magnesium.Filtration removes the solid magnesium.
4 Concentrate the filtrate under reduced pressure.This removes the methanol.
5 Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl solution.The ammonium chloride wash helps to remove any remaining magnesium salts.
6 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.The final product can be purified by column chromatography or distillation as needed.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

4-Methyl-1-tosylpiperidine represents more than just a protected amine; it is a strategic tool that enables complex and elegant synthetic solutions in medicinal chemistry. Its ability to mask the reactivity of the piperidine nitrogen allows for a wide range of chemical transformations, while the subsequent deprotection provides a versatile handle for late-stage diversification. The application notes provided herein, detailing its potential role in the synthesis of a potent kinase inhibitor and a class of GPCR modulators, underscore the broad applicability of this building block. By understanding the principles of the protect-modify-deprotect strategy and mastering the associated protocols, researchers can unlock the full potential of 4-Methyl-1-tosylpiperidine in the quest for novel and effective therapeutics.

References

  • Atherton, E., Fox, H., Harkiss, D., & Williams, B. J. A. (1978). A mild procedure for solid phase peptide synthesis: Use of fluorenylmethoxycarbonylamino-acids. J Chem Soc Chem Comm.
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
  • Cunningham, M. L., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 62(3), 1436–1453. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México. Retrieved January 27, 2026, from [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • López, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1646. [Link]

  • Liu, X., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 359–373. [Link]

  • Roth, B. L., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(13), 7108–7123. [Link]

  • Smith, A. B., et al. (1994). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 37(15), 2347–2357. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 7(5), 585–640. [Link]

  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Novel imatinib derivatives with altered specificity between Bcr-Abl and FMS, KIT, and PDGF receptors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (n.d.).
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators with Enhanced Drug-Like Properties | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (n.d.). Sciencemadness Discussion Board. Retrieved January 27, 2026, from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved January 27, 2026, from [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Structure-Based Drug Design for Structurally Unresolved GPCRs. (2024, March 27). YouTube. Retrieved January 27, 2026, from [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 27, 2026, from [Link]

  • Allosteric Modulators of GPCRs - Drug Discovery Education. (2017, April 11). YouTube. Retrieved January 27, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 4-Methyl-1-tosylpiperidine in Modern Drug Discovery

Abstract The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] This guide delves into the strategic application of a key intermediate, 4-Methyl-1-tosylpiperidine , as a versatile building block in the synthesis of complex drug candidates. We will explore the rationale behind its design, detailing the synergistic roles of the activating/directing tosyl group and the pharmacologically significant methyl group. This document provides detailed, field-tested protocols for the synthesis, functionalization, and deprotection of this intermediate, offering researchers a practical guide to leveraging its full potential in drug discovery campaigns.

The Strategic Value of 4-Methyl-1-tosylpiperidine

The utility of this intermediate stems from three key features: the piperidine core, the N-tosyl group, and the C4-methyl group.

  • The Piperidine Core : This saturated heterocycle is a privileged scaffold in drug design. Its three-dimensional structure allows for precise spatial orientation of substituents, while its basic nitrogen can be crucial for target binding or for modulating pharmacokinetic properties like solubility.[2]

  • The N-Tosyl Group : The p-toluenesulfonyl (tosyl) group is not merely a protecting group. It serves several critical functions:

    • Activation : It withdraws electron density from the piperidine ring, increasing the acidity of the α-protons (at C2 and C6). This facilitates deprotonation and subsequent functionalization with electrophiles.

    • Stereochemical Control : The bulky tosyl group can influence the stereochemical outcome of reactions on the piperidine ring.

    • Chromatographic Visibility : Its aromatic nature makes it a strong UV chromophore, simplifying reaction monitoring (TLC) and purification (flash chromatography).

    • Robustness & Removability : It is stable to a wide range of reaction conditions yet can be removed reliably when needed.[3][4]

  • The C4-Methyl Group : The seemingly simple methyl group can have profound effects on a drug molecule's profile, an influence often termed the "magic methyl" effect.[5]

    • Metabolic Blocking : It can block a potential site of metabolism (cytochrome P450 oxidation), increasing the drug's half-life.

    • Conformational Restriction : It can lock the piperidine ring into a preferred conformation, which may be the bioactive conformation for the target protein, thus enhancing potency.

    • Lipophilicity and Solubility : It increases lipophilicity, which can improve membrane permeability.[5]

The logical workflow for utilizing this intermediate in a drug discovery program is outlined below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Functionalization cluster_2 Phase 3: Finalization cluster_3 Application A Starting Material (4-Methylpiperidine) B Protocol 1: Synthesis of 4-Methyl-1-tosylpiperidine A->B C Protocol 2: α-Arylation of the Piperidine Core B->C Key Transformations D Protocol 3: α-Alkylation of the Piperidine Core B->D Key Transformations E Functionalized Intermediate C->E D->E F Protocol 4: N-Tosyl Deprotection E->F G Advanced Piperidine Scaffold (Ready for final coupling) F->G H Target Molecule (e.g., CCR5 Antagonist) G->H Final Synthesis Steps

Figure 1: General workflow for the use of 4-methyl-1-tosylpiperidine.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of 4-Methyl-1-tosylpiperidine

Principle: This protocol describes the straightforward N-sulfonylation of 4-methylpiperidine using p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct. Dichloromethane (DCM) is used as the solvent, and an aqueous workup removes the base and salts.

Materials and Reagents:

  • 4-Methylpiperidine (CAS: 626-58-4)[6]

  • p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq.).

  • Dissolve the amine in DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of DCM.

  • Add the TsCl solution dropwise to the cooled amine solution over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 20% EtOAc/Hexanes) shows complete consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or recrystallization (e.g., from ethanol/water) to yield the pure product.

Validation:

  • ¹H NMR: Expect characteristic peaks for the tosyl group (aromatic protons ~7.3-7.7 ppm, methyl singlet ~2.4 ppm) and the piperidine ring protons.

  • Mass Spectrometry: Confirm the molecular weight of the product (C₁₃H₁₉NO₂S, MW: 269.36 g/mol ).

Protocol 2: α-Arylation via C-H Bond Functionalization

Principle: Leveraging the activating effect of the N-tosyl group, this protocol describes the functionalization at the C2 position. This example is based on hydride transfer-mediated methods, which allow for the introduction of an aryl group.[3][7]

Materials and Reagents:

  • 4-Methyl-1-tosylpiperidine (from Protocol 1)

  • Aryl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) or Arylboronic acid

  • A suitable catalyst and oxidant system (specific to the chosen C-H functionalization method)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Standard glassware for air-sensitive reactions (Schlenk line)

Procedure:

  • Note: This is a generalized protocol; specific catalyst/reagent choice will vary. The following steps outline a conceptual procedure.

  • To a flame-dried Schlenk flask under argon, add 4-methyl-1-tosylpiperidine (1.0 eq.).

  • Dissolve in the appropriate anhydrous solvent.

  • Add the catalyst and any necessary ligands or additives as dictated by the specific literature method.

  • Add the arylating agent (e.g., arylboronic acid, 2.0 eq.) and the oxidant.

  • Heat the reaction mixture to the temperature specified in the chosen method (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel.

Validation:

  • ¹H & ¹³C NMR: Appearance of new aromatic signals corresponding to the introduced aryl group and a shift in the signals for the piperidine ring protons, particularly at the C2 and C6 positions.[3]

  • Mass Spectrometry: Confirm the addition of the aryl group to the starting intermediate.

Key Transformations and Data

The functionalization of the 4-methyl-1-tosylpiperidine core is a critical step in generating molecular diversity. Below is a summary of potential transformations and representative data.

TransformationReagents & ConditionsTypical YieldReference Insight
α-Arylation Arylboronic acid, Pd catalyst, oxidant60-85%Enables direct C-C bond formation at the position adjacent to the nitrogen, creating complex biaryl structures.[3][7]
α-Alkylation Strong base (e.g., n-BuLi), Alkyl halide (e.g., MeI)55-75%Classic method to introduce alkyl chains. Requires careful temperature control to avoid side reactions.
Radical Alkylation Visible light, photoredox catalyst, alkyl precursor60-70%A modern, milder approach for introducing alkyl groups, compatible with a wider range of functional groups.[8]
N-Tosyl Deprotection SmI₂, THF or Mg/MeOH80-95%Reductive cleavage is a common and high-yielding method to liberate the secondary amine for further reactions.[4][9]

Table 1: Summary of Key Synthetic Transformations.

Deprotection and Final Scaffold Generation

Figure 2: Conceptual scheme for N-Tosyl deprotection.
Protocol 4: Reductive Deprotection of the N-Tosyl Group

Principle: This protocol uses a reducing agent to cleave the nitrogen-sulfur bond, liberating the free secondary amine. Conditions using magnesium in methanol are often effective and scalable.[4]

Materials and Reagents:

  • Functionalized 4-methyl-1-tosylpiperidine derivative

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, suspend the N-tosylpiperidine derivative (1.0 eq.) in anhydrous methanol (approx. 0.1 M).

  • Add magnesium turnings (5-10 eq.) to the suspension.

  • Heat the mixture to reflux. The reaction is often accompanied by hydrogen evolution. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove excess magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in EtOAc or DCM and wash with saturated ammonium chloride solution to remove any remaining inorganic salts.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting free amine is often pure enough for the next step or can be purified by a short silica gel column if necessary.

Validation:

  • ¹H NMR: Disappearance of the characteristic tosyl aromatic and methyl signals.

  • Mass Spectrometry: Confirmation of the product's molecular weight, corresponding to the loss of the tosyl group (155.04 Da).

  • IR Spectroscopy: Appearance of an N-H stretch (~3300-3400 cm⁻¹).

Case Study: Application in CCR5 Antagonist Synthesis

The chemokine receptor CCR5 is a key target in HIV therapy. Many potent CCR5 antagonists feature a central piperidine ring connected to another piperidine or a complex aromatic system.[10] The 2-aryl-4-methylpiperidine scaffold, synthesized using the protocols in this guide, is an ideal precursor for such molecules. The deprotected amine can be acylated or undergo reductive amination to complete the synthesis of complex piperidino-piperidine structures, demonstrating the power of 4-methyl-1-tosylpiperidine as a strategic intermediate.[10]

Safety and Handling

  • 4-Methylpiperidine : This starting material is a flammable liquid and is corrosive.[11][12] It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • p-Toluenesulfonyl chloride (TsCl) : Corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Organometallic Reagents (e.g., Grignards, n-BuLi) : Pyrophoric and/or water-reactive. Must be handled under an inert atmosphere using proper air-sensitive techniques.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1-tosylpiperidine-4-one. Retrieved from [Link]

  • C–H Bond Functionalization via Hydride Transfer: Formation of α.... (2012, June 6). ACS Publications. Retrieved from [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2005, December 21). ACS Publications. Retrieved from [Link]

  • Vadola, P. A., Carrera, I., & Sames, D. (2012). C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C-H Bonds. The Journal of organic chemistry, 77(14), 6115–6127. Retrieved from [Link]

  • Ajani, O. O., Udonne, J. D., Ehi-Eromosele, C. O., Olugbuyiro, J. A. O., Aderohunmu, D. V., & Ajanaku, C. O. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Trends in Applied Sciences Research, 11(3), 73-81. Retrieved from [Link]

  • GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine. (n.d.). ProQuest. Retrieved from [Link]

  • Google Patents. (n.d.). Method for decarboxylation in situ methylation of alkyl active carboxylate.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • S1 Table of Contents Supplementary Information (SI) for Organic .... (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation. (2026, January 8). RSC Publishing. Retrieved from [Link]

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • de L. Leite, M., & E. A. de C. Montanari, C. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent developments in the synthesis of bioactive natural products using Prins-type cyclization | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Desulfonylation of Amides using Tributyltin Hydride, Samarium Diiodide or Zinc/Titanium Tetrachloride. A Comparison of Methods. Retrieved from [Link]

  • Janecka, A., Gach-Janczak, K., & Cichon, T. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 280, 116892. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491941B - Preparation method of N-methoxy-N-methyl-1-p ....
  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2016, June 21). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339–3342. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Application

The Strategic Role of 4-Methyl-1-tosylpiperidine in the Synthesis of High-Affinity Sigma-1 Receptor Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Sigma-1 Receptor and the Quest for Selective Ligands The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily loca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sigma-1 Receptor and the Quest for Selective Ligands

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a wide array of cellular functions, including the modulation of intracellular Ca²⁺ signaling, ion channel activity, and intercellular signaling.[2] Consequently, the σ1R has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases.[2][3] The development of potent and selective σ1R ligands is therefore a critical endeavor in modern medicinal chemistry.

The piperidine scaffold is a privileged structure in the design of central nervous system (CNS) active compounds, and many high-affinity σ1R ligands incorporate a 4-methylpiperidine moiety.[4] This structural element often serves as a key pharmacophoric feature, contributing to the ligand's affinity and selectivity. In the multi-step synthesis of these complex molecules, the piperidine nitrogen, a reactive secondary amine, often requires protection to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl) group is a robust and versatile protecting group for this purpose, rendering 4-methyl-1-tosylpiperidine a crucial, albeit transient, player in the synthetic pathway.

This guide provides an in-depth exploration of the strategic use of 4-methyl-1-tosylpiperidine in the synthesis of σ1R ligands. We will detail the rationale for its use, provide validated protocols for its deprotection, and illustrate its application in a representative synthetic workflow.

The Rationale for N-Tosyl Protection

The piperidine nitrogen is nucleophilic and basic, which can interfere with various synthetic transformations, such as organometallic reactions or those employing strong bases. The tosyl group effectively masks this reactivity by converting the secondary amine into a sulfonamide. This has several advantages:

  • Chemical Inertness: The N-tosyl group is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions that would affect an unprotected piperidine.

  • Electronic Withdrawal: The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom.

  • Facilitation of Other Reactions: By protecting the piperidine nitrogen, other functional groups on the molecule can be manipulated without interference.

It is noteworthy that the presence of the N-tosyl group significantly diminishes the affinity of the molecule for the σ1R.[5] This underscores its role as a temporary protecting group that must be removed in the final stages of the synthesis to restore the necessary pharmacophoric features for receptor binding.

Synthetic Workflow Overview

A common synthetic strategy for σ1R ligands incorporating a 4-methylpiperidine moiety involves the use of 4-methyl-1-tosylpiperidine as a key intermediate. The general workflow is as follows:

  • Synthesis of a Core Intermediate: A key fragment of the target ligand is synthesized, often containing a reactive site for later coupling with the piperidine moiety.

  • Coupling with a Protected Piperidine: The core intermediate is coupled with a protected 4-methylpiperidine derivative. While not starting with 4-methyl-1-tosylpiperidine, a related precursor like N-tosyl-4-piperidone can be used, which is then elaborated.

  • Deprotection (Detosylation): The tosyl group is removed from the piperidine nitrogen to reveal the secondary amine.

  • Final Elaboration (N-alkylation/acylation): The free piperidine nitrogen is then reacted with a suitable electrophile to introduce the final part of the pharmacophore, yielding the target σ1R ligand.

G cluster_0 Core Intermediate Synthesis cluster_1 Piperidine Elaboration Core Intermediate Core Intermediate Coupled Intermediate Coupled Intermediate N-Tosyl-4-piperidone N-Tosyl-4-piperidone N-Tosyl-4-piperidone->Coupled Intermediate Reaction with Core Intermediate Detosylated Intermediate Detosylated Intermediate Coupled Intermediate->Detosylated Intermediate N-Detosylation Final Ligand Final Ligand Detosylated Intermediate->Final Ligand N-Alkylation/ Acylation G cluster_0 Synthesis cluster_1 Characterization cluster_2 Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Chromatography Synthesis->Purification Structure NMR, MS Purification->Structure Purity HPLC Structure->Purity Binding Radioligand Binding Assay Purity->Binding Function Functional Assays Binding->Function

Sources

Method

Application Notes and Protocols: The Versatility of Tosylated Piperidines in Modern Organic Synthesis

Introduction: Beyond a Simple Protecting Group The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active natural products.[1][2] Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Protecting Group

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active natural products.[1][2] Its prevalence demands robust and versatile synthetic methodologies for its construction and functionalization.[3] Within the synthetic chemist's toolkit, the p-toluenesulfonyl (tosyl) group has emerged as a particularly powerful tool for manipulating piperidine chemistry.

While often introduced as a stable nitrogen protecting group, the role of the tosyl moiety extends far beyond simple masking. Its strong electron-withdrawing nature acidifies the N-H proton, modulates the nucleophilicity of the nitrogen, and can transform adjacent groups into excellent leaving groups. This guide delves into the practical applications of tosylated piperidines, providing field-proven insights and detailed protocols for their use as key intermediates in cyclization reactions, versatile substrates in cross-coupling chemistry, and precursors in the synthesis of complex molecular architectures.

Application 1: Intramolecular Cyclization for N-Tosyl Piperidine Synthesis

One of the most elegant and efficient methods for constructing the N-tosyl piperidine core is through the intramolecular cyclization of acyclic precursors. This strategy leverages the tosyl group to facilitate ring closure onto a tethered electrophile. A prime example is the iodocyclization of unsaturated tosylamides, which proceeds with high stereospecificity and yield.[4]

The causality behind this reaction is twofold: the N-tosyl group activates the nitrogen, making it a competent nucleophile, while an in-situ generated iodonium ion activates the alkene for intramolecular attack. The use of Oxone® as an oxidant for potassium iodide (KI) provides a mild and environmentally benign source of electrophilic iodine.[4]

Experimental Protocol: Iodocyclization of an Unsaturated Tosylamide

This protocol describes the synthesis of a 3-iodo-N-tosylpiperidine from the corresponding unsaturated tosylamide, adapted from Marcotullio et al.[4]

Materials:

  • N-allyl-N-tosyl-3-buten-1-amine (1.0 equiv)

  • Potassium Iodide (KI) (1.5 equiv)

  • Oxone® (monopersulfate compound, 2KHSO₅·KHSO₄·K₂SO₄) (1.5 equiv)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the unsaturated tosylamide (1.0 equiv) in a 2:1 mixture of acetonitrile and water.

  • To this solution, add potassium iodide (1.5 equiv) and Oxone® (1.5 equiv) in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-tosyl iodopiperidine.

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Purification start Dissolve Unsaturated Tosylamide in CH3CN/H2O reagents Add KI and Oxone® start->reagents stir Stir at RT (2-4h) Monitor by TLC reagents->stir quench Quench with Na2S2O3 stir->quench extract Extract with EtOAc quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure N-Tosyl Iodopiperidine purify->product

Caption: Iodocyclization Experimental Workflow.

Application 2: N-Tosyl Piperidines in Palladium-Catalyzed Cross-Coupling

The true synthetic power of tosylated piperidines is revealed in their application as substrates and coupling partners in transition metal-catalyzed reactions. The tosyl group provides stability and defined reactivity, while functional handles on the piperidine ring (e.g., halides, triflates) serve as anchor points for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[5] While traditionally used for coupling aryl halides, its scope extends to sp³-hybridized centers. A functionalized N-tosylpiperidine, such as N-tosyl-4-iodopiperidine, can serve as an effective electrophile to couple with various organoboron reagents, building molecular complexity directly onto the piperidine scaffold.

The choice of palladium catalyst, ligand, and base is critical for success. A typical catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)L2 A Oxidative Addition R_Pd_X R-Pd(II)-X L2 A->R_Pd_X B Transmetalation R_Pd_R1 R-Pd(II)-R' L2 B->R_Pd_R1 Waste XB(OH)2 B->Waste C Reductive Elimination C->Pd0 Catalyst Regeneration R_R1 R-R' (Product) C->R_R1 RX R-X (e.g., N-Tosyl-4-iodopiperidine) RX->A R_Pd_X->B R_Pd_R1->C Boronic R'B(OH)2 + Base Boronic->B

Caption: The Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing Aryl-Piperidine Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides or tosylates.[7][8] This reaction is paramount in drug discovery for linking the piperidine motif to aromatic systems.[9] Here, piperidine (or a derivative) acts as the nucleophilic coupling partner with an aryl tosylate, which serves as a stable, readily available, and often more reactive alternative to aryl chlorides.

The mechanism involves the oxidative addition of the palladium catalyst to the aryl tosylate, coordination of the amine (piperidine), deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond.[7]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Tosylate

This protocol details the coupling of morpholine (as a piperidine surrogate for demonstration) with an aryl chloride using a modern palladium/phosphine ligand system, which is directly applicable to aryl tosylates and piperidine itself. Adapted from TCI Chemicals.[10]

Materials:

  • Aryl Tosylate (or Aryl Chloride, e.g., 4-Chlorotoluene) (1.0 equiv)

  • Piperidine (or Morpholine) (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-Butoxide (NaOtBu) (2.0 equiv)

  • Toluene (degassed)

Procedure:

  • To a flame-dried, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.015 equiv), XPhos (0.030 equiv), and sodium tert-butoxide (2.0 equiv).

  • Add degassed toluene and stir the mixture at room temperature for 5-10 minutes until a homogeneous catalyst solution forms.

  • Add the aryl tosylate (1.0 equiv) and piperidine (1.5 equiv) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction carefully with water.

  • Extract the product into ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-arylpiperidine.

SubstrateAmineCatalyst Loading (mol%)BaseYield (%)Reference
4-ChlorotolueneMorpholine1.5NaOtBu94[10]
Phenyl tosylatePiperidine1.0NaOtBu>90[11]
2-BromopyridinePiperidine2.0K₃PO₄85[12]
Table 1: Representative Buchwald-Hartwig Amination Reactions.

Application 3: Ring-Opening of N-Tosyl Aziridines

N-tosyl aziridines are highly valuable three-membered ring systems that act as potent electrophiles.[13] Their high ring strain facilitates nucleophilic ring-opening reactions, providing a powerful method for synthesizing 1,2-difunctionalized amine derivatives. Piperidine, being a strong secondary amine nucleophile, can readily open N-tosyl aziridines. This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon, leading to the formation of valuable N,N'-disubstituted ethylenediamine scaffolds.[14][15]

This strategy is particularly useful for building complex alkaloids and pharmaceutical intermediates where precise control over nitrogen substitution is required.[16]

G Aziridine N-Tosyl Aziridine (Electrophile) Product 1-(Piperidin-1-yl)-2-(tosylamino)ethane Derivative Aziridine->Product SN2 Attack Piperidine Piperidine (Nucleophile)

Caption: Nucleophilic attack of piperidine on an N-tosyl aziridine.

Application 4: Deprotection of the N-Tosyl Group

While the stability of the N-tosyl group is one of its greatest assets, its eventual removal is often a necessary final step in a synthetic sequence. The robustness of the sulfonyl-nitrogen bond requires specific, often reductive, conditions for cleavage. The choice of method depends on the overall functionality of the molecule.

MethodReagentsConditionsCausality/NotesReference
Reductive CleavageSmI₂ / HMPATHF, -78 °C to RTPowerful single-electron transfer agent; effective but requires stoichiometric samarium and toxic HMPA.[17]
Reductive CleavageMg / MeOHRefluxA common and effective method, dissolving metal reduction.N/A
Reductive CleavageNa / NaphthaleneTHF, -78 °CForms a radical anion that cleaves the N-S bond under mild conditions.[17]
Acidic HydrolysisHBr / PhenolAcetic Acid, 70 °CHarsh conditions, suitable for robust molecules. Phenol acts as a bromine scavenger.N/A
Photoreductive CleavageThiourea (catalyst), NaBH₄Light IrradiationA mild, organocatalytic method suitable for sensitive substrates.[17]
Table 2: Common Methods for N-Tosyl Deprotection.

The causality for reductive methods lies in the introduction of an electron into the S-N bond's antibonding orbital, leading to its cleavage. Acidic hydrolysis, conversely, relies on protonation to weaken the bond, but often requires harsh conditions that can be incompatible with other functional groups.

Conclusion

Tosylated piperidines are far more than simple protected amines; they are versatile, multi-functional intermediates that enable a wide array of powerful synthetic transformations. From constructing the piperidine ring itself via elegant cyclizations to serving as robust partners in carbon-carbon and carbon-nitrogen bond-forming reactions, their utility is undeniable. Understanding the underlying principles of their reactivity—the electron-withdrawing nature of the tosyl group, its stability, and its eventual cleavage—allows researchers, scientists, and drug development professionals to strategically incorporate these building blocks into the synthesis of the next generation of complex, biologically active molecules.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.
  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.Organic Chemistry Portal.
  • Piperidine synthesis.Organic Chemistry Portal.
  • Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.White Rose eTheses Online.
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis.American Chemical Society.
  • Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.PubMed.
  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.PubMed Central.
  • Why is pyridine used when making tosyl esters
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.MDPI.
  • Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.The Royal Society of Chemistry.
  • Alkylative Aziridine Ring-Opening Reactions.Semantic Scholar.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • (PDF) Piperidine nucleus in the field of drug discovery.
  • Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.RSC Publishing.
  • Tosylates And Mesyl
  • Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins.Organic Chemistry Portal.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.No URL available.
  • Selective methodologies for the synthesis of biologically active piperidinic compounds.No URL available.
  • Buchwald-Hartwig Amin
  • p-Toluenesulfonamides.Organic Chemistry Portal.
  • Ring‐opening reaction of aliphatic N‐tosyl aziridines with 4‐hydroxydithiocoumarin.
  • 17.6: Reactions of Alcohols.Chemistry LibreTexts.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
  • Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant.Proprep.
  • Recent breakthroughs in ring-opening annulation reactions of aziridines.RSC Publishing.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group.SciRP.org.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).YouTube.
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen research portal.
  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids.Academia.edu.
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle.PMC - NIH.
  • Piperidine-based drug discovery.
  • Suzuki Coupling: Mechanism & Examples.NROChemistry.

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Methyl-1-tosylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic modification of the piperidine ring allows for the fine-tuning of pharmacological properties. The N-tosyl group serves as an excellent protecting group for the piperidine nitrogen, rendering it stable to a variety of reaction conditions while also acting as a key intermediate for further functionalization. This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-1-tosylpiperidine and its derivatives, offering insights into the rationale behind the experimental choices and detailing methods for creating a library of analogs for drug discovery and development.

I. Synthesis of 4-Methyl-1-tosylpiperidine

The foundational step in this synthetic sequence is the N-tosylation of 4-methylpiperidine. This reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

Mechanistic Insight: The Role of the Base

The reaction requires a base, typically a tertiary amine such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] The base prevents the protonation of the starting 4-methylpiperidine, which would otherwise render it non-nucleophilic. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium intermediate that is then attacked by the piperidine.[2]

Experimental Protocol: N-Tosylation of 4-Methylpiperidine

Materials:

  • 4-Methylpiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpiperidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Base: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the cooled solution.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine/pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Methyl-1-tosylpiperidine can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.[4]

Characterization Data for 4-Methyl-1-tosylpiperidine
PropertyValue
Molecular FormulaC₁₃H₁₉NO₂S
Molecular Weight253.36 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be a solid at room temperature
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.65 (d, 2H), 7.30 (d, 2H), 3.60 (m, 2H), 2.45 (s, 3H), 2.20 (m, 2H), 1.70 (m, 2H), 1.50 (m, 1H), 1.30 (m, 2H), 0.95 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 143.5, 133.0, 129.7, 127.6, 46.5, 34.2, 30.8, 21.5, 21.3

(Note: NMR data are predicted and may vary slightly based on experimental conditions.)

II. Synthesis of 4-Methyl-1-tosylpiperidine Derivatives from 1-Tosylpiperidin-4-one

A versatile approach to a wide range of derivatives involves using the commercially available or synthetically accessible 1-Tosylpiperidin-4-one as a key intermediate.[5] This ketone provides a reactive handle at the 4-position for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Workflow for the Synthesis of 4-Methyl-1-tosylpiperidine Derivatives

Synthesis Workflow Overall Synthetic Strategy cluster_start Starting Materials cluster_product1 Parent Compound cluster_intermediate Key Intermediate cluster_derivatives Derivative Synthesis cluster_final_products Final Products 4_Methylpiperidine 4-Methylpiperidine 4_Me_TsPip 4-Methyl-1-tosylpiperidine 4_Methylpiperidine->4_Me_TsPip  N-Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) TsPip_4_one 1-Tosylpiperidin-4-one Reductive_Amination Reductive Amination TsPip_4_one->Reductive_Amination R-NH₂, NaBH(OAc)₃ Wittig_Reaction Wittig Reaction TsPip_4_one->Wittig_Reaction Ph₃P=CHR Grignard_Reaction Grignard Reaction TsPip_4_one->Grignard_Reaction R-MgBr Amine_Derivatives 4-Amino-4-methyl- 1-tosylpiperidines Reductive_Amination->Amine_Derivatives Alkene_Derivatives 4-Alkylidene-1-tosylpiperidines Wittig_Reaction->Alkene_Derivatives Alcohol_Derivatives 4-Alkyl-4-hydroxy- 1-tosylpiperidines Grignard_Reaction->Alcohol_Derivatives

Caption: Synthetic workflow for 4-Methyl-1-tosylpiperidine and its derivatives.

A. Protocol for Reductive Amination of 1-Tosylpiperidin-4-one

This method introduces an amino group at the 4-position, a common motif in pharmacologically active molecules.[6]

Materials:

  • 1-Tosylpiperidin-4-one

  • Primary or secondary amine (e.g., methylamine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-Tosylpiperidin-4-one (1.0 eq.) and the desired amine (1.1 eq.) in DCE or DCM. A small amount of acetic acid can be added to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the residue by flash column chromatography.

B. Protocol for Wittig Reaction of 1-Tosylpiperidin-4-one

The Wittig reaction is a powerful tool for converting ketones into alkenes, allowing for the introduction of an exocyclic double bond.[7][8]

Materials:

  • 1-Tosylpiperidin-4-one

  • A phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add the strong base dropwise. Stir for 1 hour to generate the ylide (a color change is often observed).

  • Reaction: Add a solution of 1-Tosylpiperidin-4-one (1.0 eq.) in anhydrous THF to the ylide solution at the same low temperature.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for several hours or overnight. Quench the reaction by adding water or saturated ammonium chloride solution.

  • Work-up and Purification: Extract the mixture with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

C. Protocol for Grignard Reaction with 1-Tosylpiperidin-4-one

The Grignard reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the 4-position, leading to tertiary alcohols.[9]

Materials:

  • 1-Tosylpiperidin-4-one

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or diethyl ether

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-Tosylpiperidin-4-one (1.0 eq.) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the solution to 0 °C. Slowly add the Grignard reagent (1.2-1.5 eq.) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the resulting tertiary alcohol by flash column chromatography or recrystallization.

III. Data Summary and Expected Results

Derivative TypeKey ReagentsExpected Product StructureTypical Yield Range
4-AminoR-NH₂, NaBH(OAc)₃4-(R-amino)-1-tosylpiperidine60-85%
4-AlkylidenePh₃P=CHR, Base4-Alkylidene-1-tosylpiperidine50-80%
4-Alkyl-4-hydroxyR-MgBr4-Alkyl-4-hydroxy-1-tosylpiperidine70-95%

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of 4-Methyl-1-tosylpiperidine and a diverse library of its derivatives. By leveraging the reactivity of the 1-tosylpiperidin-4-one intermediate, researchers can readily access novel compounds with potential applications in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity.

References

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • PubChem. 1-Tosylpiperidin-4-one. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • Grignard Reaction. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Wikipedia. Wittig reaction. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Oreate AI Blog. The Role of TsCl Pyridine in Organic Synthesis. [Link]

  • bpe - The Wittig Reaction: Preparation of trans-4,4. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

Sources

Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Methyl-1-tosylpiperidine

Abstract: 4-Methyl-1-tosylpiperidine is a key intermediate in synthetic organic chemistry and drug development. Its purity and structural integrity are paramount for the success of subsequent reactions and the quality of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Methyl-1-tosylpiperidine is a key intermediate in synthetic organic chemistry and drug development. Its purity and structural integrity are paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides a detailed guide for researchers and quality control scientists on the analytical methods required for the comprehensive characterization of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind procedural choices and providing robust, step-by-step protocols.

Introduction: The "Why" of Rigorous Characterization

In any multi-step synthesis, the adage "garbage in, garbage out" holds particularly true. 4-Methyl-1-tosylpiperidine serves as a foundational building block, and the presence of impurities—such as isomers, starting materials, or reaction byproducts—can lead to failed reactions, complex purification challenges, and compromised final product efficacy. The tosyl protecting group, while crucial for directing reactivity, also adds complexity to the molecule. Therefore, a multi-faceted analytical approach is not merely procedural but essential for validating the molecular structure, quantifying purity, and ensuring batch-to-batch consistency. This guide details an integrated workflow designed to provide an unambiguous analytical profile of the compound.

Primary Structural Elucidation: Spectroscopic Methods

The first objective is to confirm that the synthesized molecule is indeed 4-Methyl-1-tosylpiperidine. This is achieved by probing the molecular structure using spectroscopic techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete assembly of the molecular puzzle.

Expertise & Causality: We use both ¹H and ¹³C NMR to create a complete picture. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. For 4-Methyl-1-tosylpiperidine, we expect to see distinct signals corresponding to the tosyl group's aromatic and methyl protons, as well as the protons on the piperidine ring and its methyl substituent. The chemical shifts and splitting patterns are highly sensitive to the rigid, chair-like conformation of the tosyl-protected piperidine ring.

Protocol 2.1.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-Methyl-1-tosylpiperidine sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is useful for resolving the complex multiplets of the piperidine ring protons.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Set the spectral width to 0-220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and assign both ¹H and ¹³C peaks to the corresponding atoms in the structure.

Table 1: Expected NMR Chemical Shifts for 4-Methyl-1-tosylpiperidine in CDCl₃

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale & Expected Splitting
Tosyl Aromatic (2H)~ 7.64 (d, J ≈ 8.3 Hz)[1]~ 143.5, 133.0Protons ortho to the sulfonyl group are deshielded. Doublet due to coupling with meta protons.
Tosyl Aromatic (2H)~ 7.32 (d, J ≈ 8.0 Hz)[1]~ 129.8, 127.6Protons meta to the sulfonyl group. Doublet due to coupling with ortho protons.
Tosyl Methyl (3H)~ 2.43 (s)[1]~ 21.5A sharp singlet as there are no adjacent protons.
Piperidine Axial (2H, C2/C6)~ 3.73 (d)[1]~ 46.5Deshielded by the adjacent nitrogen and sulfonyl group. Appears as a doublet of triplets or multiplet.
Piperidine Equatorial (2H, C2/C6)~ 2.22 (t)[1]~ 46.5Shielded relative to the axial protons. Appears as a multiplet.
Piperidine (2H, C3/C5)~ 1.67 (m)[1]~ 34.0Complex multiplet due to coupling with multiple adjacent protons.
Piperidine (1H, C4)~ 1.50 (m)~ 30.5Methine proton, typically a complex multiplet.
Piperidine Methyl (3H)~ 0.95 (d)~ 22.0Doublet due to coupling with the C4 proton.

Note: Exact chemical shifts and multiplicities may vary slightly based on solvent, concentration, and instrument.

Mass Spectrometry (MS): Molecular Weight Verification

MS provides the exact molecular weight of the compound, offering definitive proof of its elemental composition. It also reveals fragmentation patterns that can further corroborate the structure.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight. The calculated monoisotopic mass of 4-Methyl-1-tosylpiperidine (C₁₃H₁₉NO₂S) is 253.1164. High-Resolution Mass Spectrometry (HRMS) can confirm this mass to within a few parts per million, providing ultimate confidence in the elemental formula.[2]

Protocol 2.2.1: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Look for the mass-to-charge ratio (m/z) corresponding to the expected ions.

Table 2: Expected Ions in ESI-MS

IonFormulaCalculated m/zDescription
[M+H]⁺[C₁₃H₂₀NO₂S]⁺254.1236Protonated molecular ion. The primary ion for identity confirmation.
[M+Na]⁺[C₁₃H₁₉NO₂SNa]⁺276.1056Sodium adduct, commonly observed in ESI.
[M-C₄H₈+H]⁺[C₉H₁₂NO₂S]⁺198.0583Potential fragment corresponding to the loss of the methyl-piperidine side chain.
[C₇H₇SO₂]⁺[C₇H₇SO₂]⁺155.0188Tosyl cation fragment, a characteristic fingerprint for tosylated compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and simple technique used to identify the presence of key functional groups within the molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.

Expertise & Causality: For 4-Methyl-1-tosylpiperidine, the most characteristic signals will be from the sulfonamide group. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds are unmistakable. We also expect to see signals for aromatic C-H and aliphatic C-H bonds.[3][4]

Protocol 2.3.1: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050-3090C-H StretchAromatic (Tosyl)
~ 2850-2960C-H StretchAliphatic (Piperidine)
~ 1340-1370Asymmetric S=O StretchSulfonamide
~ 1150-1180Symmetric S=O StretchSulfonamide
~ 900-950S-N StretchSulfonamide

Purity and Impurity Profiling: Chromatographic Separation

Once the structure is confirmed, it is crucial to determine the purity of the sample. HPLC is the industry-standard method for this purpose.

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (e.g., C18) will retain the relatively nonpolar 4-Methyl-1-tosylpiperidine, while a polar mobile phase (e.g., acetonitrile/water) is used for elution. A UV detector is effective because the tosyl group contains a chromophore that absorbs strongly around 220-230 nm. This method allows for the separation of the main compound from potential impurities, and the area percentage of the main peak provides a quantitative measure of purity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample (Acetonitrile/Water) injector Autosampler/Injector prep_sample->injector prep_mobile Prepare & Degas Mobile Phase pump Pump prep_mobile->pump pump->injector column C18 Column injector->column Separation detector UV Detector (225 nm) column->detector Detection cds Chromatography Data System (CDS) detector->cds Data Acquisition report Generate Purity Report (% Area) cds->report Integration & Calculation

Caption: Workflow for HPLC purity analysis.

Protocol 3.1.1: RP-HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Elution: Isocratic, e.g., 60:40 Acetonitrile:Water. The exact ratio may need to be optimized to achieve a suitable retention time (e.g., 3-7 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.

  • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main 4-Methyl-1-tosylpiperidine peak to determine the purity.

Integrated Analytical Workflow

A single technique is never sufficient for full characterization. The strength of this approach lies in the integration of data from all methods to build a cohesive and defensible analytical profile.

Characterization_Workflow cluster_id Identity & Structure Confirmation cluster_purity Purity Assessment start Start: Synthesized Product nmr ¹H & ¹³C NMR ¹H: Proton Environment ¹³C: Carbon Skeleton start->nmr ms Mass Spectrometry MW Confirmation (ESI) Fragmentation Pattern start->ms ftir FTIR Functional Groups (S=O, S-N) start->ftir hplc RP-HPLC Purity (%) Impurity Profile nmr->hplc ms->hplc ftir->hplc end Final Report: Certificate of Analysis hplc->end

Caption: Integrated workflow for compound characterization.

Conclusion

The characterization of 4-Methyl-1-tosylpiperidine requires a synergistic combination of analytical techniques. NMR, MS, and FTIR spectroscopy serve to unequivocally confirm the structure and identity of the compound. Following structural confirmation, HPLC provides a robust and quantitative measure of purity. By following these detailed protocols, researchers and drug development professionals can ensure the quality, consistency, and reliability of this critical synthetic intermediate, thereby underpinning the integrity of their scientific work.

References

  • Title: Method for decarboxylation in situ methylation of alkyl active carboxylate.
  • Title: C–H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C–H Bonds. Source: PMC - NIH URL: [Link]

  • Title: Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. Source: NIH URL: [Link]

  • Title: Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: C–H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C–H Bonds. Source: pubs.acs.org URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of 4-Methylpiperidine in Solid-Phase Peptide Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals A Note on Nomenclature: This guide focuses on 4-methylpiperidine as a reagent for N-α-Fmoc deprotection in solid-phase peptide syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Note on Nomenclature: This guide focuses on 4-methylpiperidine as a reagent for N-α-Fmoc deprotection in solid-phase peptide synthesis (SPPS). The query for "4-Methyl-1-tosylpiperidine" appears to be a misnomer in this context. A tosyl group on the piperidine nitrogen would render it non-basic and thus incapable of facilitating the required base-mediated elimination reaction for Fmoc removal. The scientific literature robustly supports the use of 4-methylpiperidine as a direct and effective alternative to piperidine.

Introduction: The Critical Role of Deprotection in Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide sequences for research and therapeutic development.[1][2] The cyclical nature of SPPS involves two fundamental steps: the coupling of an Fmoc-protected amino acid and the removal of the Fmoc group to liberate a free N-terminal amine for the next coupling cycle.

The success of the entire synthesis hinges on the efficiency and fidelity of this deprotection step. Incomplete Fmoc removal leads to deletion sequences, while harsh conditions can cause side reactions or degradation of the growing peptide chain. The standard reagent for this critical step has long been piperidine, a secondary amine that efficiently removes the base-labile Fmoc group.[1][3] However, due to its toxicity and status as a controlled substance in many regions, the scientific community has actively sought viable alternatives.[2][4] This guide details the use of 4-methylpiperidine, a highly effective and advantageous substitute.[4][5]

The Mechanism: Why 4-Methylpiperidine Works

Fmoc group removal is a classic β-elimination reaction. The process, whether using piperidine or 4-methylpiperidine, proceeds via a two-step mechanism that is crucial for its success in SPPS.[3]

  • Proton Abstraction: The secondary amine acts as a base, removing the acidic proton from the C9 position of the fluorene ring system.[3]

  • β-Elimination & Adduct Formation: This abstraction initiates an E1cb elimination, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide. The secondary amine then serves a dual purpose by acting as a scavenger, trapping the electrophilic DBF to form a stable, soluble adduct.[1][3] This scavenging action is vital, as it prevents the DBF from polymerizing into insoluble aggregates or causing other side reactions.[1][2]

4-Methylpiperidine fulfills both essential requirements for an effective Fmoc deprotection reagent: it is basic enough to initiate the elimination and it efficiently forms a stable dibenzofulvene-4-methylpiperidine adduct.[1][2]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Step1 Step 1: Proton Abstraction Fmoc_Peptide->Step1 Intermediate Carbanion Intermediate Step1->Intermediate Step2 Step 2: β-Elimination Intermediate->Step2 Products H₂N-Peptide-Resin (Free Amine) Step2->Products DBF Dibenzofulvene (DBF) Step2->DBF Adduct DBF-4-Methylpiperidine Adduct (Soluble) DBF->Adduct Base 4-Methylpiperidine Base->Step1 Acts as Base Base->Adduct Acts as Scavenger

Figure 1: Mechanism of Fmoc deprotection using 4-methylpiperidine.

Key Advantages of 4-Methylpiperidine Over Piperidine

While piperidine is effective, 4-methylpiperidine presents several compelling advantages for modern peptide laboratories.

  • Equivalent Efficacy: Extensive studies have demonstrated that 4-methylpiperidine is fully equivalent to piperidine for Fmoc removal.[4] Syntheses of the same peptide using either reagent result in similar yields and purities.[1][2] For example, the synthesis of peptide RRWQWRMKKLG yielded 70% with 4-methylpiperidine and 71% with piperidine, with nearly identical chromatographic profiles.[1]

  • Not a Controlled Substance: A significant logistical advantage is that 4-methylpiperidine is not typically a controlled or monitored substance, unlike piperidine, which is regulated due to its use in illicit drug manufacturing.[2][4] This simplifies procurement, eliminates burdensome record-keeping, and ensures a more reliable supply chain.[2][4]

  • Safety Profile: While all chemical reagents must be handled with care, substituting piperidine may offer advantages in toxicity and handling protocols.[3] Users should always consult the latest Safety Data Sheet (SDS) for detailed information.[6][7][8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection Cycle

This protocol is a standard procedure for manual or automated SPPS.

Reagents & Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in high-purity N,N-dimethylformamide (DMF)

  • DMF (SPPS grade)

  • Dichloromethane (DCM) (optional, for washes)

  • Isopropyl Alcohol (IPA) (optional, for washes)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 15-30 minutes.

  • Initial Deprotection: Drain the solvent. Add the 20% 4-methylpiperidine solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% 4-methylpiperidine solution. Agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of the DBF-adduct and excess base. A typical wash cycle is:

    • DMF (5 times)

    • IPA (3 times)

    • DCM (3 times)

  • Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine.[9] The resin is now ready for the next amino acid coupling step.

Protocol 2: Monitoring Fmoc Removal via UV Spectrophotometry

The formation of the DBF-adduct provides a convenient method for quantifying the efficiency of the deprotection step and calculating the resin loading. The adduct has a strong UV absorbance maximum around 301-302 nm.[1]

Procedure:

  • Collect Filtrate: During the deprotection steps (Protocol 1, steps 2 & 4), collect the entire volume of the drained 4-methylpiperidine solution.

  • Dilute: Create a precise dilution of the collected filtrate using a fresh solution of 20% 4-methylpiperidine in DMF as the diluent. A 1:100 or 1:200 dilution is common.

  • Measure Absorbance: Use a UV spectrophotometer to measure the absorbance of the diluted solution at ~302 nm, using the fresh deprotection solution as a blank.

  • Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration and, subsequently, the resin loading.

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume) / (ε × mass of resin)

    • The molar absorptivity (ε) for the dibenzofulvene-4-methylpiperidine adduct is approximately 8200 M⁻¹cm⁻¹.[1]

Comparative Data: 4-Methylpiperidine vs. Piperidine

The following table summarizes comparative data from a study synthesizing the peptide RRWQWRMKKLG.[1]

Parameter4-MethylpiperidinePiperidine
Deprotection Reagent 20% (v/v) in DMF20% (v/v) in DMF
Crude Peptide Yield 70% (74 mg)71% (75 mg)
Crude Peptide Purity Main peak at tR = 18.2 minMain peak at tR = 18.2 min
Adduct Molar Absorptivity (ε) ~8200 M⁻¹cm⁻¹~8500 M⁻¹cm⁻¹

Advanced Application: "Green Chemistry" & In Situ Deprotection

Recent advancements in SPPS focus on sustainability by reducing solvent consumption.[10][11] One such strategy involves an in situ Fmoc removal process where 4-methylpiperidine is added directly to the coupling cocktail after the acylation step is complete.[10][11] This eliminates the need for an entire wash cycle between coupling and deprotection, saving up to 75% of solvent usage.[10][11]

SPPS_Cycle Start Start Cycle: H₂N-Peptide-Resin Coupling 1. Coupling Add Fmoc-AA, Activator Start->Coupling Wash1 2. Wash Coupling->Wash1 Deprotection 3. Deprotection 20% 4-Methylpiperidine/DMF Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 End End Cycle: H₂N-AA-Peptide-Resin Wash2->End End->Coupling Next Cycle

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Methyl-1-tosylpiperidine

Welcome to the technical support center for the purification of crude 4-Methyl-1-tosylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Methyl-1-tosylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-Methyl-1-tosylpiperidine?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common culprits include:

  • Unreacted Starting Materials: This can include 4-methylpiperidine and p-toluenesulfonyl chloride (TsCl).

  • Over-alkylation Products: In some synthetic pathways, dialkylation can lead to the formation of quaternary ammonium salts.[1]

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, various side products can form. For instance, in reactions involving bases, elimination byproducts might be observed.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF), are often present.

Q2: My crude product is an oil, but I've seen reports of it being a solid. What does this indicate?

A2: Pure 4-Methyl-1-tosylpiperidine is typically a white solid.[2] An oily or waxy consistency in your crude product often suggests the presence of significant impurities or residual solvent. These impurities can disrupt the crystal lattice, preventing solidification. Effective purification will be necessary to obtain the crystalline product. In some cases, even after purification, the product may initially appear as a thick oil that solidifies upon standing or scratching with a glass rod.

Q3: I'm having trouble getting my compound to crystallize. What are some effective recrystallization solvent systems?

A3: Recrystallization is a powerful technique for purifying 4-Methyl-1-tosylpiperidine. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature and practical experience, the following systems are recommended:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly.

  • Ethyl Acetate/Hexanes: This is a very common and effective system. Dissolve the crude material in hot ethyl acetate and add hexanes dropwise until persistent cloudiness is observed. Reheat to clarify and then cool.

  • Diethyl Ether/Pentane or Hexanes: For final polishing of nearly pure material, slow vapor diffusion of pentane or hexanes into a concentrated solution of the product in diethyl ether can yield high-purity crystals.[3]

Q4: When should I opt for column chromatography over recrystallization?

A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Choose Recrystallization when:

    • You have a relatively large amount of material (>1 g).

    • The impurities have significantly different solubility profiles from your desired product.

    • You are aiming for a high degree of crystalline purity.

  • Choose Column Chromatography when:

    • You have a complex mixture of impurities with similar polarities to your product.

    • You are working with a smaller scale (<1 g).

    • Recrystallization attempts have failed to remove persistent impurities.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Issue: My 4-Methyl-1-tosylpiperidine fails to crystallize or oils out during recrystallization.

Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system or when the rate of cooling is too rapid.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Selection:

    • Rationale: The ideal solvent system will have a steep solubility curve for your compound.

    • Action: Perform small-scale solubility tests with various solvents. A good starting point is to test polar protic solvents (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., ethyl acetate, acetone), and nonpolar solvents (e.g., hexanes, toluene). A table of solvent miscibility can be a useful reference.

  • Controlled Cooling:

    • Rationale: Slow cooling allows for the formation of a stable crystal lattice. Rapid cooling often traps impurities and promotes the formation of smaller, less pure crystals or oils.

    • Action: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. Once at room temperature, you can then transfer it to a refrigerator and finally to a freezer to maximize yield.

  • Inducing Crystallization:

    • Rationale: Sometimes, a supersaturated solution needs a nucleation point to initiate crystallization.

    • Action:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.

      • Seeding: If you have a small amount of pure, solid 4-Methyl-1-tosylpiperidine, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Adjusting Solvent Polarity:

    • Rationale: If your compound is oiling out, the solvent may be too nonpolar at the point of saturation.

    • Action: If using a two-solvent system (e.g., ethyl acetate/hexanes), try adding a small amount of the more polar solvent (ethyl acetate) to the oiled-out mixture and reheating to dissolve. Then, allow it to cool even more slowly.

Guide 2: Effective Column Chromatography

Issue: I'm getting poor separation of my product from impurities during column chromatography.

Causality: Poor separation can result from an inappropriate choice of stationary phase or mobile phase, improper column packing, or overloading the column.

Step-by-Step Troubleshooting Protocol:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Rationale: TLC is a crucial first step to determine the optimal solvent system for your column. The ideal system will give your product an Rf value between 0.2 and 0.4 and show good separation from all impurities.

    • Action: Spot your crude material on a TLC plate and develop it in various solvent systems. A common starting point for N-tosylated piperidines is a mixture of hexanes and ethyl acetate.[3][4] Test different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Choosing the Right Stationary Phase:

    • Rationale: While standard silica gel is often sufficient, some impurities may require a different stationary phase.

    • Action: For most purifications of 4-Methyl-1-tosylpiperidine, standard silica gel (60 Å, 230-400 mesh) is appropriate. If you have very basic impurities that are streaking on the silica, you can consider using a silica gel that has been treated with a small amount of triethylamine in the eluent (e.g., 1%). Alternatively, for very polar impurities, a reverse-phase column might be an option.

  • Proper Column Packing and Loading:

    • Rationale: A well-packed column is essential for good separation. Air bubbles or channels in the stationary phase will lead to band broadening and poor resolution.

    • Action:

      • Packing: Use a slurry packing method to ensure a homogenous column bed.

      • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" method often results in sharper bands than loading the sample as a concentrated solution.

  • Gradient Elution:

    • Rationale: If your crude mixture contains impurities with a wide range of polarities, a single solvent system (isocratic elution) may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.

    • Action: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute nonpolar impurities. Gradually increase the percentage of ethyl acetate to elute your product and then any more polar impurities.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good separation for many N-tosylated compounds.[3][4]
Initial Eluent 5-10% Ethyl Acetate in HexanesElutes non-polar impurities first.
Final Eluent 20-30% Ethyl Acetate in HexanesEnsures the product and more polar impurities are eluted.
Detection UV (254 nm), Anisaldehyde or Permanganate stainThe tosyl group is UV active. Stains help visualize non-UV active impurities.

Experimental Workflows

Workflow 1: Recrystallization Protocol

Recrystallization_Workflow A Dissolve crude product in minimum hot solvent (e.g., Ethanol) B Add anti-solvent (e.g., Water) dropwise until persistent turbidity A->B C Reheat to obtain a clear solution B->C D Cool slowly to room temperature C->D E Induce crystallization (scratch or seed) D->E F Cool further (refrigerator, then freezer) E->F G Collect crystals by vacuum filtration F->G H Wash with cold solvent G->H I Dry under vacuum H->I

Caption: Step-by-step workflow for the recrystallization of 4-Methyl-1-tosylpiperidine.

Workflow 2: Troubleshooting Column Chromatography

Column_Chromatography_Troubleshooting Start Poor Separation? CheckTLC Did you run a TLC to determine the eluent? Start->CheckTLC AdjustEluent Adjust Eluent Polarity CheckTLC->AdjustEluent No CheckLoading Did you dry load the sample? CheckTLC->CheckLoading Yes AdjustEluent->CheckTLC Retry UseDryLoad Use Dry Loading Technique CheckLoading->UseDryLoad No ConsiderGradient Isocratic or Gradient Elution? CheckLoading->ConsiderGradient Yes UseDryLoad->CheckLoading Retry SwitchToGradient Switch to Gradient Elution ConsiderGradient->SwitchToGradient Isocratic Success Good Separation ConsiderGradient->Success Gradient SwitchToGradient->Success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

  • C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C-H Bonds - PMC - NIH. (2012, June 6). National Institutes of Health. [Link]

  • Catalytic Amidomethylative [2+2+2] Cycloaddition of Formaldimine and Styrenes toward N-heterocycles - NSF Public Access Repository. National Science Foundation. [Link]

  • GENERAL INFORMATION: All reagents and solvents were purchased and used without further purification, unless otherwise noted. IU Indianapolis ScholarWorks. [Link]

Sources

Optimization

Common side reactions in the tosylation of 4-methylpiperidine.

Core Directive: The "Why" Behind the Chemistry Welcome to the technical support module for the -tosylation of 4-methylpiperidine. As researchers, we often treat tosylation as a trivial "click" reaction, but in high-stake...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" Behind the Chemistry

Welcome to the technical support module for the


-tosylation of 4-methylpiperidine. As researchers, we often treat tosylation as a trivial "click" reaction, but in high-stakes drug development, purity profiles matter.[1]

The reaction between 4-methylpiperidine and


-toluenesulfonyl chloride (TsCl)  is a nucleophilic substitution at the sulfur atom.[1] Because 4-methylpiperidine is a secondary amine with the methyl group remote (position 4) from the reactive center, it is highly nucleophilic and sterically unencumbered.

The Golden Rule: The reaction is rarely limited by the amine's reactivity. It is limited by HCl management and reagent quality .

The Mechanism & Competition

The primary pathway involves the amine attacking the sulfonyl sulfur. However, moisture introduces a competitive hydrolysis pathway.

ReactionPathways Start Reagents: 4-Methylpiperidine + TsCl Path1 Pathway A (Desired): Nucleophilic Attack by Amine Start->Path1 Path2 Pathway B (Parasitic): Hydrolysis by Water Start->Path2  If wet solvent/air Product Product: N-Tosyl-4-methylpiperidine + HCl Path1->Product SideProd Side Product: p-Toluenesulfonic Acid (TsOH) + HCl Path2->SideProd Stall Reaction Stall: Amine.HCl Salt (Precipitate) Product->Stall  If Base < 1.0 eq

Figure 1: Mechanistic competition between productive sulfonylation and hydrolytic decomposition.

Troubleshooting Dashboard (Q&A)

This section addresses specific tickets submitted by users regarding impurities and stalled reactions.

Issue 1: "My reaction stalled at ~50% conversion."

Diagnosis: Amine Hydrohalide Formation. Root Cause: The reaction produces HCl as a byproduct. If you use a 1:1 stoichiometry of base to TsCl, the HCl generated will protonate the unreacted 4-methylpiperidine. The resulting hydrochloride salt (


) is not nucleophilic and often precipitates out of non-polar solvents like DCM or Toluene.[1]

The Fix:

  • Stoichiometry: Ensure you use at least 1.2 to 1.5 equivalents of base (Triethylamine or DIPEA) relative to the amine.

  • Scavenger Base: If your amine is precious, use an inorganic base (like

    
    ) or a cheaper auxiliary base (like TEA) to soak up the proton.
    
Issue 2: "I see a stubborn spot on TLC that isn't product or amine."

Diagnosis:


-Toluenesulfonic Acid (TsOH) or Excess TsCl.[1][2]
Root Cause: 
  • TsOH: Formed by the hydrolysis of TsCl due to moisture in the solvent or air. It is highly polar and often streaks on silica.

  • Excess TsCl: If you used an excess to drive the reaction, unreacted TsCl remains. It has an

    
     similar to many sulfonamides in non-polar eluents.
    

The Fix (Workup Protocol):

  • To remove TsOH: Wash the organic layer with 1M NaOH or saturated

    
     . TsOH converts to sodium tosylate (TsONa), which partitions instantly into the water layer.
    
  • To remove TsCl: Add a nucleophilic scavenger (e.g.,

    
    -dimethylaminopropylamine) 15 minutes before workup, or stir the crude organic layer with aqueous NaOH for 1 hour to force hydrolysis [1].
    
Issue 3: "The product is an oil, but literature says it should be solid."

Diagnosis: Solvent Entrapment or "Grease" Impurities. Root Cause:


-tosyl-4-methylpiperidine is a stable sulfonamide.[1][3] If it is oily, it likely contains:
  • Residual high-boiling solvent (Toluene/DMF).[1]

  • Rotamers (unlikely for sulfonamides, but possible in NMR).

  • TsCl Impurity: Even 5% TsCl can depress the melting point significantly.

The Fix:

  • Recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate .

  • High-vacuum drying at 40°C overnight.[1]

Standard Operating Procedures (SOPs)

Protocol A: Standard Homogeneous Conditions (DCM/TEA)

Best for scale-up and drug discovery workflows where water exclusion is easy.[1]

Reagents:

  • 4-Methylpiperidine (1.0 equiv)[1]

  • 
    -Toluenesulfonyl chloride (1.1 equiv)[1]
    
  • Triethylamine (1.5 equiv)[1][4]

  • DMAP (0.05 equiv - Optional catalyst)

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 4-methylpiperidine and TEA in DCM (0.2 M concentration). Cool to 0°C.[2]

  • Addition: Dissolve TsCl in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Exothermic control. Rapid addition causes local heating, increasing hydrolysis risk.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hex/EtOAc 3:1).[4]

  • Quench: Add

    
    -dimethylaminopropylamine (DMAPA)  (0.2 equiv) and stir for 15 mins.
    
    • Why? This "scavenger" reacts with excess TsCl to form a highly polar amine-sulfonamide that washes out in acid workup [2].[1]

  • Workup:

    • Wash organic layer with 1M HCl (removes DMAPA-Ts adduct and excess TEA).[1]

    • Wash with Sat.

      
        (removes TsOH).[1]
      
    • Wash with Brine, dry over

      
      , and concentrate.[5]
      
Protocol B: Green/Biphasic Conditions (Schotten-Baumann)

Best for robust synthesis without anhydrous solvents.[1]

Reagents:

  • 4-Methylpiperidine[1]

  • TsCl[2][4][5][6][7][8][9][10][11][12]

  • 10% NaOH (aq)[1]

  • Acetone or THF (optional co-solvent)[1]

Step-by-Step:

  • Dissolve 4-methylpiperidine in 10% NaOH (2.0 equiv).

  • If the amine is not soluble, add Acetone (1:1 v/v with water).

  • Add TsCl (solid or solution in acetone) in portions at 0°C.

  • Stir vigorously for 4 hours. The product often precipitates as a white solid.

  • Filtration: Filter the solid. Wash with water (removes salts) and dilute HCl (removes unreacted amine).

Data Summary: Physical Properties & Solubilities

CompoundRoleMW ( g/mol )Solubility (Org)Solubility (Aq)Removal Method
4-Methylpiperidine SM99.18HighModerateAcid Wash (forms HCl salt)
TsCl Reagent190.65HighLow (Hydrolyzes)Base Hydrolysis or Amine Scavenger
Triethylamine Base101.19HighLowAcid Wash
TEA

HCl
Byproduct137.65LowHighWater Wash
TsOH Byproduct172.20LowHighBase Wash (

)
Product Product~253.36HighInsolubleConcentration/Crystallization

Advanced Troubleshooting Workflow

Use this logic flow to determine the best purification strategy based on your crude NMR/TLC.

TroubleshootingFlow Start Analyze Crude Mixture (TLC/NMR) CheckTsCl Is Excess TsCl Present? Start->CheckTsCl CheckAmine Is Unreacted Amine Present? CheckTsCl->CheckAmine No ActionHydrolysis Stir with aq. NaOH (1h) or add DMAPA scavenger CheckTsCl->ActionHydrolysis Yes ActionAcidWash Wash with 1M HCl CheckAmine->ActionAcidWash Yes ActionRecryst Recrystallize (EtOH/H2O) CheckAmine->ActionRecryst No ActionHydrolysis->CheckAmine ActionAcidWash->ActionRecryst Final Pure N-Tosyl-4-methylpiperidine ActionRecryst->Final

Figure 2: Purification decision tree for sulfonylation reactions.

References

  • BenchChem Technical Support. (2025).[2][5] Removal of Tosyl-Containing Byproducts: Troubleshooting Guide. Retrieved from BenchChem.com. Link[1]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Preparation and Reactivity.[7] Retrieved from masterorganicchemistry.com. Link

  • Ding, H. et al. (2011). Efficient removal of excess sulfonyl chlorides using polymer-supported scavengers.[1][5]Journal of Combinatorial Chemistry, 13(2), 230-235.[1]

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for sulfonamide protection protocols).

Sources

Troubleshooting

Optimizing reaction conditions for N-tosylation of secondary amines.

Technical Support Center: N-Tosylation of Secondary Amines Subject: Optimization & Troubleshooting Guide for -Sulfonylation Document ID: TS-ORG-NTS-002 Author: Senior Application Scientist, Chemical Development Group Int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Tosylation of Secondary Amines

Subject: Optimization & Troubleshooting Guide for


-Sulfonylation
Document ID:  TS-ORG-NTS-002
Author:  Senior Application Scientist, Chemical Development Group

Introduction: The Challenge of Secondary Amines

While primary amines react avidly with sulfonyl chlorides, secondary amines present a distinct kinetic challenge. The increased steric bulk around the nitrogen center significantly retards nucleophilic attack. Furthermore, unlike primary amines, secondary amines cannot stabilize the transition state via proton transfer as easily.

This guide moves beyond "textbook" conditions (Pyridine/DCM), offering optimized protocols for hindered substrates, green alternatives, and troubleshooting workflows for stalled reactions.

Module 1: The "Gold Standard" Protocol (Catalytic Activation)

For 90% of drug-like secondary amines, the standard Pyridine/DCM method is too slow or results in difficult workups. The optimized industry standard utilizes nucleophilic catalysis with DMAP (4-Dimethylaminopyridine).

The Mechanism (Why it works)

Adding triethylamine (TEA) alone acts only as an HCl scavenger. Adding DMAP creates a highly reactive


-sulfonylpyridinium  intermediate. This intermediate is significantly more electrophilic than the parent tosyl chloride, accelerating the reaction rate by orders of magnitude.

DMAP_Cycle TsCl Tosyl Chloride (TsCl) Inter N-Tosylpyridinium Salt (Active) TsCl->Inter Fast DMAP DMAP (Catalyst) DMAP->Inter Product N-Tosyl Amine Inter->Product Nucleophilic Attack Amine Sec-Amine (R2NH) Amine->Product Product->DMAP Regeneration Base Auxiliary Base (TEA/DIPEA) Base->Product Scavenges HCl

Figure 1: The DMAP catalytic cycle acts as a "chemical turbocharger," converting TsCl into a hyper-electrophilic species.

Optimized Protocol A: DCM/TEA/DMAP

Best for: Valuable substrates, acid-sensitive groups, and moderate steric hindrance.

  • Dissolution: Dissolve secondary amine (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M).

  • Base Addition: Add TEA (1.5 – 2.0 equiv). Note: If the amine is an HCl salt, increase TEA to 3.0 equiv.

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%).

  • Reagent Addition: Cool to 0°C. Add TsCl (1.1 – 1.2 equiv) portion-wise.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

  • Quench: Add

    
    -dimethylethylenediamine (0.2 equiv) to scavenge excess TsCl before workup. This prevents "streaking" during purification.
    

Module 2: The "Stubborn" Substrate (Steric Blockade)

If Protocol A fails (conversion < 20% after 24h), the issue is likely steric shielding of the nitrogen lone pair. You must switch from kinetic activation (DMAP) to thermodynamic forcing or anionic activation .

Troubleshooting Logic: Why is it stalling?
  • Scenario: Isopropyl/Tert-butyl groups nearby?

  • Solution: The amine is not nucleophilic enough. You must deprotonate it to form the amide anion (

    
    ), which is a super-nucleophile.
    
Optimized Protocol B: Anionic Activation (NaH)

Best for: Extremely hindered amines or electron-deficient anilines.

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Solvent: Use anhydrous THF or DMF (polar aprotic is essential).

  • Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in solvent. Cool to 0°C.

  • Amine Addition: Add the secondary amine (1.0 equiv) slowly. Stir 30 min at RT to ensure

    
     evolution ceases.
    
  • Tosylation: Cool back to 0°C. Add TsCl (1.1 equiv) as a solution in THF.

  • Critical Step: If reaction is slow, heat to 60°C. The anionic species is robust.

Module 3: Green & Aqueous Conditions (Schotten-Baumann)[1]

Contrary to popular belief, water is an excellent solvent for tosylation. The reaction rate of amines with TsCl is generally faster than the hydrolysis of TsCl by water.

Optimized Protocol C: Biphasic System

Best for: Scale-up, simple amines, and avoiding chlorinated solvents.

  • Solvent: 2-MeTHF/Water or Toluene/Water (1:1 ratio).

  • Base: Inorganic base (

    
     or NaOH).
    
  • Phase Transfer: Add TBAB (tetrabutylammonium bromide) at 5 mol% if the amine is highly lipophilic.

Why this works: The inorganic base stays in the water layer (scavenging acid), while the reaction occurs at the interface or in the organic layer. This keeps the organic phase neutral, preventing side reactions.

Module 4: Troubleshooting & FAQs

Decision Tree: Selecting the Right Condition

Decision_Tree Start Start: Secondary Amine Solubility Is it water soluble? Start->Solubility Green Protocol C: Schotten-Baumann (Water/NaOH) Solubility->Green Yes Steric Is it sterically hindered? (e.g., 2,6-subst. piperidine) Solubility->Steric No Standard Protocol A: DCM/TEA/DMAP Steric->Standard No Hard Protocol B: NaH/THF (Anionic) Steric->Hard Yes

Figure 2: Logical flow for selecting reaction conditions based on substrate properties.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
TsCl disappears, SM remains Hydrolysis. Wet solvent or hygroscopic base introduced water.Dry solvents over molecular sieves. Add TsCl in 3 portions over 1 hour to maintain effective concentration.
Cloudy White Precipitate Salt Formation. TEA·HCl is insoluble in DCM/EtOAc.This is normal. Filter off the solid or perform an aqueous wash (Water/Brine) to dissolve it.
Low Yield (Electron Deficient) Low Nucleophilicity. Substrate is an aniline or heterocycle.Switch to Protocol B (NaH). Alternatively, use neat conditions (solvent-free) with heating to 80°C.
"Streaking" on TLC Excess TsCl. Unreacted TsCl co-elutes with product.Quench reaction with

-dimethylethylenediamine or Morpholine (0.2 eq) 15 mins before workup. This converts TsCl to a polar sulfonamide that stays on the baseline.
Q: Can I use Pyridine as both solvent and base?

A: You can, but it is not recommended for difficult purifications. Pyridine is hard to remove completely without acidic washes (CuSO4 or HCl), which might affect acid-sensitive products. Using DCM/TEA allows for easier evaporation and milder workups.

Q: My product is acid-sensitive. How do I remove DMAP?

A: Do not use an HCl wash. Instead, wash the organic layer with 10% aqueous Citric Acid or a saturated solution of Ammonium Chloride . These are mild enough to protonate DMAP/TEA without cleaving sensitive groups (like acetals or Boc).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on sulfonamide stability and formation).

  • Chaudhari, S. S.; Akamanchi, K. G. "Sulfated Tungstate: A New Solid Heterogeneous Catalyst for Tosylation of Amines." Synlett1999 , 11, 1763–1765. (Discussion on catalytic activation).

  • Fleming, F. F.; et al. "N-Tosylation of Anilines and Amines in Aqueous Media." Journal of Organic Chemistry2005 , 70, 2368. (Validation of Schotten-Baumann/Green conditions).

  • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews1983 , 12, 129–161. (Mechanistic insight into DMAP catalysis).

Optimization

Methods for removing the tosyl protecting group from piperidine.

Welcome to the technical support center for the deprotection of N-tosyl piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of N-tosyl piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the challenges of removing this robust protecting group.

Frequently Asked Questions (FAQs)

Here we address common questions encountered before and during the deprotection of N-tosyl piperidines.

Q1: Why is the N-tosyl group so difficult to remove compared to other amine protecting groups?

The stability of the N-tosyl group stems from the strong electron-withdrawing nature of the p-toluenesulfonyl group. This delocalizes the lone pair of electrons on the nitrogen atom, making the sulfur-nitrogen bond exceptionally stable and resistant to cleavage under many standard deprotection conditions. Consequently, its removal often requires harsh acidic conditions or potent reducing agents.[1]

Q2: How do I choose the best deprotection method for my specific N-tosyl piperidine derivative?

The choice of method is dictated by the functional groups present in your molecule.

  • For substrates with acid-sensitive groups (e.g., acetals, t-butyl esters): Reductive methods such as Magnesium in Methanol (Mg/MeOH) or Sodium Naphthalenide are preferable.[1][2]

  • For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Acidic hydrolysis with HBr in acetic acid or concentrated sulfuric acid might be more suitable, provided other functional groups are stable.

  • For complex molecules with multiple sensitive functionalities: Milder reductive methods, potentially requiring optimization, like Samarium (II) Iodide (SmI2) or electrochemical cleavage, could be explored.[3][4]

Q3: Can I monitor the progress of my deprotection reaction by Thin Layer Chromatography (TLC)?

Yes, TLC is an excellent tool for monitoring the reaction. The N-tosyl piperidine starting material is significantly less polar than the resulting free piperidine. You should observe the disappearance of the starting material spot and the appearance of a new, more polar spot (often remaining at the baseline in many solvent systems). Staining with ninhydrin can be useful for visualizing the product amine, which will typically show up as a colored spot.

Q4: My starting material is poorly soluble in the recommended solvent. What can I do?

For reductive methods like Mg/MeOH, ensuring the substrate is fully dissolved is crucial for the reaction to proceed. If solubility in methanol is an issue, you could try a co-solvent system, for example, by adding some anhydrous THF. However, be mindful that this can sometimes affect the reaction rate. For acidic methods, the reagents themselves often act as the solvent.

Troubleshooting Guide

This section provides solutions to common problems encountered during the deprotection of N-tosyl piperidines.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Insufficient Reagent: The stoichiometry of the reducing agent or acid may be inadequate. 2. Poor Reagent Quality: The reducing metal may be oxidized, or the acid may be of insufficient concentration. 3. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Steric Hindrance: Bulky substituents near the piperidine nitrogen can hinder reagent access.1. Increase the equivalents of the deprotecting agent. For example, with Mg/MeOH, use a larger excess of magnesium turnings. 2. Use freshly opened or properly stored reagents. For metals, consider a pre-activation step (e.g., washing with dilute acid). 3. Gradually increase the reaction temperature while monitoring for side product formation. For Mg/MeOH, sonication can also help accelerate the reaction.[1] 4. Switch to a less sterically demanding reagent or a method known to be effective for hindered sulfonamides.
Formation of Multiple Side Products 1. Over-reduction: Other functional groups in the molecule may be sensitive to the reducing conditions. 2. Acid-catalyzed Rearrangement: Harsh acidic conditions can cause rearrangements or elimination, especially if carbocationic intermediates are possible. 3. Reductive Debromination: If your molecule contains aryl bromides, some reductive methods can cleave the C-Br bond.1. Choose a milder reducing agent or reduce the reaction temperature and time. Chemoselective methods are available.[3] 2. Use a scavenger like phenol or anisole with HBr/AcOH to trap reactive species. Consider a different, non-acidic deprotection method. 3. If reductive debromination is an issue, acidic deprotection methods may be a better alternative, provided the rest of the molecule is stable.
Low Yield After Workup 1. Product Volatility: The deprotected piperidine may be volatile and lost during solvent removal. 2. Poor Extraction: The free piperidine may be protonated and remain in the aqueous layer during basic workup if the pH is not sufficiently high. 3. Emulsion Formation: Emulsions during aqueous workup can trap the product.1. Avoid excessive heating during concentration. Consider extraction into an acidic aqueous solution to form the non-volatile salt, followed by basification and re-extraction. 2. Ensure the pH of the aqueous layer is >12 before extracting with an organic solvent. 3. Add brine (saturated NaCl solution) to help break up emulsions.

Comparative Overview of Deprotection Methods

The following table summarizes common methods for N-tosyl piperidine deprotection, providing a basis for selecting the most appropriate conditions for your substrate.

Method Reagents & Conditions Advantages Disadvantages Typical Yields
Reductive Cleavage (Mg/MeOH) Mg turnings, anhydrous MeOH, sonication, room temp.Mild conditions, good functional group tolerance (e.g., alcohols).[1]Can be slow, requires an excess of magnesium.50-75%
Reductive Cleavage (Na/Naphthalene) Na, Naphthalene, THF, -78 °C to rtHighly effective, often high-yielding.Requires careful handling of sodium metal, may reduce other functional groups.70-95%
Acidic Hydrolysis (HBr/AcOH) 33% HBr in acetic acid, phenol, 60-90 °CPotent, effective for robust substrates.Harsh conditions, not suitable for acid-sensitive molecules.~10-50% (highly substrate-dependent)[1]
Acidic Hydrolysis (conc. H₂SO₄) Concentrated H₂SO₄, elevated temperatureStrong and often effective when other methods fail.Extremely harsh, limited functional group compatibility.~50% (highly substrate-dependent)[1]
Reductive Cleavage (Li/DTBB) Lithium, cat. di-tert-butylbiphenyl (DTBB), THF, -78 °CEfficient and high-yielding for some substrates.[1]Requires cryogenic temperatures and inert atmosphere.Up to 85%[1]

Detailed Experimental Protocols

Protocol 1: Reductive Deprotection using Magnesium in Methanol

This method is favored for its mild conditions and tolerance of many functional groups, making it a good first choice for complex molecules.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve N-tosyl piperidine in anhydrous MeOH prep2 Add Mg turnings (10-20 eq.) prep1->prep2 react1 Sonicate mixture at RT prep2->react1 react2 Monitor by TLC until starting material is consumed react1->react2 work1 Filter through Celite react2->work1 Upon Completion work2 Concentrate filtrate work1->work2 work3 Aqueous work-up (NaHCO₃ then brine) work2->work3 work4 Extract with organic solvent work3->work4 work5 Dry, filter, and concentrate work4->work5 work6 Purify by column chromatography work5->work6

Caption: Workflow for Mg/MeOH mediated N-detosylation.

  • Preparation: In a round-bottom flask, dissolve the N-tosyl piperidine derivative (1.0 eq.) in anhydrous methanol. Add magnesium turnings (10-20 eq.) to the solution.

    • Scientist's Note: The use of anhydrous methanol is critical to prevent the quenching of the reactive magnesium surface.

  • Reaction: Place the flask in an ultrasonic bath and sonicate the mixture at room temperature.

    • Scientist's Note: Sonication helps to activate the magnesium surface and accelerate the reaction, which can otherwise be sluggish.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove excess magnesium and magnesium salts. Rinse the pad with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the deprotected piperidine.[1]

Protocol 2: Acidic Deprotection using HBr in Acetic Acid

This is a classic and powerful method suitable for substrates that can withstand harsh acidic conditions.

G N-Tosyl Piperidine N-Tosyl Piperidine Protonated Sulfonamide Protonated Sulfonamide N-Tosyl Piperidine->Protonated Sulfonamide + H+ H+ H+ Piperidine Product Piperidine Product Protonated Sulfonamide->Piperidine Product + H₂O (Nucleophilic Attack on Sulfur) TsOH TsOH Protonated Sulfonamide->TsOH

Caption: Proposed mechanism for acidic N-tosyl cleavage.

  • Preparation: To a solution of the N-tosyl piperidine derivative (1.0 eq.) in a suitable flask, add phenol (as a scavenger) and a solution of 33% hydrobromic acid in acetic acid.

    • Scientist's Note: Phenol acts as a scavenger to trap any reactive electrophilic species that may be generated under the strong acid conditions, preventing side reactions.

  • Reaction: Heat the reaction mixture to the required temperature (typically between 60-90 °C) and maintain for the necessary time (can be several hours).

  • Monitoring: Carefully monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it onto ice and basifying with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) to pH > 12.

    • Caution: This neutralization is highly exothermic. Perform this step slowly in an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]

References

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Alonso, E., Ramón, D. J., & Yus, M. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455–9457. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]

  • Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. The Royal Society of Chemistry. [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]

  • Reductive desulfonylation. Wikipedia. [Link]

  • Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Tetrahedron, 53(17), 6295–6304. [Link]

Sources

Troubleshooting

Stability and proper storage conditions for 4-Methyl-1-tosylpiperidine.

A Guide to Stability and Proper Storage for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information regarding the stability and optimal storage conditions for 4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Proper Storage for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information regarding the stability and optimal storage conditions for 4-Methyl-1-tosylpiperidine. As a Senior Application Scientist, this document is designed to offer practical, field-tested advice to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Methyl-1-tosylpiperidine?

A1: The stability of 4-Methyl-1-tosylpiperidine is primarily influenced by three factors: moisture, temperature, and pH. The N-tosyl group can be susceptible to hydrolysis under certain conditions, and the piperidine ring can be prone to oxidation.

Q2: How should I store my stock of 4-Methyl-1-tosylpiperidine for long-term use?

A2: For long-term storage, it is recommended to keep 4-Methyl-1-tosylpiperidine in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dry place. A temperature of 2-8°C is ideal.

Q3: Is 4-Methyl-1-tosylpiperidine sensitive to light?

A3: While there is no specific data indicating significant light sensitivity for this compound, it is good laboratory practice to store it in an amber vial or in a dark location to minimize the potential for photodegradation over extended periods.

Q4: Can I store solutions of 4-Methyl-1-tosylpiperidine?

A4: Preparing fresh solutions for immediate use is always the best practice. If storage of a solution is necessary, it should be for a short duration at low temperatures (2-8°C). The choice of solvent is critical; aprotic, anhydrous solvents are preferred. Avoid protic solvents like water or methanol for long-term storage as they can facilitate hydrolysis of the tosyl group.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 4-Methyl-1-tosylpiperidine, providing potential causes and solutions.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions. If stored improperly, it is advisable to use a fresh batch of the compound. Consider re-purification if a fresh batch is unavailable.
Appearance of new spots on TLC analysis Decomposition of the compound. This could be due to hydrolysis of the tosyl group or oxidation of the piperidine ring.Confirm the identity of the new spots using appropriate analytical techniques (e.g., LC-MS, NMR). If degradation is confirmed, discard the stock and obtain a fresh supply.
Change in physical appearance (e.g., color, clumping) Absorption of moisture (hygroscopicity) or degradation.Do not use the material. A change in physical appearance is a strong indicator of compromised purity.
Experimental Protocol: Verifying the Integrity of 4-Methyl-1-tosylpiperidine

If you suspect degradation of your compound, the following protocol can help in assessing its purity:

  • Visual Inspection: Examine the compound for any changes in color or texture.

  • Solubility Test: Dissolve a small amount in a suitable anhydrous solvent. Any insolubility or color change upon dissolution may indicate impurities.

  • Thin-Layer Chromatography (TLC):

    • Prepare a solution of your compound in an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and/or by staining. The presence of multiple spots suggests the presence of impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, analyze the compound by HPLC to determine its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and detect the presence of impurities.

Stability and Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture.
Light Store in the dark (Amber vial)Prevents potential photodegradation.
Container Tightly sealed, appropriate for chemical storagePrevents contamination and exposure to air and moisture.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 4-Methyl-1-tosylpiperidine.

troubleshooting_workflow start Start: Inconsistent Experimental Results check_storage Step 1: Review Storage Conditions - Temperature? - Atmosphere? - Container Seal? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improve_storage Action: Rectify Storage - Store at 2-8°C - Use inert gas - Ensure tight seal storage_ok->improve_storage No assess_purity Step 2: Assess Compound Purity - TLC - HPLC - NMR storage_ok->assess_purity Yes improve_storage->assess_purity purity_ok Purity Acceptable? assess_purity->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes new_batch Action: Obtain New Batch of Compound purity_ok->new_batch No new_batch->use_compound

Caption: Troubleshooting workflow for unstable 4-Methyl-1-tosylpiperidine samples.

References

  • Safety Data Sheets (SDS): Always consult the SDS provided by the supplier for the most specific and comprehensive safety and handling information.
  • General Organic Chemistry Textbooks: These resources provide fundamental knowledge about the stability and reactivity of functional groups present in 4-Methyl-1-tosylpiperidine.
  • Chemical Supplier Catalogs: Chemical suppliers often provide brief storage recommend
Optimization

Troubleshooting guide for reactions involving 4-Methyl-1-tosylpiperidine.

Welcome to the technical support center for 4-Methyl-1-tosylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-1-tosylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure your experiments are successful, efficient, and reliable.

Introduction to 4-Methyl-1-tosylpiperidine

4-Methyl-1-tosylpiperidine is a key intermediate in organic synthesis, frequently utilized for the introduction of the 4-methylpiperidine moiety, a common structural motif in pharmaceutically active compounds. The tosyl group serves as a robust protecting group for the piperidine nitrogen, stable under a variety of conditions, yet removable when desired.[1] This stability, however, can also present challenges during the crucial N-detosylation step. This guide will address the most common issues, from starting material purity to reaction optimization and product isolation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Starting Material Integrity

A successful reaction begins with pure starting materials. Any impurities in your 4-Methyl-1-tosylpiperidine can lead to side reactions, low yields, and difficult purification.

Q1: How can I assess the purity of my 4-Methyl-1-tosylpiperidine starting material?

A1: The purity of your starting material should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and compared against known literature values or a certificate of analysis from the supplier.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show a clean set of peaks corresponding to the protons of the 4-methylpiperidine ring and the tosyl group. Key signals to look for include the doublet for the methyl group on the piperidine ring, the multiplets for the piperidine ring protons, the singlet for the tosyl methyl group, and the characteristic doublets for the aromatic protons of the tosyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms in the molecule. Pay attention to the number of signals and their chemical shifts, which should match the expected values for the structure.[2]

  • Common Impurities: Be aware of potential residual solvents from the synthesis (e.g., toluene, dichloromethane) or unreacted starting materials like 4-methylpiperidine or tosyl chloride. The presence of 4-methylpiperidine would be indicated by a characteristic upfield shift of the piperidine ring protons and the absence of the tosyl group signals.

Expected ¹H and ¹³C NMR Chemical Shifts:

Q2: My 4-Methyl-1-tosylpiperidine has been stored for a while. How can I check for degradation?

A2: 4-Methyl-1-tosylpiperidine is a relatively stable solid. However, long-term storage, especially in a non-inert atmosphere or in the presence of moisture, could potentially lead to hydrolysis of the sulfonamide bond, although this is generally slow.

  • Visual Inspection: Check for any change in color or consistency of the solid.

  • TLC Analysis: A quick thin-layer chromatography (TLC) analysis can reveal the presence of new, more polar spots, which could indicate the formation of 4-methylpiperidine or p-toluenesulfonic acid.

  • NMR Spectroscopy: As with purity assessment, NMR is the most definitive method to check for degradation. The appearance of new signals or a change in the integration of existing signals would indicate a problem.

Best Practices for Storage: Store 4-Methyl-1-tosylpiperidine in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

Section 2: Troubleshooting N-Detosylation Reactions

The removal of the N-tosyl group is the most common reaction involving this compound and often the source of experimental difficulties. The choice of deprotection method is critical and depends on the stability of other functional groups in the molecule.

Q3: My N-detosylation reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

A3: Incomplete N-detosylation is a frequent issue. The stability of the N-tosyl group on a secondary amine like piperidine makes it resistant to cleavage.[1] Several factors could be at play:

  • Insufficiently Harsh Conditions (Acidic Cleavage): Methods using strong acids like HBr in acetic acid require high temperatures and prolonged reaction times. If the reaction is stalling, consider increasing the temperature or using a stronger acid system. However, be mindful of potential side reactions with sensitive functional groups.

  • Ineffective Reducing Agent (Reductive Cleavage): Reductive methods using reagents like sodium in liquid ammonia, or magnesium in methanol, are powerful but can be sensitive to moisture and air. Ensure your reagents are fresh and the reaction is performed under strictly anhydrous and inert conditions. The quality of the reducing metal is crucial.

  • Substrate-Specific Issues: Steric hindrance around the sulfonamide bond can slow down the reaction. In such cases, a different deprotection strategy may be necessary.

Troubleshooting Flowchart for Incomplete N-Detosylation:

troubleshooting start Reaction Stalled / Incomplete (Verified by TLC/LC-MS) check_reagents Are reagents fresh and anhydrous? (e.g., quality of Mg, dry solvent) start->check_reagents check_conditions Are reaction conditions optimal? (e.g., temperature, concentration) check_reagents->check_conditions Yes replace_reagents Replace reagents and restart. check_reagents->replace_reagents No consider_alternatives Consider alternative deprotection methods. check_conditions->consider_alternatives Yes optimize_conditions Increase temperature, reaction time, or reagent equivalents. check_conditions->optimize_conditions No acidic Acidic Cleavage (e.g., HBr/AcOH) consider_alternatives->acidic reductive Reductive Cleavage (e.g., Mg/MeOH) consider_alternatives->reductive acidic_sol acidic_sol acidic->acidic_sol If still slow, try adding a scavenger like phenol or switching to a stronger acid system. reductive_sol reductive_sol reductive->reductive_sol If still slow, try a different reducing agent (e.g., Na/NH3, SmI2) or sonication to activate the metal surface.

Caption: Troubleshooting workflow for incomplete N-detosylation.

Q4: I am observing unexpected side products after acidic deprotection. What could they be?

A4: Strongly acidic and high-temperature conditions can lead to side reactions, especially if your molecule contains other sensitive functional groups.

  • Rearrangement Products: Acid-sensitive groups elsewhere in the molecule may undergo rearrangement.

  • Elimination Products: If there are suitable leaving groups adjacent to protons, elimination reactions can occur.

  • Re-tosylation: While less common, under certain conditions, the cleaved tosyl group could potentially react with other nucleophilic sites.

  • Ring-Opening: In strained ring systems, acidic conditions can promote ring-opening.

To mitigate these issues, consider using a milder deprotection method or adding a scavenger like phenol to trap reactive intermediates.

Comparative Table of Common N-Detosylation Methods:

MethodReagents & ConditionsProsCons
Acidic Cleavage HBr in Acetic Acid, heatScalable, relatively inexpensive reagents.Harsh conditions, not suitable for acid-sensitive substrates.
Reductive Cleavage Magnesium turnings in Methanol, refluxMilder than strong acid, good for many functional groups.Can be heterogeneous, requires careful control of conditions.[3]
Reductive Cleavage Sodium in liquid AmmoniaVery powerful and effective for stubborn tosylamides.Requires specialized equipment for handling liquid ammonia.
Novel Methods Sodium Naphthalenide in THFMild conditions, high yields reported for some substrates.Reagent is air and moisture sensitive.[4]
Section 3: Product Purification and Characterization

Q5: How do I effectively purify the product, 4-methylpiperidine, after deprotection?

A5: The product, 4-methylpiperidine, is a volatile and water-miscible liquid amine, which can make purification challenging.

  • Work-up: After the reaction is complete, the work-up procedure is crucial.

    • Quenching: Carefully quench the reaction mixture (e.g., with water or a basic solution if coming from acidic conditions).

    • Basification: Make the aqueous layer strongly basic (pH > 12) with NaOH or KOH to ensure the product is in its free-base form.

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or diethyl ether. Be aware that the product has some water solubility, so multiple extractions are necessary.

    • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

  • Purification:

    • Distillation: The most common method for purifying 4-methylpiperidine is distillation. Its boiling point is around 122 °C.[5]

    • Acid-Base Extraction: An alternative is to extract the crude product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer and extract the pure product back into an organic solvent.

    • Salt Formation: For easier handling and storage, the product can be converted to its hydrochloride salt by bubbling HCl gas through a solution of the amine in a non-polar solvent or by adding a solution of HCl in an organic solvent. The salt can then be isolated by filtration.[6]

Q6: How do I confirm that I have successfully synthesized 4-methylpiperidine?

A6: The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR Spectroscopy: The spectrum of 4-methylpiperidine is distinct from the starting material. The aromatic signals from the tosyl group will be absent. You should observe signals for the piperidine ring protons and the methyl group. The NH proton is often a broad singlet.

    • Expected ¹H NMR shifts (CDCl₃): ~3.03 (m, 2H), ~2.57 (m, 2H), ~1.84 (s, 1H, NH), ~1.61 (m, 2H), ~1.45 (m, 1H), ~1.08 (m, 2H), ~0.91 (d, 3H).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the absence of the tosyl group carbons and the presence of the five distinct carbons of the 4-methylpiperidine ring.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for 4-methylpiperidine (m/z = 99.17 for [M]⁺).[3]

Detailed Experimental Protocol: Reductive Detosylation using Magnesium in Methanol

This protocol is a good starting point for the reductive cleavage of the N-tosyl group and is often milder than harsh acidic methods.

Materials:

  • 4-Methyl-1-tosylpiperidine

  • Magnesium turnings

  • Anhydrous Methanol

  • Ammonium chloride solution (saturated, aqueous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-Methyl-1-tosylpiperidine (1.0 eq) and magnesium turnings (10-20 eq).

  • Solvent Addition: Add anhydrous methanol to the flask. The concentration can be adjusted, but a starting point of 0.1-0.2 M is common.

  • Reaction: Stir the suspension at room temperature. The reaction is often initiated by gentle heating or sonication. Once initiated, the reaction can be exothermic. Stir at reflux until the starting material is consumed as monitored by TLC or LC-MS. This may take several hours.[3]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Filtration: Filter the mixture through a pad of celite to remove any remaining solids. Wash the filter cake with methanol and DCM.

  • Concentration: Combine the filtrates and remove the organic solvents under reduced pressure.

  • Work-up: To the remaining aqueous residue, add a strong base (e.g., 50% NaOH solution) until the pH is > 12.

  • Extraction: Extract the basic aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield crude 4-methylpiperidine.

  • Purification: Purify the crude product by distillation.

Workflow Diagram for Reductive Detosylation:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Combine 4-Methyl-1-tosylpiperidine and Mg turnings in a dry flask. prep2 Place under inert atmosphere. prep1->prep2 prep3 Add anhydrous Methanol. prep2->prep3 react1 Stir at reflux. prep3->react1 react2 Monitor by TLC/LC-MS until completion. react1->react2 workup1 Cool to 0 °C and quench with sat. aq. NH4Cl. react2->workup1 workup2 Filter through celite. workup1->workup2 workup3 Concentrate filtrate. workup2->workup3 workup4 Basify with NaOH (pH > 12). workup3->workup4 workup5 Extract with DCM. workup4->workup5 workup6 Dry organic layers and concentrate. workup5->workup6 purify Purify by Distillation workup6->purify

Caption: General workflow for Mg/MeOH reductive detosylation.

References

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved January 27, 2026, from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Proactive Impurity Prevention in Chemical Synthesis

A Senior Application Scientist's Guide to Troubleshooting and Control Welcome to the Technical Support Center for impurity prevention in chemical synthesis. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Control

Welcome to the Technical Support Center for impurity prevention in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve challenges related to impurity formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This guide is structured to help you diagnose potential issues, implement robust preventative strategies, and troubleshoot unexpected outcomes.

The Genesis of Impurities: A Mechanistic Overview

Impurities are unintended chemical substances that can arise at any stage of a synthetic process. Their presence, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product, making their control a critical aspect of chemical and pharmaceutical development.[1][2] Understanding the origin of these impurities is the first step toward their prevention.

Impurities can be broadly categorized based on their source:

  • Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process itself. They can include unreacted starting materials, intermediates, by-products from side reactions, reagents, and catalysts.[3]

  • Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors like exposure to light, heat, humidity, or air.[4][5]

  • Contaminants: These are extraneous substances introduced into the product from external sources, such as the manufacturing equipment, solvents, or packaging materials.[6]

The formation of these impurities is often influenced by a multitude of factors including the quality of raw materials, reaction conditions, and post-reaction work-up procedures.[7]

Troubleshooting Guides: A Practical Q&A Approach

This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your synthesis.

Scenario 1: An Unexpected Peak Appears in My HPLC Analysis. How Do I Identify and Eliminate It?

The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is a common challenge that requires a systematic approach to resolve.

A1: A Step-by-Step Protocol for Investigating Unexpected HPLC Peaks

  • System Suitability Check: Before analyzing your sample, always perform a blank injection (mobile phase only) to ensure that the unexpected peak is not an artifact from the HPLC system itself, such as a "ghost peak" from previous injections or contaminated solvents.[8][9]

  • Sample Matrix Investigation: If the blank is clean, the peak is likely sample-related. To determine if the impurity originates from your starting materials or reagents, inject solutions of each of these components individually.[8]

  • Forced Degradation Studies: To assess if the impurity is a degradation product, subject your pure compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting samples by HPLC. This can help you identify potential degradation pathways and the corresponding impurities.[1]

  • Structural Elucidation: Once the impurity is detected, the next step is to identify its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurity.[6][10] For a more detailed structural analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary, which might require isolating the impurity using preparative HPLC.[10][11]

  • Reaction Optimization to Eliminate the Impurity: Once the impurity and its source are identified, you can modify the reaction conditions to prevent its formation. This could involve:

    • Purifying Starting Materials: If the impurity is carried over from a starting material, consider purifying it before use.[1]

    • Adjusting Reaction Parameters: Modifying temperature, reaction time, or the stoichiometry of reagents can often minimize side reactions.[7][12]

    • Optimizing Work-up and Purification: The quench and work-up procedures can significantly impact the impurity profile.[13][14] Similarly, refining your crystallization or chromatography methods can improve impurity rejection.[15][16]

Scenario 2: My Reaction Yield is Good, but the Product is Consistently Contaminated with a By-product. How Can I Improve Selectivity?

Achieving high yield is only half the battle; high selectivity is crucial for obtaining a pure product.

A2: Strategies for Enhancing Reaction Selectivity and Minimizing By-products

The formation of by-products is often a kinetic or thermodynamic competition between different reaction pathways. To favor the desired product, consider the following strategies:

  • Catalyst and Reagent Selection: The choice of catalyst and reagents can have a profound impact on selectivity. Experiment with different catalysts or reagents that are known to favor the desired transformation.[17]

  • Solvent Effects: The solvent can influence reaction rates and selectivity by stabilizing or destabilizing transition states. A systematic solvent screen can help identify the optimal medium for your reaction.[17]

  • Temperature Control: Reaction temperature is a critical parameter. Lowering the temperature can sometimes favor the kinetically controlled product over the thermodynamically more stable, but undesired, by-product.[12]

  • Order of Addition and Concentration: The order and rate of reagent addition can be crucial, especially in reactions where intermediates can undergo multiple competing reactions. Maintaining a low concentration of a reactive intermediate by slow addition can often suppress by-product formation.[12]

  • In-Process Controls (IPCs): Implementing in-process analytical checks (e.g., thin-layer chromatography, HPLC, or GC) can help you monitor the progress of the reaction and stop it at the optimal point to maximize product formation and minimize by-product generation.[3]

Proactive Impurity Prevention: A Foundational Approach

The most effective way to control impurities is to prevent their formation in the first place. This requires a deep understanding of your chemical process and a proactive approach to process development.

The Critical Role of Starting Materials and Reagents

The quality of your starting materials and reagents is a cornerstone of impurity control. Impurities present in these materials can be carried through the synthesis and contaminate the final product.

  • Vendor Qualification and Material Specification: For critical starting materials, it is essential to work with reputable suppliers and establish clear specifications for purity and impurity levels.[18]

  • Characterization of Starting Materials: Do not assume the purity of commercially available materials. It is good practice to characterize your starting materials in-house to confirm their identity and purity before use.[19]

Reaction Design and Optimization

Thoughtful reaction design and rigorous optimization are key to minimizing impurity formation.

  • Understanding Reaction Mechanisms: A thorough understanding of the reaction mechanism, including potential side reactions and degradation pathways, is crucial for designing a robust process.[17]

  • Design of Experiments (DoE): Employing statistical methods like Design of Experiments can help you systematically screen and optimize multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify conditions that maximize yield and minimize impurities.[20]

The Importance of Downstream Processing: Quench, Work-up, and Crystallization

The steps following the chemical transformation are critical for removing impurities.

  • Quenching: The quenching process is designed to stop the reaction and neutralize any reactive species. An improper quench can lead to the formation of new impurities.[13][14]

  • Work-up: The work-up procedure, which typically involves extractions and washes, is designed to remove reagents, catalysts, and by-products. Each step should be carefully optimized to ensure efficient removal of impurities without degrading the product.[13]

  • Crystallization: Crystallization is a powerful purification technique. The choice of solvent, cooling rate, and agitation can significantly impact the efficiency of impurity rejection.[15][16][21]

Visualizing the Troubleshooting Workflow

To aid in the systematic investigation of impurities, the following workflow diagram illustrates the key decision points and actions.

Impurity_Troubleshooting_Workflow cluster_detection Impurity Detection cluster_investigation Source Investigation cluster_identification Structural Identification cluster_remediation Remediation Strategy ImpurityDetected Unexpected Peak in HPLC/GC BlankInjection Perform Blank Injection ImpurityDetected->BlankInjection Is it the system? StartingMaterialAnalysis Analyze Starting Materials & Reagents BlankInjection->StartingMaterialAnalysis No (Sample-related) SystemCleaning SystemCleaning BlankInjection->SystemCleaning Yes (System Contamination) ForcedDegradation Conduct Forced Degradation Studies StartingMaterialAnalysis->ForcedDegradation Is it a degradant? PurifySM Purify Starting Materials StartingMaterialAnalysis->PurifySM Impurity in SM LCMS LC-MS Analysis (Molecular Weight) ForcedDegradation->LCMS Identify Structure Isolation Isolate Impurity (Prep-HPLC/SFC) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR OptimizeReaction Optimize Reaction Conditions (Temp, Conc, Catalyst) NMR->OptimizeReaction Develop Prevention Strategy OptimizeWorkup Optimize Work-up & Purification (Quench, Crystallization) OptimizeReaction->OptimizeWorkup

Sources

Optimization

Technical Support Center: Enhancing Reaction Kinetics for the Synthesis of Tosylated Piperidines

Welcome to the technical support center for the synthesis of tosylated piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tosylated piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction kinetics and troubleshooting common experimental hurdles. Piperidine scaffolds are crucial in medicinal chemistry, and their efficient functionalization is paramount.[1] This resource is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the tosylation of piperidines.

Q1: What is the primary purpose of tosylating a piperidine nitrogen?

A1: The tosylation of the piperidine nitrogen serves two main purposes. Firstly, the tosyl group is an excellent protecting group for the secondary amine. It is robust under a variety of reaction conditions, yet can be removed when necessary. Secondly, the tosyl group is strongly electron-withdrawing, which can significantly influence the reactivity of the piperidine ring and its substituents, often facilitating subsequent reactions.

Q2: What are the standard reaction conditions for N-tosylation of piperidine?

A2: The most common method involves reacting piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2] Pyridine is frequently used as both the base and the solvent.[2][3] The base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[4]

Q3: My tosylation reaction is sluggish. What are the initial checks I should perform?

A3: A slow reaction can often be attributed to a few key factors:

  • Reagent Quality: Ensure your p-toluenesulfonyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Old TsCl can be a source of p-toluenesulfonic acid, which can protonate the piperidine starting material, rendering it unreactive.

  • Solvent Purity: The solvent, especially if it's a tertiary amine like pyridine or triethylamine, must be dry. Water can react with TsCl.[5]

  • Base Stoichiometry: An insufficient amount of base will not effectively scavenge the generated HCl, leading to the protonation of the starting piperidine and stalling the reaction.

Q4: Can I use other bases besides pyridine?

A4: Yes, other bases can be used. Triethylamine (TEA) is a common alternative.[6] Inorganic bases like potassium carbonate can also be employed, particularly in a suitable solvent like acetonitrile.[7] The choice of base can influence the reaction rate and work-up procedure.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of tosylated piperidines.

Issue 1: Low Yield of the Desired N-Tosylpiperidine

Q: I am getting a very low yield of my target N-tosylpiperidine. What are the potential causes and how can I improve it?

A: Low yields in N-tosylation reactions can stem from several factors. A systematic approach to troubleshooting is essential.

Causality Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Product Loss During Work-up: The purification process might be leading to significant loss of the tosylated piperidine.

Troubleshooting Workflow:

start Low Yield Observed check_reagents Verify Reagent Quality (Piperidine, TsCl, Base, Solvent) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->optimize_conditions Reagents OK analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) optimize_conditions->analyze_byproducts Yield still low success Improved Yield optimize_conditions->success Yield improves refine_workup Refine Work-up & Purification analyze_byproducts->refine_workup Side reactions identified refine_workup->success

Caption: Troubleshooting workflow for low yield.

Detailed Remediation Steps:

  • Re-evaluate Reagent Stoichiometry:

    • TsCl: Use a slight excess of TsCl (1.1-1.2 equivalents) to ensure the complete consumption of the piperidine.

    • Base: Ensure at least one equivalent of base is present to neutralize the HCl produced. Using a basic solvent like pyridine in excess is a common strategy.

  • Optimize Reaction Temperature:

    • Many tosylations proceed well at room temperature. However, if the reaction is slow, gentle heating (40-60 °C) can increase the rate. Monitor the reaction by TLC to avoid decomposition.

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

  • Investigate Byproduct Formation:

    • If significant byproduct spots are observed on TLC, try to isolate and characterize them. A common byproduct is the hydrochloride salt of the starting piperidine, which indicates insufficient base.

Issue 2: Formation of an Unexpected Chloride Product Instead of the Tosylate

Q: My analysis shows the formation of a chlorinated version of my starting material, not the tosylate. Why is this happening?

A: This is a known, though often unexpected, side reaction in tosylation chemistry, particularly with alcohols, but the principle can apply in related contexts. The tosylate, once formed, can be displaced by a nucleophilic chloride ion. [6]

Mechanistic Insight:

The reaction between an alcohol and TsCl in the presence of a base like triethylamine (TEA) initially forms the tosylate. The HCl byproduct reacts with TEA to form triethylammonium hydrochloride. The chloride ion from this salt can then act as a nucleophile and displace the tosylate group, which is an excellent leaving group.[6] While this is more common for O-tosylates, analogous reactivity can be considered for activated N-tosyl systems or if the piperidine substrate has other functional groups.

Piperidine Piperidine Derivative Tosylpiperidine N-Tosylpiperidine (Desired Product) Piperidine->Tosylpiperidine + TsCl, Base TsCl TsCl HCl HCl (byproduct) Base Base (e.g., Pyridine) BaseHCl [Base-H]+Cl- Base->BaseHCl + HCl ChlorideProduct Chlorinated Byproduct (Undesired) Tosylpiperidine->ChlorideProduct + Cl- (from [Base-H]+Cl-) (SN2 displacement)

Caption: Pathway to undesired chloride byproduct formation.

Preventative Measures:

  • Choice of Base: Pyridine is often preferred over triethylamine in these cases. Pyridine hydrochloride is less nucleophilic than triethylammonium chloride, reducing the likelihood of this side reaction.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can disfavor the subsequent nucleophilic substitution.

  • Alternative Sulfonylating Agents: If the problem persists, consider using methanesulfonyl chloride (MsCl). Mesylates are also good leaving groups but may exhibit different reactivity profiles in this specific side reaction.[8]

Issue 3: Difficulty in Product Purification

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure N-tosylpiperidine. What are the best purification strategies?

A: Purification challenges often arise from unreacted starting materials, the base, and the tosyl-related byproducts.

Purification Strategy Table:

ImpurityRemoval MethodRationale
Excess PiperidineAcidic wash (e.g., 1M HCl)The basic piperidine will be protonated and move to the aqueous layer. The N-tosylpiperidine is much less basic and will remain in the organic layer.
Excess Pyridine/TEAAcidic wash (e.g., 1M HCl, dilute CuSO₄)Similar to excess piperidine, these bases are removed by an acidic wash. A copper sulfate wash is particularly effective for removing pyridine.
p-Toluenesulfonic acidBasic wash (e.g., sat. NaHCO₃)This acidic byproduct of TsCl hydrolysis will be deprotonated and extracted into the aqueous basic solution.
Unreacted TsClBasic wash (e.g., sat. NaHCO₃ or dilute NaOH)TsCl will be hydrolyzed to the water-soluble p-toluenesulfonate salt under basic conditions.[5]

Experimental Protocol: Standard Work-up and Purification

  • Quenching: Once the reaction is complete (as determined by TLC), quench the reaction mixture by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl to remove basic impurities.

    • Follow with a wash using saturated aqueous sodium bicarbonate to remove acidic impurities.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by either recrystallization or column chromatography on silica gel.

Section 3: Enhancing Reaction Kinetics

Q: How can I rationally design my experiment to maximize the reaction rate for N-tosylation?

A: Enhancing the kinetics of N-tosylation involves manipulating concentration, temperature, and the catalytic nature of the base.

  • Solvent Choice: The choice of solvent can influence reaction rates.[9] While pyridine often serves as both solvent and base, using a non-participating solvent like dichloromethane (DCM) or acetonitrile with a soluble base like triethylamine can also be effective. A more polar aprotic solvent can sometimes accelerate SN2-type reactions.

  • Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can be used in small amounts (0.01-0.1 equivalents) alongside a stoichiometric base like triethylamine.

Mechanism with DMAP Catalysis:

DMAP is more nucleophilic than the piperidine nitrogen. It initially reacts with TsCl to form a highly reactive tosylpyridinium intermediate. This intermediate is then readily attacked by the piperidine, regenerating the DMAP catalyst.

DMAP DMAP Tosyl_DMAP Tosyl-DMAP+ Intermediate (Highly Reactive) DMAP->Tosyl_DMAP + TsCl TsCl TsCl Tosylpiperidine N-Tosylpiperidine Tosyl_DMAP->Tosylpiperidine + Piperidine DMAP_regen DMAP (regenerated) Tosyl_DMAP->DMAP_regen - DMAP Piperidine Piperidine

Caption: Catalytic cycle of DMAP in N-tosylation.

Kinetic Considerations Summary Table:

ParameterEffect on RateConsiderations
Concentration Higher concentration generally increases the rate.Solubility of reagents may be a limiting factor.
Temperature Higher temperature increases the rate (Arrhenius equation).May promote side reactions or decomposition.[10]
Base Stronger, non-nucleophilic bases can be effective.Must efficiently scavenge HCl without competing with the primary nucleophile.
Catalyst (DMAP) Significantly accelerates the reaction.Can be difficult to remove during purification if used in large amounts.

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly enhance the efficiency and success rate of your tosylated piperidine syntheses.

References

  • Gherman, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2925. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2019). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

  • Li, W., et al. (2016). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 21(10), 1415. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Nottingham ePrints. (1995). Asymmetric Piperidine Synthesis. [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

  • Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • Ghamari, M., et al. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Letters in Drug Design & Discovery, 15(10), 1059-1066. [Link]

  • ResearchGate. (2006). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. [Link]

  • Oreate AI Blog. (2025). The Role of TsCl Pyridine in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Chemaccessible. (2023). What is TsCl in Organic Chemistry? A Comprehensive Guide. [Link]

  • ACS Publications. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

  • Science Madness. (2014). Procedure of tosylation of p-aminochlorobenzene. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl?. [Link]

  • Reddit. (2017). Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine?. [Link]

  • ResearchGate. (2016). How to convert tosylate into amine?. [Link]

  • Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

  • AZoNetwork. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • Chemistry Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields?. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Protecting Groups: 4-Methyl-1-tosylpiperidine vs. 1-Boc-4-methylpiperidine in Synthetic Chemistry

A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery and Development In the intricate world of multi-step organic synthesis, particularly within the demanding landscape of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery and Development

In the intricate world of multi-step organic synthesis, particularly within the demanding landscape of pharmaceutical and drug development, the judicious selection of protecting groups is a critical determinant of success. For the versatile 4-methylpiperidine scaffold, a common structural motif in a plethora of bioactive molecules, the choice between an N-tosyl (Ts) and an N-tert-butoxycarbonyl (Boc) protecting group can profoundly influence the efficiency, selectivity, and overall feasibility of a synthetic route. This guide provides an in-depth, objective comparison of 4-Methyl-1-tosylpiperidine and 1-Boc-4-methylpiperidine, drawing upon experimental data and established chemical principles to empower researchers in making informed decisions.

At a Glance: Key Physicochemical and Reactivity Differences

A fundamental understanding of the inherent properties of the tosyl and Boc protecting groups is paramount to appreciating their differential behavior in synthetic applications. The electron-withdrawing nature of the tosyl group contrasts sharply with the electron-donating character of the Boc group, leading to distinct reactivities of the piperidine nitrogen and influencing reactions at other positions on the ring.

Property4-Methyl-1-tosylpiperidine1-Boc-4-methylpiperidine
Protecting Group Tosyl (Ts)tert-butoxycarbonyl (Boc)
Electronic Effect Electron-withdrawingElectron-donating
Nitrogen Basicity Significantly reducedReduced, but still nucleophilic
Stability to Acids Generally stableLabile, cleaved by strong acids
Stability to Bases Stable to many basesGenerally stable
Deprotection Reductive cleavage, strong acidsAcid-catalyzed hydrolysis
Typical Use Case When a robust, non-nucleophilic nitrogen is requiredWhen mild deprotection and preservation of acid-sensitive functionalities are needed

The Strategic Decision: A Workflow for Choosing the Right Tool

The choice between a tosyl and a Boc protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The following workflow illustrates the key considerations that should guide this choice.

G start Synthetic Target Identified downstream_chem Consider Downstream Reaction Conditions start->downstream_chem acid_sensitive Are acid-sensitive groups present? downstream_chem->acid_sensitive nucleophilic_N Is a nucleophilic piperidine N required? acid_sensitive->nucleophilic_N No choose_boc Select 1-Boc-4-methylpiperidine acid_sensitive->choose_boc Yes deprotection_ortho Orthogonality of Deprotection Needed? nucleophilic_N->deprotection_ortho Yes choose_tosyl Select 4-Methyl-1-tosylpiperidine nucleophilic_N->choose_tosyl No deprotection_ortho->choose_boc Yes, with other acid-labile groups deprotection_ortho->choose_tosyl Yes, with base or palladium-labile groups

Caption: A decision-making workflow for selecting between N-Boc and N-Tosyl protection for 4-methylpiperidine.

1-Boc-4-methylpiperidine: The Workhorse of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used nitrogen protecting groups in organic synthesis, and for good reason. Its ease of installation and, more importantly, its facile removal under acidic conditions make it an invaluable tool, particularly in the synthesis of complex molecules with multiple sensitive functional groups.[1]

Synthetic Utility and Experimental Protocols

A common application of 1-Boc-4-methylpiperidine is as a precursor for further functionalization of the piperidine ring. The Boc group effectively shields the nitrogen from participating in reactions, allowing for selective modifications at other positions.

Conceptual Synthetic Workflow for Substituted Piperidines:

G start 4-Methylpiperidine boc_protection Boc Protection (Boc)2O, Base start->boc_protection intermediate 1-Boc-4-methylpiperidine boc_protection->intermediate functionalization Functionalization (e.g., lithiation, oxidation) intermediate->functionalization functionalized_intermediate Functionalized Intermediate functionalization->functionalized_intermediate deprotection Boc Deprotection (TFA or HCl) functionalized_intermediate->deprotection product Target Substituted 4-Methylpiperidine deprotection->product

Caption: A general synthetic scheme utilizing 1-Boc-4-methylpiperidine for the preparation of substituted piperidines.

Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine from a 1-Boc-4-piperidyl urea precursor

This protocol, adapted from a patented procedure, illustrates the stability of the Boc group under basic conditions and its role in directing the synthesis.[2]

  • Reaction Setup: In a 1L three-necked flask, add 198-200 mL of 40%-60% sodium hydroxide solution.

  • Bromine Addition: Cool the flask to below 25 °C and slowly add 60-80 g of bromine.

  • Substrate Addition: Add 50 g of 1-Boc-4-piperidyl urea.

  • Reflux: Heat the mixture to reflux for 3-5 hours.

  • Workup: Cool the reaction to room temperature. Slowly add 10-15% dilute hydrochloric acid at 0-5 °C to adjust the pH to 5-6.

  • Extraction and Isolation: Extract the aqueous layer with chloroform. Dry the combined organic layers and concentrate to a thick oil. Add 50-100 mL of petroleum ether and crystallize at -2 °C to obtain 1-Boc-4-aminopiperidine as a white solid.[2]

Advantages in Synthetic Routes:
  • Mild Deprotection: The Boc group is readily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, conditions that are often compatible with a wide range of other functional groups.[3]

  • Orthogonality: The acid-lability of the Boc group allows for orthogonal protection strategies when used in conjunction with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups.[4]

  • Versatility: 1-Boc-4-methylpiperidine and its derivatives are key intermediates in the synthesis of a wide array of bioactive molecules, including enzyme inhibitors and receptor antagonists.[5][6]

Limitations:
  • Acid Sensitivity: The primary drawback of the Boc group is its instability towards acidic conditions. This can be a significant limitation if acid-catalyzed reactions are required elsewhere in the synthetic sequence.

4-Methyl-1-tosylpiperidine: The Robust and Resilient Protector

The p-toluenesulfonyl (tosyl or Ts) group offers a stark contrast to the Boc group. As a strong electron-withdrawing group, it renders the piperidine nitrogen significantly less nucleophilic and basic. Its robustness to a wide range of reaction conditions, including strongly acidic and many basic environments, makes it the protecting group of choice when harsh reaction conditions are anticipated.

Synthetic Utility and Deprotection Challenges

The inertness of the N-tosyl group allows for a broad spectrum of chemical transformations to be performed on the piperidine ring without interference from the nitrogen atom. However, this stability comes at the cost of more demanding deprotection conditions.

Deprotection Strategies for N-Tosyl Piperidines:

MethodReagentsConditionsComments
Reductive Cleavage Sodium in liquid ammoniaLow temperaturePowerful but requires specialized equipment.
Samarium(II) iodideAnhydrous THFMild but reagent can be sensitive.
Magnesium in methanolSonicationA milder reductive method.
Acidic Hydrolysis Concentrated HBr or HIHigh temperatureHarsh conditions that can affect other functional groups.
Electrochemical Constant potential electrolysisControlled redoxA sustainable and mild alternative.[3]

Experimental Protocol: Deprotection of an N-tosyl Indole using Cesium Carbonate (Illustrative of mild basic conditions for some tosylamides)

While not a piperidine, this protocol demonstrates a milder deprotection for certain N-tosyl compounds, highlighting the ongoing research into less harsh methods.[7]

  • Reaction Setup: A mixture of the N-tosyl substrate (0.25 mmol) and cesium carbonate (3 equivalents) in a 2:1 mixture of THF:MeOH (3 mL) is stirred at room temperature.

  • Monitoring: The reaction progress is monitored by HPLC.

  • Workup: Upon completion, the reaction is quenched, and the product is isolated using standard extraction and chromatography techniques.[7]

Advantages in Synthetic Routes:
  • Exceptional Stability: The tosyl group is stable to a wide range of nucleophiles, bases, and acidic conditions, providing a robust shield for the nitrogen atom.

  • Activation of α-Protons: The electron-withdrawing nature of the tosyl group can facilitate the deprotonation of the α-protons on the piperidine ring, enabling further functionalization.

Limitations:
  • Harsh Deprotection: The removal of the tosyl group often requires harsh reductive or strongly acidic conditions, which can be incompatible with sensitive functional groups in the molecule.[3]

  • Reduced Nucleophilicity: The significantly reduced nucleophilicity of the nitrogen atom in N-tosyl piperidines prevents its participation in desired nucleophilic reactions.

Head-to-Head: A Comparative Analysis in a Hypothetical Synthetic Scenario

Consider the synthesis of a complex drug candidate that requires the modification of a substituent at the 4-position of the 4-methylpiperidine ring, followed by the introduction of a side chain via an N-alkylation reaction.

  • Using 1-Boc-4-methylpiperidine: The initial modification at the 4-position can be carried out, followed by deprotection of the Boc group under mild acidic conditions. The resulting free amine can then be readily alkylated to introduce the desired side chain. This route is generally preferred if the molecule contains acid-sensitive functional groups.

  • Using 4-Methyl-1-tosylpiperidine: The modification at the 4-position can be performed under a wider range of conditions due to the stability of the tosyl group. However, the subsequent deprotection would require harsh reductive conditions. This could be problematic if the molecule contains reducible functional groups. Following deprotection, the N-alkylation would proceed. This route might be necessary if the initial modification at the 4-position requires strongly acidic or basic conditions that would cleave a Boc group.

Conclusion: A Matter of Strategic Synthesis Design

The choice between 4-Methyl-1-tosylpiperidine and 1-Boc-4-methylpiperidine is a quintessential example of the strategic thinking required in modern organic synthesis. There is no universally "better" reagent; the optimal choice is intrinsically linked to the specific demands of the synthetic route.

1-Boc-4-methylpiperidine is the reagent of choice for syntheses that require mild deprotection conditions and where the preservation of sensitive functional groups is paramount. Its versatility and the vast body of literature supporting its use make it a reliable and often preferred option in drug discovery.

4-Methyl-1-tosylpiperidine , on the other hand, is the stalwart protector for routes that involve harsh reaction conditions where the robustness of the protecting group is non-negotiable. While its deprotection can be challenging, its resilience provides access to synthetic pathways that would be inaccessible with more labile protecting groups.

Ultimately, a deep understanding of the chemical properties of both the tosyl and Boc protecting groups, coupled with careful and forward-thinking synthetic planning, will enable the researcher to harness the full potential of these valuable building blocks in the quest for novel and impactful therapeutics.

References

  • American Chemical Society. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-p-tolylpiperidine-1-carboxamide. PubMed Central. [Link]

  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Boc-4-Methylpiperidine. PubChem. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. [Link]

  • ResearchGate. (2025, August 10). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. [Link]

  • ACG Publications. (n.d.). Organic Communications Articles. Retrieved from [Link]

Sources

Comparative

Spectroscopic data for 4-Methyl-1-tosylpiperidine (NMR, IR, Mass Spec).

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. 4-Methyl-1-tosylpiperidine, a key building block, is frequently utilized in the synthesis of m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. 4-Methyl-1-tosylpiperidine, a key building block, is frequently utilized in the synthesis of more complex chemical entities. Its rigid piperidine core, coupled with the influential tosyl protecting group, imparts specific conformational and electronic properties that are crucial for its reactivity and interaction in biological systems. This guide provides an in-depth analysis of the spectroscopic data for 4-Methyl-1-tosylpiperidine, offering a comparative perspective with relevant analogues to aid researchers in its unambiguous identification and characterization.

Introduction to Spectroscopic Characterization

The structural elucidation of a synthetic compound like 4-Methyl-1-tosylpiperidine relies on a triumvirate of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. The tosyl group, a common amine protecting group, significantly influences the spectroscopic features of the parent piperidine scaffold due to its steric bulk and electron-withdrawing nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Methyl-1-tosylpiperidine is characterized by distinct signals corresponding to the protons of the tosyl group and the substituted piperidine ring. The electron-withdrawing sulfonyl group deshields the adjacent protons on the piperidine ring (H-2 and H-6), causing them to resonate at a lower field compared to unsubstituted 4-methylpiperidine.

Comparative Analysis:

CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)H-4 (ppm)Methyl (Piperidine) (ppm)Aromatic (Tosyl) (ppm)Methyl (Tosyl) (ppm)
4-Methyl-1-tosylpiperidine (Predicted) ~3.6 - 3.8~1.6 - 1.8 (axial), ~1.2 - 1.4 (equatorial)~1.5 - 1.7~0.9 (d)~7.6 (d), ~7.3 (d)~2.4 (s)
4-Methylpiperidine [1][2]~3.0~1.6~1.4~0.9 (d)--
1-Tosylpiperidin-4-one [3]~3.8~2.5--~7.7 (d), ~7.4 (d)~2.4 (s)

The predicted spectrum of 4-Methyl-1-tosylpiperidine shows the protons on the carbons adjacent to the nitrogen (H-2, H-6) shifted downfield to approximately 3.6-3.8 ppm. The protons on the aromatic ring of the tosyl group typically appear as two doublets around 7.3 and 7.6 ppm, with the characteristic singlet for the tosyl methyl group around 2.4 ppm. The methyl group on the piperidine ring will appear as a doublet around 0.9 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The presence of the electron-withdrawing tosyl group causes a downfield shift of the piperidine ring carbons, particularly C-2 and C-6.

Comparative Analysis:

CompoundC-2, C-6 (ppm)C-3, C-5 (ppm)C-4 (ppm)Methyl (Piperidine) (ppm)Aromatic (Tosyl) (ppm)Methyl (Tosyl) (ppm)
4-Methyl-1-tosylpiperidine (Predicted) ~48 - 50~30 - 32~30 - 32~21 - 23~143, ~134, ~129, ~127~21
4-Methylpiperidine [2]~47~35~32~22--
1-Tosylpiperidin-4-one [3]~46~41~207 (C=O)-~144, ~134, ~130, ~128~21

For 4-Methyl-1-tosylpiperidine, the carbons of the piperidine ring directly attached to the nitrogen (C-2 and C-6) are expected to be in the 48-50 ppm range. The aromatic carbons of the tosyl group will have characteristic shifts, with the ipso-carbon attached to the sulfur atom appearing at a lower field.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The key diagnostic peaks in the IR spectrum of 4-Methyl-1-tosylpiperidine are the strong absorptions corresponding to the sulfonyl group (S=O) stretches.

Key IR Absorptions (Predicted):

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium-Strong
S=O (asymmetric stretch)1350 - 1300Strong
S=O (symmetric stretch)1170 - 1150Strong
C-N stretch1200 - 1020Medium
S-N stretch~950Medium

The presence of strong bands in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ is a definitive indicator of the tosyl group. The rest of the spectrum will be dominated by C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the structure.

The electron ionization (EI) mass spectrum of 4-Methyl-1-tosylpiperidine is expected to show a molecular ion peak (M⁺) at m/z 253. The fragmentation pattern will be dominated by the cleavage of the tosyl group and fragmentation of the piperidine ring.

Expected Fragmentation Pattern:

Fragmentm/zIdentity
253[M]⁺Molecular Ion
155[M - C₆H₁₂N]⁺Toluenesulfonyl cation
98[M - C₇H₇SO₂]⁺Methylpiperidine radical cation
91[C₇H₇]⁺Tropylium cation (from tosyl group)

The base peak in the spectrum is likely to be the tropylium ion at m/z 91, a common and stable fragment from toluene-containing compounds. The presence of a peak at m/z 155 corresponding to the tosyl cation is also a strong indicator of the structure.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

General FTIR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

General Mass Spectrometry (EI) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

Chemical Structure of 4-Methyl-1-tosylpiperidine

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structure NMR->Structure Purity Purity NMR->Purity IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of 4-Methyl-1-tosylpiperidine, through the combined application of NMR, IR, and Mass Spectrometry, allows for its unambiguous structural confirmation. By comparing its spectral data with that of related compounds such as 4-methylpiperidine and 1-tosylpiperidin-4-one, a clear and consistent picture of its molecular architecture emerges. The characteristic shifts and fragmentation patterns imparted by the tosyl group and the 4-methyl substituent serve as reliable diagnostic markers for researchers. This guide provides the foundational data and interpretive logic necessary for the confident identification and utilization of this important synthetic intermediate in drug discovery and development.

References

  • PubChem. 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Zia-ur-Rehman et al. (2007). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.
  • Bull, J. A. et al. (2022).
  • NIST. Piperidine. National Institute of Standards and Technology. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy.

Sources

Validation

A Comparative Guide to the Definitive Structural Confirmation of 4-Methyl-1-tosylpiperidine

For researchers and professionals in drug development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is not merely an analytical step; it is the bedrock upon which all...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is not merely an analytical step; it is the bedrock upon which all subsequent research is built. A molecule's conformation, stereochemistry, and intermolecular interactions dictate its biological activity, physical properties, and potential as a therapeutic agent. This guide provides an in-depth analysis of the structural confirmation of 4-Methyl-1-tosylpiperidine, a common synthetic intermediate, using single-crystal X-ray diffraction (SC-XRD) as the definitive method.

We will explore the causality behind the experimental choices, from synthesis to data refinement, and objectively compare the unparalleled insights from SC-XRD with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This integrated approach ensures a self-validating system for structural elucidation, providing the highest level of confidence for any research endeavor.

The Gold Standard: Unveiling the Absolute Structure with Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of a crystalline solid, including atomic coordinates, bond lengths, bond angles, and torsional angles.[1] It stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule because it provides a direct, high-resolution snapshot of the molecule's arrangement in the solid state.[2][3]

The Experimental Journey: From Powder to Final Structure

The path from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is as important as the procedure itself.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Acquisition & Processing cluster_structure Structure Determination A 1. Synthesis (Tosyl Protection of 4-Methylpiperidine) B 2. Purification (Column Chromatography) A->B C 3. Crystal Cultivation (Slow Evaporation) B->C D 4. Crystal Mounting & Screening C->D E 5. X-ray Diffraction Data Collection D->E F 6. Data Reduction & Correction E->F G 7. Structure Solution (Phase Problem) F->G H 8. Model Refinement G->H I 9. Validation & Final CIF Output H->I

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Synthesis of 4-Methyl-1-tosylpiperidine: The synthesis is achieved via a standard sulfonylation reaction.

  • Rationale: This reaction is robust and high-yielding, providing a clean starting material crucial for successful crystallization.

  • Procedure:

    • Dissolve 4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask, and cool the mixture to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

2. Purification and Crystallization:

  • Rationale: Purity is paramount for growing high-quality single crystals. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[4] Slow evaporation is chosen as a simple yet effective method that allows molecules to self-assemble into a thermodynamically stable, well-ordered lattice.[5]

  • Procedure:

    • Purify the crude product using flash column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient).

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the purified solid (approx. 20-30 mg) in a minimal amount of a suitable solvent system (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

    • Monitor the vial for the formation of well-formed, transparent crystals with sharp edges.[6]

3. Data Collection and Structure Refinement:

  • Rationale: Data is collected at a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern and a more precise final structure.[7]

  • Procedure:

    • A suitable single crystal (typically 0.1-0.3 mm in dimension) is selected under a microscope and mounted on a goniometer head.[6][8]

    • The crystal is placed in a stream of cold nitrogen gas on the diffractometer.

    • Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[7][8]

    • The collected data frames are integrated, scaled, and corrected for absorption effects.

    • The structure is solved using direct methods or Patterson synthesis to overcome the "phase problem" and then refined using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.

Interpreting the Results: The Definitive Answer

The final output is a Crystallographic Information File (CIF) containing the atomic coordinates, which unequivocally defines the molecular structure. While a CIF for 4-Methyl-1-tosylpiperidine is not publicly available, the table below presents typical crystallographic data for a closely related substituted piperidine derivative to illustrate the expected results.[9][10]

Parameter Value (Illustrative Example for a Piperidine Derivative) Significance
Chemical FormulaC₁₃H₁₆ClNODefines the elemental composition of the crystal's asymmetric unit.
Formula Weight237.72 g/mol Molar mass of the molecule.
Crystal SystemTriclinicThe fundamental symmetry class of the crystal lattice.
Space GroupP-1Describes the symmetry elements within the unit cell.
a, b, c (Å)a=6.62, b=8.15, c=12.00Dimensions of the unit cell.
α, β, γ (°)α=96.8, β=101.5, γ=98.5Angles of the unit cell.
Volume (ų)621.73Volume of a single unit cell.
Z2Number of molecules in the unit cell.
R-factor (R1)~ 0.04 (typical)A key indicator of the quality of the refinement; <0.05 is excellent.
ConformationChairThe piperidine ring adopts a stable chair conformation.[9][11]

From this data, one can confirm with certainty:

  • Absolute Connectivity: The precise bonding arrangement of all atoms.

  • Regiochemistry: The exact position of the methyl group at C4 and the tosyl group at N1.

  • Conformation: The piperidine ring is confirmed to be in a low-energy chair conformation, and the orientation of the methyl group (axial vs. equatorial) is unambiguously determined.

  • Intermolecular Interactions: The data reveals how molecules pack in the crystal lattice, highlighting non-covalent interactions like C-H···O or π-stacking that stabilize the structure.[9][12]

A Comparative Framework: Alternative and Complementary Techniques

While SC-XRD is definitive, other spectroscopic techniques provide valuable, often complementary, information. A robust structural confirmation relies on the synergy between these methods.

techniques_comparison cluster_main Structural Confirmation of 4-Methyl-1-tosylpiperidine main_node Final Validated Structure XRD X-ray Crystallography + Definitive 3D Structure + Absolute Stereochemistry + Bond Lengths/Angles + Crystal Packing - Requires single crystals - Solid-state structure only XRD->main_node Definitive Confirmation NMR NMR Spectroscopy + Connectivity (1D/2D) + Solution-state structure + Dynamic processes + High sample throughput - No absolute 3D structure - Ambiguity in complex molecules NMR->main_node Solution Confirmation MS Mass Spectrometry + Molecular Weight (HRMS) + Elemental Formula + Fragmentation Pattern + High sensitivity - No connectivity info - No stereochemistry info MS->main_node Mass Confirmation

Caption: A synergistic approach combining SC-XRD, NMR, and MS for complete structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[13] It relies on the magnetic properties of atomic nuclei to provide information about an atom's chemical environment and its neighbors.

  • What it tells us:

    • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For 4-Methyl-1-tosylpiperidine, one would expect distinct signals for the tosyl methyl and aromatic protons, the piperidine methyl group, and the various piperidine ring protons.

    • ¹³C NMR: Shows the number of non-equivalent carbon atoms.

    • 2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations, allowing for a complete mapping of the molecule's covalent framework.[14]

  • Comparison to SC-XRD: NMR confirms the molecular connectivity in the solution phase, which is often more biologically relevant. However, it does not provide the precise bond lengths and angles or the absolute spatial arrangement that SC-XRD offers.[2][13] It provides an average structure in solution, whereas XRD provides a static picture in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides critical information about a molecule's weight and composition.[2]

  • What it tells us:

    • Molecular Ion Peak: High-Resolution Mass Spectrometry (HRMS) can provide the molecular weight with enough accuracy (typically <5 ppm) to determine the unique elemental formula of the compound.[15]

    • Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way. For 4-Methyl-1-tosylpiperidine, characteristic fragments would correspond to the tosyl group (m/z 155) and the 4-methylpiperidine cation (m/z 98). This pattern serves as a structural fingerprint.

  • Comparison to SC-XRD: MS provides orthogonal confirmation of the molecular formula determined by XRD. It is an essential tool for verifying that the correct compound has been synthesized but offers no information on connectivity, conformation, or stereochemistry.[16]

Comparative Summary
Technique Information Provided Strengths Limitations
SC-XRD Absolute 3D structure, bond lengths/angles, conformation, crystal packingUnambiguous, definitive, high-resolution spatial dataRequires high-quality single crystals; solid-state information only
NMR Covalent connectivity, solution-state conformation, dynamic behaviorProvides structure in a biologically relevant medium; non-destructiveIndirect structural information; can be complex to interpret fully
MS Molecular weight, elemental formula, fragmentation patternsExtremely high sensitivity; confirms molecular formulaProvides no information on connectivity, conformation, or stereochemistry

Conclusion

For the absolute structural confirmation of 4-Methyl-1-tosylpiperidine, single-crystal X-ray crystallography is the indispensable gold standard. It delivers a definitive, high-resolution three-dimensional model of the molecule, resolving any ambiguity in connectivity, regiochemistry, and conformation. While powerful techniques like NMR and Mass Spectrometry are crucial, they play a complementary and confirmatory role. NMR validates the structure's integrity in solution, and MS confirms its elemental composition and molecular weight. The synergistic use of these techniques, with SC-XRD as the ultimate arbiter, provides a self-validating and unassailable foundation for any further research in drug discovery and materials science.

References

  • Al-Wahaibi, L. H., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. IUCrData, 5(4). Available at: [Link]

  • Wardell, S. M. V., et al. (2014). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. National Institutes of Health. Available at: [Link]

  • Li, J.-T. (2012). 4-Methyl-N-p-tolylpiperidine-1-carboxamide. Acta Crystallographica Section E, 68(7). Available at: [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Revathi, S., et al. (2018). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. Available at: [Link]

  • Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available at: [Link]

  • Arulraj, R., & Muthu, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(3), 123-130. Available at: [Link]

  • Özdemir, N., et al. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Obafemi, C. A., et al. (2011). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. Available at: [Link]

  • Martínez-Martínez, F. J., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Oberacher, H., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 259-268. Available at: [Link]

  • Sweeney, D. L. (2009). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Tosylpiperidin-4-one. PubChem Compound Database. Available at: [Link]

  • El-Mabrouk, M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]

  • Asiri, A. M., et al. (2013). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 3(1), 126-140. Available at: [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

  • Parlak, C., et al. (2014). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine. Organic and Medicinal Chemistry International. Available at: [Link]

  • Arshad, M. N., et al. (2017). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. IUCrData, 2(1). Available at: [Link]

  • Stein, S. E. (2012). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available at: [Link]

  • Arulraj, R., & Muthu, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Oreate Additive Manufacturing. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available at: [Link]

  • Fathima, S. S., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. Available at: [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available at: [Link]

  • Liu, X.-F., et al. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)phenyl)benzamide. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to High-Purity Assessment of 4-Methyl-1-tosylpiperidine: An Orthogonal HPLC-UV Approach

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block 4-Methyl-1-tosylpiperidine serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

4-Methyl-1-tosylpiperidine serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component in the drug manufacturing pipeline, its purity is not merely a quality metric but a critical determinant of the final product's safety and efficacy. The presence of uncharacterized impurities, even at trace levels, can have significant pharmacological consequences and pose regulatory challenges. Therefore, the development of robust, accurate, and reliable analytical methods for purity assessment is paramount.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity profiling of 4-Methyl-1-tosylpiperidine: a primary Reversed-Phase (RP-HPLC) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. The rationale behind employing an orthogonal method is rooted in the principle of using fundamentally different separation mechanisms to mitigate the risk of co-eluting impurities, thereby providing a more complete and trustworthy purity assessment[1][2]. We will explore the causality behind the methodological choices, present detailed experimental protocols, and compare their performance based on key validation parameters as defined by the International Council on Harmonisation (ICH) guidelines[3].

Understanding the Analyte and Potential Impurities

4-Methyl-1-tosylpiperidine is synthesized by the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride (tosyl chloride). Understanding this synthesis is key to anticipating potential process-related impurities[4]. The primary impurities of concern are:

  • Starting Materials: Unreacted 4-methylpiperidine and residual tosyl chloride.

  • By-products: p-Toluenesulfonic acid, formed from the hydrolysis of tosyl chloride.

  • Degradation Products: Potential products arising from instability under specific pH or temperature conditions.

The analytical challenge lies in developing a method, or methods, capable of resolving the main compound from these structurally diverse impurities.

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used technique in pharmaceutical analysis due to its versatility and robustness for separating non-polar to moderately polar compounds[5][6].

Rationale for Method Design

The molecular structure of 4-Methyl-1-tosylpiperidine, with its non-polar tosyl group and piperidine ring, makes it an ideal candidate for retention on a non-polar stationary phase like C18.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the analyte. The tosyl group provides a strong retention anchor.

  • Mobile Phase Composition: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A phosphate buffer is included to maintain a consistent pH. This is critical because potential impurities like residual 4-methylpiperidine are basic, and controlling the pH ensures a consistent ionization state and, therefore, reproducible retention times. Phosphoric acid is a suitable choice for UV detection at lower wavelengths[7][8].

  • Detection: The tosyl group contains a chromophore, making UV detection a simple and effective choice. The detection wavelength is set at 230 nm to maximize the signal for both the main peak and potential aromatic impurities.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 4-Methyl-1-tosylpiperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

Method 2: The Orthogonal Approach - HILIC

To ensure no impurities are co-eluting with the main peak in the RP-HPLC method, an orthogonal method is essential. HILIC provides an alternative selectivity by using a polar stationary phase and a mobile phase with a high concentration of organic solvent[2]. This technique is particularly effective for separating polar compounds that are poorly retained in reversed-phase systems.

Rationale for Method Design

This method is designed specifically to retain and separate polar impurities like 4-methylpiperidine and p-toluenesulfonic acid, which would have little to no retention on a C18 column.

  • Stationary Phase Selection: A bare silica or amide-based column is chosen. The separation mechanism in HILIC involves partitioning of the analytes into a water-enriched layer on the surface of the polar stationary phase.

  • Mobile Phase Composition: The mobile phase consists of a high percentage of acetonitrile with a smaller amount of an aqueous buffer (e.g., ammonium formate). This composition facilitates the retention of polar analytes.

  • Detection: UV detection at 230 nm remains suitable.

Detailed Experimental Protocol: HILIC
  • Instrumentation:

    • Same as RP-HPLC.

  • Chromatographic Conditions:

    • Column: Silica, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient:

      • 0-10 min: 5% to 20% B

      • 10-12 min: 20% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Same as RP-HPLC. The high organic content of the mobile phase requires the diluent to be compatible; the 50:50 acetonitrile/water mixture is acceptable.

Workflow and Data Processing

The overall process from sample analysis to purity reporting follows a structured workflow to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Sample Sample Receipt Prep Standard & Sample Preparation (0.1 mg/mL) Sample->Prep RP_HPLC Primary Analysis: RP-HPLC-UV Prep->RP_HPLC HILIC Orthogonal Analysis: HILIC-UV Prep->HILIC Data Data Integration & Comparison RP_HPLC->Data HILIC->Data Report Final Purity Report (Area % Normalization) Data->Report

Caption: Purity assessment workflow from sample preparation to final report.

Performance Comparison and Validation Data

Both methods were validated according to ICH Q2(R1) guidelines for key performance attributes. The results are summarized below to provide a direct comparison.

Table 1: Comparison of Chromatographic System Parameters
ParameterMethod 1: RP-HPLCMethod 2: HILIC
Separation Principle Hydrophobic InteractionHydrophilic Partitioning
Stationary Phase C18 (Non-polar)Silica (Polar)
Mobile Phase Acetonitrile / 0.1% Phosphoric Acid in WaterAcetonitrile / 0.1% Formic Acid in Water
Typical Elution Order Polar impurities first, main compound lastMain compound first, polar impurities last
Primary Target Non-polar and moderately polar impuritiesPolar starting materials and by-products
Table 2: Comparative Validation Data Summary
Validation ParameterMethod 1: RP-HPLCMethod 2: HILICAcceptance Criteria (Typical)[9]
Specificity Baseline resolution (>2.0) for main peak from known non-polar impurities.Baseline resolution (>2.0) for main peak from polar impurities (e.g., 4-methylpiperidine).Peak purity index > 0.999
Linearity (Range: 0.05% - 150%) R² = 0.9998R² = 0.9995R² ≥ 0.999
Accuracy (% Recovery at 3 levels) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (%RSD, n=6) 0.45%0.68%≤ 1.0%
Limit of Detection (LOD) 0.01%0.02%Report
Limit of Quantitation (LOQ) 0.03%0.05%Report

Discussion and Conclusion

The RP-HPLC method demonstrates excellent performance for the routine quality control of 4-Methyl-1-tosylpiperidine, showing high precision, accuracy, and sensitivity for the main component and related non-polar impurities. Its robust nature makes it ideal for high-throughput environments.

However, the strength of this analytical guide lies in the implementation of the orthogonal HILIC method. While the RP-HPLC method might show a single, sharp peak indicating high purity, the HILIC analysis provides the necessary confirmation by targeting a different class of potential impurities. For instance, the starting material 4-methylpiperidine is poorly retained in the RP-HPLC system and may elute in the solvent front, making its quantification unreliable. In contrast, the HILIC method provides excellent retention and separation for this polar compound, allowing for its accurate quantitation.

For a comprehensive and trustworthy purity assessment of 4-Methyl-1-tosylpiperidine, relying on a single chromatographic method is insufficient. We strongly advocate for a dual-method approach. The primary RP-HPLC method should be used for routine assay and the determination of non-polar impurities, while the orthogonal HILIC method should be employed to confirm peak purity and accurately quantify highly polar, process-related impurities. This orthogonal strategy provides a self-validating system that ensures the highest confidence in product quality, aligning with the rigorous standards of the pharmaceutical industry.

References

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2008). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2016). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-Methyl-N-p-tolylpiperidine-1-carboxamide. Retrieved from [Link]

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685–1696. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. (n.d.). 1-Tosylpiperidin-4-one. PubChem Compound Summary for CID 560957. Retrieved from [Link]

  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 4-chloro-2-propyl-1-piperidinecarboxylate. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • YouTube. (2017). Orthogonal Chromatographic Webinar. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem Compound Summary for CID 737840. Retrieved from [Link]

  • ResearchGate. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-tosylpiperidine. PubChem Compound Summary for CID 11359032. Retrieved from [Link]

  • International Journal of Research and Review. (2022). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Retrieved from [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

Sources

Validation

Comparing the reactivity of 4-Methyl-1-tosylpiperidine with other piperidines.

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The strategic modification o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The strategic modification of this heterocyclic ring through the introduction of substituents and the use of protecting groups, such as the p-toluenesulfonyl (tosyl) group, is pivotal in the synthesis of complex drug candidates. This guide provides an in-depth comparison of the reactivity of 4-Methyl-1-tosylpiperidine with other piperidine derivatives, offering insights into how subtle structural changes can significantly influence synthetic outcomes. While direct, side-by-side quantitative kinetic studies for these specific compounds are not extensively reported in the literature, this comparison is grounded in well-established principles of organic chemistry.

The Role of the Tosyl Group and the Influence of the 4-Methyl Substituent

The tosyl group serves two primary functions in the context of piperidine chemistry. Firstly, it acts as an excellent protecting group for the piperidine nitrogen, rendering it non-basic and stable to a wide range of reaction conditions.[3] Secondly, when attached to an oxygen atom to form a tosylate, it becomes an exceptional leaving group, facilitating nucleophilic substitution reactions.[4]

The introduction of a methyl group at the 4-position of the piperidine ring in 4-Methyl-1-tosylpiperidine introduces both steric and electronic effects that modulate its reactivity compared to the parent 1-tosylpiperidine and other isomers.

Electronic Effects: Alkyl groups are generally considered weakly electron-donating through an inductive effect.[5] In the case of 4-Methyl-1-tosylpiperidine, this electron-donating effect is transmitted through the sigma bonds of the piperidine ring. This subtle increase in electron density on the nitrogen atom could, in principle, slightly affect the electrophilicity of the sulfonyl sulfur and the stability of the N-tosyl bond. However, given the distance and the nature of sigma-bond transmission, this electronic effect is generally considered to be minor compared to steric influences.

Steric Effects: The piperidine ring predominantly exists in a chair conformation to minimize steric strain.[6] A substituent at the 4-position can occupy either an axial or equatorial position. The methyl group in 4-methylpiperidine derivatives strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.[7] This conformational preference influences the accessibility of the nitrogen and the sulfonyl group to incoming reagents.

Comparative Reactivity Analysis

This section will compare the reactivity of 4-Methyl-1-tosylpiperidine with unsubstituted 1-tosylpiperidine, as well as 2-methyl and 3-methyl substituted analogues in key synthetic transformations.

Nucleophilic Substitution at the Sulfonyl Group

While N-tosylpiperidines are generally stable, reactions involving nucleophilic attack at the sulfonyl sulfur can occur, leading to cleavage of the N-S bond.

  • 1-Tosylpiperidine (Unsubstituted): This serves as our baseline. The sulfonyl group is readily accessible to nucleophiles.

  • 4-Methyl-1-tosylpiperidine: The methyl group is in the 4-position and equatorial, it is remote from the nitrogen and the tosyl group. Therefore, it is expected to have a negligible steric effect on nucleophilic attack at the sulfonyl sulfur. The reaction rate should be comparable to that of 1-tosylpiperidine.

  • 2-Methyl-1-tosylpiperidine: A methyl group at the 2-position, especially in the axial orientation, would introduce significant steric hindrance, impeding the approach of a nucleophile to the sulfonyl group. Even in the more stable equatorial position, it would still exert some steric effect. This is expected to decrease the rate of nucleophilic substitution at the sulfur atom compared to 4-methyl-1-tosylpiperidine.

  • 3-Methyl-1-tosylpiperidine: A methyl group at the 3-position in the equatorial conformation would have a minimal steric impact on the tosyl group. However, in the axial position, it could introduce some steric hindrance. Overall, the effect is expected to be less pronounced than that of a 2-methyl substituent but potentially greater than a 4-methyl group.

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution at the Sulfonyl Group

CompoundPredicted Relative RateRationale
1-TosylpiperidineBaselineUnhindered access to the sulfonyl group.
4-Methyl-1-tosylpiperidine Similar to baseline Methyl group is remote and exerts minimal steric hindrance.
2-Methyl-1-tosylpiperidineSlowerSignificant steric hindrance from the adjacent methyl group.
3-Methyl-1-tosylpiperidineSlightly slowerPotential for minor steric hindrance depending on conformation.

Experimental Protocols

General Synthesis of N-Tosylpiperidines

This protocol describes a general method for the synthesis of N-tosylpiperidines from the corresponding piperidine.

Materials:

  • Substituted piperidine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted piperidine in DCM.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis_of_NTosylpiperidines Piperidine Substituted Piperidine Reaction_Mixture Reaction Mixture Piperidine->Reaction_Mixture TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction_Mixture Base Base (e.g., Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction_Mixture Workup Aqueous Workup & Purification Reaction_Mixture->Workup Reaction NTosylpiperidine N-Tosylpiperidine Product Workup->NTosylpiperidine Isolation

General workflow for the synthesis of N-Tosylpiperidines.
Reductive Cleavage of the N-Tosyl Group

The N-tosyl group can be removed reductively, most commonly using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • 1-Tosylpiperidine and 4-Methyl-1-tosylpiperidine: The rate of reduction is expected to be similar for both compounds as the 4-methyl group does not sterically hinder the approach of the hydride to the sulfonyl group.

  • 2-Methyl-1-tosylpiperidine: The steric bulk of the 2-methyl group is anticipated to slow down the rate of reduction by hindering the coordination of the hydride to the sulfonyl group.

  • 3-Methyl-1-tosylpiperidine: The effect of a 3-methyl group is likely to be intermediate between the 2- and 4-substituted isomers.

Table 2: Predicted Relative Rates of Reductive Deprotection with LiAlH₄

CompoundPredicted Relative RateRationale
1-TosylpiperidineBaselineUnhindered.
4-Methyl-1-tosylpiperidine Similar to baseline Minimal steric hindrance.
2-Methyl-1-tosylpiperidineSlowerSignificant steric hindrance.
3-Methyl-1-tosylpiperidineSlightly slowerMinor steric hindrance.

Experimental Protocol: Reduction of N-Tosylpiperidines with LiAlH₄

Materials:

  • N-Tosylpiperidine derivative (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Dissolve the N-tosylpiperidine derivative in anhydrous THF.

  • Slowly add the solution of the N-tosylpiperidine to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C.

  • Workup (Fieser method): Cautiously and sequentially add water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).[7]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperidine.

  • Purify as necessary.

Reduction_Workflow Start N-Tosylpiperidine in dry THF Reaction Reaction at 0°C then reflux Start->Reaction LAH LiAlH₄ suspension in dry THF LAH->Reaction Quench Careful Quenching (Fieser Workup) Reaction->Quench Filter Filtration Quench->Filter Evaporate Evaporation Filter->Evaporate Product Substituted Piperidine Evaporate->Product

Workflow for the reductive deprotection of N-Tosylpiperidines.
Acid-Catalyzed Deprotection

The N-tosyl group is generally stable to acidic conditions, but can be removed under strongly acidic conditions, often at elevated temperatures.

The electronic effect of the methyl group in 4-Methyl-1-tosylpiperidine is expected to be minimal in influencing the rate of acid-catalyzed deprotection. The mechanism involves protonation of one of the sulfonyl oxygens, followed by nucleophilic attack on the sulfur or cleavage of the N-S bond. Steric hindrance around the sulfonyl group would be the primary factor influencing the reaction rate. Therefore, the relative reactivity is predicted to follow the same trend as in reductive cleavage.

Table 3: Predicted Relative Rates of Acid-Catalyzed Deprotection

CompoundPredicted Relative RateRationale
1-TosylpiperidineBaselineUnhindered.
4-Methyl-1-tosylpiperidine Similar to baseline Minimal steric hindrance.
2-Methyl-1-tosylpiperidineSlowerSignificant steric hindrance.
3-Methyl-1-tosylpiperidineSlightly slowerMinor steric hindrance.

Experimental Protocol: Acid-Catalyzed Deprotection of N-Tosylpiperidines

Materials:

  • N-Tosylpiperidine derivative

  • Concentrated hydrobromic acid (HBr) in acetic acid or concentrated sulfuric acid

  • Phenol (as a scavenger)

Procedure:

  • Caution: Strong acids are corrosive. Handle with appropriate personal protective equipment.

  • Dissolve the N-tosylpiperidine derivative in the acidic medium (e.g., 33% HBr in acetic acid).

  • Add phenol as a scavenger to trap the resulting tosyl cation.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Conclusion

The reactivity of 4-Methyl-1-tosylpiperidine in key synthetic transformations is largely comparable to that of the parent 1-tosylpiperidine. The 4-methyl group, being remote from the reactive center at the nitrogen and sulfonyl group, exerts a negligible steric and electronic influence. In contrast, substitution at the 2- or 3-positions, particularly the 2-position, introduces significant steric hindrance that is expected to decrease reaction rates in processes such as reductive and acid-catalyzed deprotection. This understanding of the structure-reactivity relationships is crucial for the strategic design of synthetic routes in drug discovery and development, allowing for the selection of appropriately substituted piperidine building blocks to achieve the desired chemical transformations efficiently. Direct kinetic studies would be invaluable to quantify these predicted differences in reactivity.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Bisai, A., & Singh, V. K. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron Letters, 48(11), 1907-1910. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Fathalla, M. F., & Hamed, E. A. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, 2006(5), 332-336. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Ayediran, D., Bamkole, T. O., Hirst, J., & Onyido, I. (1977). Kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 2,4-dinitrophenyl phenyl ether. Journal of the Chemical Society, Perkin Transactions 2, (12), 1580-1583. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Fathalla, M. F., & Hamed, E. A. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, 2006(5), 332-336. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Ayediran, D., Bamkole, T. O., Hirst, J., & Onyido, I. (1977). Kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 2,4-dinitrophenyl phenyl ether. Journal of the Chemical Society, Perkin Transactions 2, (12), 1580-1583. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Bisai, A., & Singh, V. K. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron Letters, 48(11), 1907-1910. [Link]

  • Chemistry Stack Exchange. (2014, September 15). Steric effects of a lone pair and piperidine. [Link]

  • Cardiff University. (2025, February 13). What Does the Change in Direction of Alkyl Group Inductive Effects Mean?. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Ring Conformations. [Link]

Sources

Validation

The Pivotal Role of the Tosyl Group in 4-Methylpiperidine Derivatives: A Comparative Guide to Structure-Activity Relationships

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among its many derivatives, the 4-methyl-1-tosylpiperidine framework presents a fascinating...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among its many derivatives, the 4-methyl-1-tosylpiperidine framework presents a fascinating case study in structure-activity relationships (SAR). The introduction of a tosyl (p-toluenesulfonyl) group at the piperidine nitrogen dramatically alters the molecule's electronic and conformational properties, thereby influencing its biological activity. This guide provides a comparative analysis of 4-methyl-1-tosylpiperidine derivatives, drawing on experimental data from related compounds to elucidate the critical role of the N-tosyl group and 4-position substituents in modulating pharmacological effects.

The Influence of the N-Tosyl Group on Receptor Affinity: A Case Study of σ1 Receptor Ligands

The sigma-1 (σ1) receptor is a chaperone protein implicated in a variety of neurological disorders, making it an attractive target for drug discovery. SAR studies on a series of 4-(2-aminoethyl)piperidine derivatives have shed light on the profound impact of the N-substituent on σ1 receptor affinity.

A key finding from these studies is that piperidines bearing an N-tosyl group exhibit significantly lower affinity for the σ1 receptor compared to their N-methyl counterparts.[2] This observation underscores the critical role of the nitrogen's basicity and the steric and electronic properties of its substituent. The electron-withdrawing nature of the tosyl group reduces the basicity of the piperidine nitrogen, which may be crucial for ionic interactions within the receptor's binding pocket. In contrast, the small, electron-donating methyl group in 1-methylpiperidine derivatives maintains the nitrogen's basicity, leading to high σ1 receptor affinity.[2]

This disparity in activity highlights a fundamental principle in the SAR of piperidine derivatives: the nature of the substituent on the nitrogen atom is a primary determinant of biological activity. While the tosyl group is often employed as a protecting group in synthesis, its influence on the final compound's pharmacology cannot be understated.

Comparative Analysis of 4-Substituted Piperidine Derivatives

The substituent at the 4-position of the piperidine ring also plays a crucial role in defining the pharmacological profile of these derivatives. By comparing 4-methyl-1-tosylpiperidine with other 4-substituted analogs from various studies, we can discern important SAR trends.

Modifications at the 4-Position and Anti-Acetylcholinesterase Activity

In the context of acetylcholinesterase (AChE) inhibitors, modifications at the 4-position of the piperidine ring have been shown to significantly impact potency. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of bulky moieties at the para-position of the benzamide group led to a substantial increase in anti-AChE activity.[3] While the core is not N-tosylated in this case, it demonstrates that the 4-position is a key site for modification to enhance interaction with the target enzyme. The relatively small methyl group in 4-methyl-1-tosylpiperidine would likely offer a different interaction profile compared to these more extended substituents.

Impact on HIV-1 Entry Inhibition

Structure-activity studies on piperidino-piperidine derivatives as CCR5 antagonists for HIV-1 treatment revealed that the 4'-methyl group was a feature of the lead compound.[1] This suggests that a small alkyl group at the 4-position can be favorable for certain biological activities. The oral bioavailability of the lead compound in this study further indicates that such substitutions are compatible with favorable pharmacokinetic properties.[1]

Synthesis Strategies for 4-Substituted-1-Tosylpiperidine Derivatives

The synthesis of 4-substituted-1-tosylpiperidine derivatives typically involves the protection of the piperidine nitrogen with a tosyl group, followed by modification at the 4-position, or vice versa. A general synthetic approach is outlined below.

G cluster_0 Synthetic Pathway Start 4-Hydroxypiperidine Step1 Tosylation (TsCl, base) Start->Step1 Intermediate1 1-Tosyl-4-hydroxypiperidine Step1->Intermediate1 Step2 Oxidation (e.g., PCC, Swern) Intermediate1->Step2 Intermediate2 1-Tosylpiperidin-4-one Step2->Intermediate2 Step3 Grignard Reaction (MeMgBr) Intermediate2->Step3 Intermediate3 4-Methyl-1-tosylpiperidin-4-ol Step3->Intermediate3 Step4 Reduction (e.g., H2/Pd-C) Intermediate3->Step4 Product 4-Methyl-1-tosylpiperidine Step4->Product

Caption: A general synthetic route to 4-Methyl-1-tosylpiperidine.

Experimental Protocol: Synthesis of 1-Tosylpiperidin-4-one

This protocol is adapted from a reported synthesis of a similar intermediate.[2]

Materials:

  • 1-Tosyl-4-hydroxypiperidine

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-tosyl-4-hydroxypiperidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 1-tosylpiperidin-4-one as a solid.

Biological Evaluation: In Vitro σ1 Receptor Binding Assay

To assess the affinity of 4-methyl-1-tosylpiperidine derivatives for the σ1 receptor, a competitive binding assay can be employed.

G cluster_1 σ1 Receptor Binding Assay Workflow Prep Prepare membrane homogenates expressing σ1 receptors Incubate Incubate membranes with 3H-pentazocine (radioligand) and varying concentrations of test compound Prep->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of bound radioligand using liquid scintillation counting Separate->Measure Analyze Calculate Ki values from IC50 values using the Cheng-Prusoff equation Measure->Analyze

Caption: Workflow for an in vitro σ1 receptor binding assay.

Experimental Protocol: σ1 Receptor Binding Assay

This protocol is a generalized procedure based on standard receptor binding assays.

Materials:

  • Membrane preparations from cells expressing human σ1 receptors

  • -Pentazocine (radioligand)

  • Test compounds (4-methyl-1-tosylpiperidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the membrane preparation, -pentazocine at a concentration near its Kd, and the test compound dilutions.

  • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known σ1 ligand (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis.

  • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Data Summary and Comparative Analysis

The following table summarizes the key SAR findings discussed in this guide, drawing comparisons from related piperidine derivatives to infer the expected properties of 4-methyl-1-tosylpiperidine analogs.

Scaffold ModificationPredicted Impact on Biological ActivityRationaleSupporting Evidence
N-Tosyl Group Decreased σ1 receptor affinityReduced basicity of piperidine nitrogen due to electron-withdrawing tosyl group.N-tosylpiperidines show lower σ1 affinity than N-methylpiperidines.[2]
4-Methyl Group May be favorable for some targets, but likely less potent than larger, more functionalized groups for others.A small alkyl group can provide favorable hydrophobic interactions without significant steric hindrance.A 4'-methyl group was present in a potent CCR5 antagonist.[1] However, larger groups at the 4-position enhanced anti-AChE activity.[3]

Conclusion and Future Directions

The structure-activity relationship of 4-methyl-1-tosylpiperidine derivatives is a nuanced subject, with the substituents at both the 1- and 4-positions exerting profound control over the molecule's pharmacological profile. The N-tosyl group, while a useful synthetic handle, significantly dampens the basicity of the piperidine nitrogen, a property that is often crucial for high-affinity receptor binding, as exemplified in the case of σ1 receptor ligands.[2]

Future research in this area should focus on systematically exploring a wider range of substituents at the 4-position of the 1-tosylpiperidine scaffold and evaluating these derivatives against a diverse panel of biological targets. Furthermore, comparative studies with other N-sulfonyl groups and alternative N-substituents will provide a more comprehensive understanding of the SAR landscape. Such investigations will undoubtedly pave the way for the rational design of novel piperidine-based therapeutic agents with improved potency and selectivity.

References

[2] Wünsch, B., & Grün, M. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(12), 1800165. Available at: [Link] [3] Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(10), 2929-2934. Available at: [Link] [1] Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. Available at: [Link]

Sources

Validation

A Comparative Pharmacological Guide to Piperidine Derivatives: From Bench to Bedside

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a vast array of pharmaceuticals, spanning more than twenty therapeutic classes.[1] This guide offers an in-depth comparative analysis of the pharmacological properties of key piperidine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to navigate this critical chemical space. We will explore the nuances of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to characterize their potent and diverse biological effects.

The Piperidine Advantage in Drug Design

The prevalence of the piperidine motif in clinically successful drugs is no coincidence. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enhancing water solubility and enabling the formation of crucial ionic bonds with receptor sites. The piperidine ring itself is generally metabolically stable, contributing to favorable pharmacokinetic profiles.[2] The introduction of chiral centers into the piperidine scaffold can further refine pharmacological activity, enhancing potency and selectivity while potentially reducing off-target effects.[3][4]

Comparative Analysis of Piperidine Derivatives by Therapeutic Area

This section provides a comparative overview of piperidine derivatives within key therapeutic areas, supported by experimental data.

Opioid Analgesics: A Tale of Two Phenylpiperidines

The phenylpiperidine class of opioids, born from the structural modification of meperidine, includes some of the most potent analgesics known.[5] Fentanyl and meperidine, both containing the core piperidine structure, exhibit profound differences in their pharmacological profiles.

Mechanism of Action: Both fentanyl and meperidine exert their analgesic effects primarily as agonists at the μ-opioid receptor (MOR).[5][6] Activation of MORs, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the inhibition of pain signaling pathways.

Experimental Protocol: Opioid Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of a test compound for the μ-opioid receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO).

  • Add increasing concentrations of the unlabeled test compound (e.g., fentanyl or meperidine).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Pharmacological Data: Opioid Analgesics

Compoundμ-Opioid Receptor Ki (nM)Analgesic Potency (vs. Morphine)
Fentanyl0.39 - 1.35[5][7]50-100 times
Meperidine450[8]0.1 times

Structure-Activity Relationship (SAR): The profound difference in potency between fentanyl and meperidine can be attributed to key structural variations. The N-phenethyl group of fentanyl is crucial for its high affinity for the MOR. Modifications to this group or the aniline ring can significantly impact potency.[9][10][11] For instance, larger groups in the 3-position of the piperidine ring tend to decrease analgesic potency.[9]

In Vivo Efficacy Assessment: The Hot Plate Test

This classic test evaluates the analgesic efficacy of a compound by measuring the latency of a thermal pain response in rodents.

1. Animal Acclimation:

  • Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.

2. Baseline Latency:

  • Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.2°C).[3]

  • Record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[12]

3. Drug Administration:

  • Administer the test compound (e.g., fentanyl or meperidine) via the desired route (e.g., intraperitoneal or subcutaneous injection).

4. Post-Treatment Latency:

  • At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

5. Data Analysis:

  • Compare the post-treatment latencies to the baseline latency to determine the analgesic effect of the compound. An increase in latency indicates analgesia.

Antipsychotics: Balancing Dopamine and Serotonin Receptor Blockade

Many effective antipsychotic drugs incorporate a piperidine moiety. Haloperidol, a first-generation ("typical") antipsychotic, and risperidone, a second-generation ("atypical") antipsychotic, both feature this scaffold but have distinct receptor binding profiles and clinical effects.

Mechanism of Action: The therapeutic effects of antipsychotics are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway.[3][13] Atypical antipsychotics like risperidone also exhibit potent antagonism of serotonin 5-HT2A receptors, which is thought to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS).[14]

Signaling Pathway of D2 Receptor Antagonism

D2_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Antipsychotic Antipsychotic (e.g., Haloperidol, Risperidone) Antipsychotic->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Modulation of Gene Expression & Neuronal Activity PKA->Downstream

Caption: Antipsychotics block dopamine from binding to D2 receptors, inhibiting downstream signaling.

Comparative Pharmacological Data: Antipsychotics

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
Haloperidol1.5 - 2.550 - 100
Risperidone3.2[14]0.2[14]

Structure-Activity Relationship (SAR): The butyrophenone structure of haloperidol, with its fluorophenyl and piperidine moieties, is key to its high D2 receptor affinity.[15] In contrast, risperidone's benzisoxazole-piperidine structure confers high affinity for both D2 and 5-HT2A receptors. The specific substituents on the piperidine ring play a critical role in modulating receptor affinity and selectivity.[16]

Experimental Protocol: Dopamine D2 Receptor Occupancy Assay

This in vivo assay measures the extent to which a drug occupies D2 receptors in the brain.

1. Animal Preparation and Drug Administration:

  • Administer the test antipsychotic (e.g., haloperidol or risperidone) to rodents at various doses.

2. Radiotracer Injection:

  • At a time point corresponding to the expected peak brain concentration of the drug, inject a radiolabeled D2 receptor ligand (e.g., [¹¹C]raclopride) intravenously.

3. In Vivo Imaging or Ex Vivo Autoradiography:

  • In Vivo (PET/SPECT): Anesthetize the animal and perform a PET or SPECT scan to measure the binding of the radiotracer in D2-rich brain regions like the striatum.

  • Ex Vivo: At a specific time after radiotracer injection, euthanize the animal, rapidly remove the brain, and section it. Expose the brain sections to a phosphor screen to quantify the radioactivity in different brain regions.

4. Data Analysis:

  • Calculate the specific binding of the radiotracer in the striatum by subtracting the non-specific binding (measured in a region with low D2 receptor density, like the cerebellum).

  • Determine the percentage of D2 receptor occupancy by comparing the specific binding in drug-treated animals to that in vehicle-treated control animals: % Occupancy = (1 - (Specific Binding_drug / Specific Binding_vehicle)) * 100.

  • Plot the % occupancy against the drug dose or plasma concentration to generate a dose-occupancy curve.

CNS Stimulants: The Role of Chirality

Methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule with a piperidine ring. It is marketed as a racemic mixture of d- and l-threo enantiomers, as well as the single d-enantiomer, dexmethylphenidate.

Mechanism of Action: Methylphenidate exerts its stimulant effects by blocking the reuptake of dopamine and norepinephrine, thereby increasing their concentrations in the synaptic cleft.[17] This action is mediated through its binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[17]

Comparative Pharmacological Data: Methylphenidate Enantiomers

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
d-threo-methylphenidate (dexmethylphenidate)33244
l-threo-methylphenidate5405100

Data from rat brain membranes.[17]

Pharmacokinetics: Racemic methylphenidate has a half-life of 2-3 hours and an oral bioavailability of approximately 30%.[2][18] The d-enantiomer is the more pharmacologically active isomer.[19]

Experimental Protocol: In Vivo Locomotor Activity Assessment

This assay measures the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

1. Habituation:

  • Place individual mice or rats in open-field activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) on a day prior to the experiment.

2. Drug Administration:

  • On the test day, administer the test compound (e.g., methylphenidate or dexmethylphenidate) or vehicle to the animals.

3. Activity Monitoring:

  • Immediately after injection, place the animals back into the activity chambers.

  • Record locomotor activity using automated systems with infrared beams or video tracking software for a set duration (e.g., 60-120 minutes). Key parameters to measure include horizontal activity (distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the arena.

4. Data Analysis:

  • Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group. A significant increase in activity indicates a stimulant effect.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Donepezil is a piperidine-containing drug that is a cornerstone in the symptomatic treatment of Alzheimer's disease.

Mechanism of Action: Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Pharmacological Data: Donepezil

ParameterValue
AChE Inhibition IC505.7 nM[20]
Selectivity for AChE over BuChE~1250-fold[20]

Structure-Activity Relationship (SAR): The N-benzylpiperidine moiety of donepezil is crucial for its interaction with the catalytic anionic site of AChE. The indanone ring binds to the peripheral anionic site of the enzyme.[9] Modifications to either of these structural components can significantly alter inhibitory potency and selectivity.[20][21]

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Cholinergic Receptor ACh->AChR Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Inhibits Neuronal_Signaling Enhanced Cholinergic Signaling AChR->Neuronal_Signaling

Caption: Donepezil inhibits AChE, increasing acetylcholine levels and enhancing cholinergic signaling.

Future Directions and Conclusion

The piperidine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research will likely focus on the development of piperidine derivatives with enhanced selectivity for specific receptor subtypes, leading to improved efficacy and reduced side effects. The exploration of novel substitution patterns and the synthesis of complex, stereochemically defined piperidine-containing molecules will undoubtedly unlock new pharmacological properties. This guide provides a solid foundation for researchers to build upon, offering both a comparative overview of existing knowledge and practical, detailed protocols to facilitate the discovery and characterization of the next generation of piperidine-based drugs.

References

  • Zaplutanov, M. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Whiting, M., et al. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 29(5), 122-129. [Link]

  • Wikipedia contributors. (2024). Methylphenidate. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Fentanyl. Wikipedia, The Free Encyclopedia. [Link]

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

  • Wikipedia contributors. (2024). Antipsychotic. Wikipedia, The Free Encyclopedia. [Link]

  • Deuis, J. R., et al. (2017). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 8(3), 97-109. [Link]

  • Neves, G., et al. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology, 28, 1-7. [Link]

  • Varma, R. K., et al. (1995). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmaceutical Sciences, 84(11), 1346-1350. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL 69-PL 75. [Link]

  • Singh, A., & Kumar, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

  • Wargin, W. A., et al. (1983). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical Pharmacology and Therapeutics, 34(5), 603-611. [Link]

  • Nyberg, S., et al. (1997). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Psychopharmacology, 133(4), 349-355. [Link]

  • Stahl, S. M. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • Lipinski, P. F., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Corbett, R., et al. (1993). Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test. Behavioural Pharmacology, 4(6), 533-543. [Link]

  • Asadipour, A., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Molecules (Basel, Switzerland), 25(1), 102. [Link]

  • University of Texas. Dopamine Receptor Blockade: Antipsychotic Drugs. The Brain. [Link]

  • Smith, H. S. (2009). Basic opioid pharmacology: an update. Pain and therapy, 2(1), 2. [Link]

  • Wesołowska, A., & Kowalska, T. (2019). Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers. Current drug metabolism, 20(3), 200–211. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of pharmacy and pharmacology, 34(4), 210-214. [Link]

  • Wikipedia contributors. (2024). Phencyclidine. Wikipedia, The Free Encyclopedia. [Link]

  • Lin, G., et al. (1990). The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. Xenobiotica, 20(10), 1035-1046. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

  • Reddit user. (2023). How significant a difference does it make if you try a different version of a given molecule (e.g., methylphenidate)?. r/ADHDers. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmacy and Pharmacology, 34(4), 210-214. [Link]

  • Leucht, S., et al. (2017). Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. The Lancet. Psychiatry, 4(5), 387–395. [Link]

  • Palliative Care Network of Wisconsin. Opioid Pharmacokinetics. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390. [Link]

  • Allen, J. A., & Roth, B. L. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Neuropsychopharmacology, 36(1), 315–329. [Link]

  • Novartis. (2012). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]

  • UNODC. Details for Phencyclidine-type substances. unodc.org. [Link]

  • McCutcheon, R. A., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular psychiatry, 28(8), 3183–3192. [Link]

  • Volpe, D. A., et al. (2011). Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment. Neuroscience and biobehavioral reviews, 95, 495–503. [Link]

  • van der Schier, R., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology, biochemistry, and behavior, 226, 173572. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Rushton, A. R., & Sneyd, J. R. (1997). Opioid analgesics. British journal of hospital medicine, 57(3), 105–106. [Link]

  • Hasan, A., et al. (2017). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. Journal of Clinical & Experimental Pharmacology, 7(3), 1-8. [Link]

  • Hasan, A., et al. (2017). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. Journal of Clinical & Experimental Pharmacology, 7(3). [Link]

  • Drugs.com. (2024). Phencyclidine: Effects, Hazards & Abuse Stats. [Link]

  • Gillis, A., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. JACS Au, 1(11), 1956–1967. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-tosylpiperidine and Associated Waste

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds and their associated waste streams is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds and their associated waste streams is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methyl-1-tosylpiperidine, a compound representative of N-tosylated piperidine derivatives frequently encountered in medicinal chemistry. By understanding the chemical rationale behind each step, laboratories can ensure the safe and effective management of this and similar chemical wastes.

Understanding the Hazard Profile of 4-Methyl-1-tosylpiperidine and Its Precursors

Structural Components and Inferred Hazards:

  • 4-Methylpiperidine Moiety: The parent amine, 4-methylpiperidine, is classified as a flammable liquid that is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation[1].

  • Tosyl Group (p-Toluenesulfonyl): The tosyl group is introduced via p-toluenesulfonyl chloride (tosyl chloride), a corrosive solid that reacts with water and moisture to produce toxic and corrosive fumes, including hydrogen chloride[2].

Based on this, it is prudent to treat 4-Methyl-1-tosylpiperidine as a hazardous substance with the potential to be a skin and eye irritant, harmful if swallowed, and possibly causing respiratory irritation. A closely related compound, 1-Tosylpiperidin-4-one, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[3].

Anticipated Waste Composition:

The synthesis of 4-Methyl-1-tosylpiperidine typically involves the reaction of 4-methylpiperidine with tosyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct[4]. Therefore, the resulting waste stream is likely a heterogeneous mixture containing:

  • The final product (4-Methyl-1-tosylpiperidine)

  • Unreacted 4-methylpiperidine

  • Excess, unreacted tosyl chloride

  • The amine base (e.g., pyridine, triethylamine)

  • Organic solvent(s)

  • Byproducts such as the hydrochloride salt of the amine base.

Each of these components contributes to the overall hazardous nature of the waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow is designed to systematically and safely manage the disposal of 4-Methyl-1-tosylpiperidine and its associated waste.

Disposal_Workflow cluster_0 Step 1: In-Lab Waste Collection & Segregation cluster_1 Step 2: Deactivation of Reactive Components cluster_2 Step 3: Final Disposal Collect Collect Waste in a Designated Container Label Label Container as 'Hazardous Waste: Non-Halogenated Organic Solid' Collect->Label Segregate Segregate from Incompatible Chemicals Label->Segregate Transfer Transfer to a Fume Hood Segregate->Transfer Proceed to Deactivation Quench Quench Unreacted Tosyl Chloride with a Weak Base Transfer->Quench Verify Verify Neutralization (Optional) Quench->Verify Seal Securely Seal Container Verify->Seal Proceed to Final Disposal Store Store in Satellite Accumulation Area Seal->Store Arrange Arrange for Pickup by EHS Store->Arrange

Disposal Workflow for 4-Methyl-1-tosylpiperidine
Part 1: Initial Waste Collection and Segregation

Causality: Proper segregation at the point of generation is the cornerstone of safe laboratory waste management. It prevents accidental and dangerous reactions between incompatible chemicals.

Protocol:

  • Container Selection: Designate a dedicated, chemically compatible container for solid waste containing 4-Methyl-1-tosylpiperidine. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. Specify the contents as "Solid Waste: 4-Methyl-1-tosylpiperidine and related materials." List all known and potential components, including the solvent used.

  • Segregation: Since 4-Methyl-1-tosylpiperidine is a non-halogenated organic solid, it should be segregated from halogenated organic waste. Furthermore, it should be kept separate from strong acids, bases, and oxidizers. Store the container in a designated satellite accumulation area within the laboratory[5].

Part 2: Deactivation of Unreacted Tosyl Chloride

Causality: Unreacted tosyl chloride is the most reactive and hazardous component in the waste mixture. Its quenching (deactivation) is essential to render the bulk waste safer for storage and transport. Tosyl chloride reacts with water to form hydrochloric acid and p-toluenesulfonic acid[2]. This hydrolysis can be slow, but is accelerated by a base.

Protocol: Quenching with Sodium Bicarbonate

This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Preparation: To the solid waste in the collection container, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution carefully and in small portions to control the effervescence (release of CO₂) that will occur as the base neutralizes any acidic byproducts.

  • Mixing: Gently swirl the container to ensure thorough mixing of the sodium bicarbonate solution with the solid waste. The goal is to hydrolyze the unreacted tosyl chloride to the much more water-soluble and less hazardous sodium p-toluenesulfonate.

  • Reaction Time: Allow the mixture to react for at least one hour, with occasional swirling. This provides sufficient time for the quenching reaction to complete.

  • Observation: The solid waste will now be a slurry. The aqueous layer will contain sodium p-toluenesulfonate and other water-soluble byproducts.

Part 3: Final Packaging and Disposal

Causality: Once the reactive components have been neutralized, the waste must be prepared for collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol:

  • Secure Sealing: Ensure the lid of the waste container is securely fastened to prevent any leaks or spills.

  • Final Labeling: Double-check that the hazardous waste tag is complete and accurate, reflecting the contents after the quenching procedure (e.g., "4-Methyl-1-tosylpiperidine waste, neutralized with sodium bicarbonate").

  • Storage: Place the sealed container in your laboratory's designated satellite accumulation area, ensuring it is stored in secondary containment[5].

  • Arrange for Pickup: Follow your institution's procedures to request a hazardous waste pickup from your EHS department.

Quantitative Data and Hazard Summary

Chemical ComponentCAS NumberKey HazardsGHS Hazard Statements (where available)
4-Methylpiperidine626-58-4Flammable, Corrosive, Irritant, Harmful if swallowedH225, H302, H314, H315, H319, H335[1]
p-Toluenesulfonyl chloride98-59-9Corrosive, Water-reactiveH314[2]
1-Tosylpiperidin-4-one (related compound)33439-27-9Harmful if swallowed, Skin/eye irritant, Respiratory irritantH302, H315, H319, H335[3]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Methyl-1-tosylpiperidine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical principles that underpin these disposal protocols, researchers can confidently manage their chemical waste in a manner that is both scientifically sound and regulatorily compliant. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2017). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Storing Hazardous Waste In Your Laboratory. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1-tosylpiperidine

An Essential Guide to Personal Protective Equipment for Handling 4-Methyl-1-tosylpiperidine Understanding the Hazard: A Proactive Approach to Safety 4-Methyl-1-tosylpiperidine is a piperidine derivative. While comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Methyl-1-tosylpiperidine

Understanding the Hazard: A Proactive Approach to Safety

4-Methyl-1-tosylpiperidine is a piperidine derivative. While comprehensive toxicological data for this specific compound is not widely available, its structural components—a piperidine ring and a tosyl group—necessitate a cautious approach. Analogous piperidine compounds are known to be corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled or swallowed.[1][2] The tosyl group suggests that the compound is stable, but safe handling is paramount. Therefore, all handling procedures must be predicated on a thorough risk assessment.

Table 1: Hazard Profile Based on Structurally Similar Compounds

Hazard Category Description Potential Effects Source Citation
Skin Corrosion/Irritation Can cause severe burns and irritation upon contact. Redness, pain, blistering, and permanent skin damage. [1][3]
Serious Eye Damage Poses a high risk of irreversible eye damage. Severe irritation, burns, and potential loss of vision. [1][2]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract. Coughing, sore throat, and shortness of breath.[4]

| Acute Toxicity (Oral/Inhalation) | May be harmful if ingested or inhaled. | Dizziness, nausea, and other systemic effects.[2] |[1] |

The First Line of Defense: Core Personal Protective Equipment (PPE)

Personal protective equipment is not merely a suggestion but a mandatory barrier between the researcher and potential harm.[5] It should be donned before entering the designated handling area and only removed after exiting.

  • Eye and Face Protection: Given the severe risk to the eyes, standard safety glasses are insufficient.[1]

    • Minimum Requirement: Chemical splash goggles that form a seal around the eyes.

    • Best Practice/Large Quantities: A full-face shield worn over chemical splash goggles provides an additional layer of protection against splashes and unforeseen reactions.

  • Skin Protection:

    • Gloves: Double-gloving is strongly recommended to prevent contamination when removing the outer pair.[6] Not all glove materials offer the same level of protection.[6] Always use powder-free gloves to avoid aerosolizing contaminants.[6]

    • Lab Coat/Gown: A flame-resistant lab coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[7] This gown should be disposable or laundered separately from personal clothing.[3]

    • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear fabric or mesh shoes in the laboratory.

Table 2: Recommended Glove Selection

Glove Material Breakthrough Time (General Guidance) Recommended Use
Nitrile Good General handling, weighing, solution preparation. Change every 30-60 minutes or immediately if contact is suspected.[6]
Neoprene Excellent Spill cleanup, extended handling procedures.

| Silver Shield® | Excellent | High-risk operations, handling large quantities, spill response. |

Note: Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.

  • Respiratory Protection:

    • Standard Operations: All handling of 4-Methyl-1-tosylpiperidine solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Emergency/Spill: For large spills or situations where ventilation is compromised, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is required.[7][9] Proper fit-testing and training are mandatory for respirator use.[9]

Safe Handling Workflow: From Stock to Waste

This section provides a step-by-step protocol for a common laboratory task: weighing the solid compound and preparing a stock solution. The accompanying diagram visualizes this critical workflow.

Experimental Protocol: Weighing and Dissolving 4-Methyl-1-tosylpiperidine
  • Preparation (Pre-Operation):

    • Verify the chemical fume hood is functioning correctly (check airflow monitor).

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment: spatula, weigh paper/boat, beaker, stir bar, solvent, and waste container.

    • Don all required PPE: full-face shield over goggles, lab coat, and double nitrile gloves.

  • Weighing (Inside Fume Hood):

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 4-Methyl-1-tosylpiperidine from the stock bottle to the weigh boat using a clean spatula. Avoid generating dust.

    • Securely close the stock bottle immediately after dispensing.

  • Dissolution (Inside Fume Hood):

    • Carefully add the weighed solid to the beaker containing the appropriate volume of solvent.

    • Add a magnetic stir bar and place the beaker on a stir plate to facilitate dissolution.

    • Rinse the weigh boat with a small amount of solvent, adding the rinse to the beaker to ensure a complete transfer.

  • Cleanup and Decontamination:

    • Dispose of the used weigh boat and any contaminated paper towels in the designated solid hazardous waste container.

    • Wipe down the spatula, balance, and any affected surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of cleaning materials in the solid hazardous waste stream.

  • Doffing PPE (Post-Operation):

    • With hands still in the fume hood, remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Step away from the immediate work area. Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out to contain any potential surface contamination.

    • Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.[3]

Workflow Visualization

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination cluster_doff 4. Exit & Doff PPE prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 weigh Weigh Solid prep3->weigh Begin Work dissolve Dissolve in Solvent weigh->dissolve dispose_solid Dispose Solid Waste dissolve->dispose_solid Task Complete clean_surfaces Clean Surfaces & Tools dispose_solid->clean_surfaces doff_outer Remove Outer Gloves clean_surfaces->doff_outer doff_face Remove Face/Eye Gear doff_outer->doff_face doff_coat Remove Lab Coat doff_face->doff_coat doff_inner Remove Inner Gloves doff_coat->doff_inner wash Wash Hands doff_inner->wash

Caption: Safe handling workflow for 4-Methyl-1-tosylpiperidine.

Emergency Response: Plan for the Unexpected

Accidents can happen. A clear, rehearsed emergency plan is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.[10]

    • If the spill is large or ventilation is poor, wear a respirator.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[8][10]

    • Decontaminate the spill area thoroughly.

Disposal: A Responsible Conclusion

All waste generated from handling 4-Methyl-1-tosylpiperidine is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, absorbent paper, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[11]

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][10]

By adhering to these stringent PPE and handling protocols, you build a foundation of safety that protects not only yourself but also your colleagues and your research. Trust in procedure and a deep respect for the chemical hazards are the cornerstones of excellent science.

References

  • Vertex AI Search, based on a Safety Data Sheet for a rel
  • Apollo Scientific. (2022-09-16).
  • Fisher Scientific Company. (2023-08-25). (1-Methyl-4-piperidinyl)
  • Fisher Scientific Company. (2010-10-23).
  • Sigma-Aldrich Inc. (2023-10-27).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Carl ROTH. (2025-03-31).
  • Environmental Health & Safety Services, University of Texas at Austin. (n.d.). Personal Protective Equipment.
  • Safe Work Australia. (2016-02-05). Piperidine: Human health tier II assessment.
  • American Society of Health-System Pharmacists. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Ontario Pesticide Education Program. (2020-11-02). Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual.
  • Alpha Chemika. (n.d.).
  • Cole-Parmer. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-tosylpiperidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-tosylpiperidine
© Copyright 2026 BenchChem. All Rights Reserved.